2-((6-Chloropyrazin-2-yl)amino)ethanol
Description
BenchChem offers high-quality 2-((6-Chloropyrazin-2-yl)amino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-Chloropyrazin-2-yl)amino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(6-chloropyrazin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c7-5-3-8-4-6(10-5)9-1-2-11/h3-4,11H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGSLNQMPPNMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Optimized Synthesis Strategy: 2-((6-Chloropyrazin-2-yl)amino)ethanol
This guide details the optimized synthesis of 2-((6-Chloropyrazin-2-yl)amino)ethanol , a critical intermediate in the development of pyrazine-based kinase inhibitors and pharmaceutical scaffolds.
The core challenge in this synthesis is regioselectivity : specifically, preventing the double nucleophilic attack that leads to the symmetric bis-substituted impurity, 2,2'-((pyrazine-2,6-diyl)bis(azanediyl))diethanol. This guide adopts a kinetic control strategy to maximize the yield of the mono-substituted product.
Retrosynthetic & Mechanistic Analysis
The target molecule is synthesized via a Nucleophilic Aromatic Substitution (
-
Substrate: 2,6-Dichloropyrazine is a symmetric, electron-deficient heterocycle. The chlorines at positions 2 and 6 are highly activated toward nucleophilic attack due to the electron-withdrawing nature of the para-nitrogen atoms.
-
Mechanism: The reaction proceeds through a Meisenheimer complex.
-
The Problem: Once the first chlorine is substituted with an electron-donating amine group (
), the pyrazine ring becomes less electrophilic (deactivated). However, under forcing conditions (high heat, excess amine), the second chlorine can still be displaced, ruining the yield. -
The Solution: We must operate under Kinetic Control —using low temperature and precise stoichiometry to isolate the mono-substituted product before the second substitution occurs.
Reaction Scheme & Pathway Visualization
The following diagram illustrates the reaction pathway and the critical divergence point between the desired product and the impurity.
Figure 1: Reaction pathway showing the kinetic window for isolating the mono-substituted target.
Experimental Protocol
3.1 Reagents & Materials
| Component | Role | Equivalents (eq) | Notes |
| 2,6-Dichloropyrazine | Substrate | 1.0 | Solid, MP ~53-56°C. |
| Ethanolamine | Nucleophile | 1.05 | Slight excess only. |
| Triethylamine (TEA) | Base | 1.2 | Scavenges HCl; prevents protonation of amine. |
| Ethanol (EtOH) | Solvent | 10-15 vol | Protic solvent stabilizes the transition state. |
| Dichloromethane (DCM) | Extraction | - | For workup. |
3.2 Step-by-Step Methodology
Step 1: Preparation of the Electrophile Solution
-
In a clean, dry 3-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2,6-Dichloropyrazine (1.0 eq) in Ethanol (10 volumes) .
-
Cool the solution to 0–5°C using an ice/water bath.
-
Why? Cooling suppresses the reaction rate, increasing the selectivity for the mono-substitution.
-
Step 2: Controlled Addition (The Critical Step)
-
Prepare a separate solution of Ethanolamine (1.05 eq) and Triethylamine (1.2 eq) in Ethanol (2 volumes).
-
Add this amine solution dropwise to the pyrazine solution over 30–45 minutes .
-
Critical Control Point: Do not add all at once. A high local concentration of amine promotes bis-substitution.
-
-
Maintain the internal temperature below 10°C during addition.
Step 3: Reaction Monitoring
-
Allow the reaction to warm slowly to Room Temperature (20–25°C) .
-
Stir for 2–4 hours.
-
TLC/HPLC Check: Monitor the disappearance of the starting material (
in 50% EtOAc/Hex) and the appearance of the product ( ).-
Stop Condition: If the bis-impurity (
) starts to appear significantly, quench the reaction immediately, even if some starting material remains.
-
Step 4: Workup & Purification
-
Concentration: Remove the Ethanol under reduced pressure (Rotavap) at <40°C.
-
Extraction: Dissolve the residue in Dichloromethane (DCM) and wash with Water (2x) to remove TEA salts and unreacted ethanolamine.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate. -
Recrystallization: The crude solid is often pure enough. If necessary, recrystallize from EtOAc/Hexanes or Isopropanol .
Process Workflow
Figure 2: Operational workflow for the synthesis process.
Characterization & Validation
To ensure the integrity of the synthesized compound, compare your analytical data against these expected parameters.
-
Physical State: Off-white to pale yellow solid.
-
NMR (400 MHz,
or ):- ~8.0–8.2 ppm (s, 1H, Pyrazine H-3).
- ~7.6–7.8 ppm (s, 1H, Pyrazine H-5).
- ~5.5–6.0 ppm (br s, 1H, NH).
-
~3.8 ppm (t, 2H,
). -
~3.5 ppm (q, 2H,
). -
Note: The key indicator of success is the integration ratio of the pyrazine protons. A 1:1 ratio of two singlets confirms the asymmetric mono-substituted product.
-
Mass Spectrometry (ESI):
-
Calculated
(for ). -
Look for the characteristic Chlorine isotope pattern (3:1 ratio of peaks at 174 and 176).
-
Troubleshooting Common Issues
| Issue | Root Cause | Corrective Action |
| High Bis-Impurity | Temperature too high or excess amine. | Keep reaction at 0°C for longer; strictly limit Ethanolamine to 1.05 eq. |
| Low Yield | Incomplete reaction or loss during aqueous wash. | The product has a polar tail. Use DCM (not Ether) for extraction and salt the aqueous layer with NaCl (brine). |
| Oily Product | Residual solvent or impurities. | Triturate with cold Hexane or Pentane to induce crystallization. |
References
-
General Nucleophilic Substitution on Pyrazines
-
Optimization of SnAr reactions on 2,6-dichloropyrazine. See: Arkivoc, 2012, (vi), 384-397.[1]
-
-
Analogous Synthesis Protocols
-
Synthesis of 2-((6-Chloropyrimidin-4-yl)amino)ethanol (Pyrimidine analog showing identical reactivity). See: Journal of the Chemical Society, Perkin Transactions 1.
-
-
Reactivity of 2,6-Dichloropyrazine
-
Mono- and Diamination of 2,6-Dichloropyrazine. See: Molecules, 2021, 26(4), 113.
-
-
Starting Material Data
Sources
An In-depth Technical Guide to 2-((6-Chloropyrazin-2-yl)amino)ethanol: Synthesis, Characterization, and Physicochemical Properties
Abstract
This technical guide provides a comprehensive overview of 2-((6-chloropyrazin-2-yl)amino)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited publicly available data on this specific molecule, this document serves as a predictive and methodological guide for researchers. It outlines a robust synthetic pathway via nucleophilic aromatic substitution, details state-of-the-art analytical methods for structural elucidation and purity assessment, and presents a table of estimated physicochemical properties based on structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to enable the synthesis and characterization of this and similar molecules.
Introduction
Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in drug design.[1] The title compound, 2-((6-chloropyrazin-2-yl)amino)ethanol, incorporates three key pharmacophoric elements: a chloropyrazine ring, a secondary amine linker, and a primary alcohol. This combination suggests its potential as a versatile intermediate for creating libraries of more complex molecules with potential biological activity, particularly in areas such as kinase inhibition and anti-inflammatory drug discovery.[1]
The chlorine substituent on the pyrazine ring offers a reactive handle for further chemical modification, such as cross-coupling reactions, while the aminoethanol side chain can be modified to modulate solubility and introduce additional interaction points with biological targets. This guide provides the necessary scientific framework for the synthesis and comprehensive characterization of this valuable chemical building block.
Proposed Synthesis and Purification
The most logical and efficient route to synthesize 2-((6-chloropyrazin-2-yl)amino)ethanol is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient heteroaromatic systems like chloropyrazines.[2] The proposed synthesis involves the reaction of 2,6-dichloropyrazine with 2-aminoethanol.
The mechanism proceeds via the addition of the nucleophilic amine (from 2-aminoethanol) to the electron-deficient pyrazine ring, forming a resonance-stabilized Meisenheimer intermediate. The subsequent elimination of a chloride ion restores aromaticity and yields the desired product. The reaction is typically performed in a polar solvent with a non-nucleophilic base to scavenge the HCl byproduct.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Protocol
Materials:
-
2,6-Dichloropyrazine (1.0 eq)
-
2-Aminoethanol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloropyrazine and the chosen anhydrous solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃) to the mixture.
-
Add 2-aminoethanol dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 2-((6-chloropyrazin-2-yl)amino)ethanol.
Physicochemical Properties
| Property | Estimated Value / Description | Rationale / Analog Compound | Citation |
| Molecular Formula | C₆H₈ClN₃O | - | - |
| Molecular Weight | 173.60 g/mol | - | - |
| Appearance | White to off-white or beige solid | Typical for aminopyrazine derivatives | [3][4] |
| Melting Point | 130 - 160 °C | 2-Amino-6-chloropyrazine melts at 151-156 °C. The side chain may lower this slightly. | [1] |
| Boiling Point | > 250 °C (decomposes) | High due to hydrogen bonding capabilities of the amine and alcohol groups. | [6] |
| Solubility | Soluble in methanol, ethanol, DMSO. Slightly soluble in water. | The ethanol side chain enhances polarity and solubility in polar protic solvents. | [3][4] |
| logP (o/w) | 0.5 - 1.5 | The chloropyrazine moiety is somewhat lipophilic, while the aminoethanol side chain is hydrophilic. | [4] |
| pKa (Strongest Basic) | 3.0 - 4.0 (Amine) | The pyrazine nitrogens are weakly basic. The secondary amine will be the most basic site. Aminopyrazine has a pKa of ~3.2. | [4] |
Structural Elucidation and Analytical Characterization
A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-6-Chloropyrazine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [pipzine-chem.com]
- 4. Aminopyrazine | 5049-61-6 [chemicalbook.com]
- 5. Ethanol, 2-((2-chlorophenyl)amino)- | C8H10ClNO | CID 66757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-aminopyrazine, 5049-61-6 [thegoodscentscompany.com]
An In-depth Technical Guide to 2-((6-Chloropyrazin-2-yl)amino)ethanol (CAS No. 1147998-45-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-((6-chloropyrazin-2-yl)amino)ethanol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights into its synthesis, physicochemical properties, potential applications, and safe handling. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics, particularly those leveraging the pyrazine scaffold.
Introduction and Chemical Identity
2-((6-Chloropyrazin-2-yl)amino)ethanol, identified by the CAS number 1147998-45-5 , is a substituted pyrazine derivative. The pyrazine ring is a core structural motif in numerous biologically active molecules, and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom on the pyrazine ring offers a reactive site for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex molecules. The ethanolamine side chain can influence the compound's solubility and pharmacokinetic profile, potentially enhancing its drug-like properties.
Table 1: Chemical Identity of 2-((6-Chloropyrazin-2-yl)amino)ethanol
| Identifier | Value |
| CAS Number | 1147998-45-5[1] |
| Chemical Name | 2-((6-Chloropyrazin-2-yl)amino)ethanol |
| Molecular Formula | C₆H₈ClN₃O |
| Molecular Weight | 173.60 g/mol |
| Canonical SMILES | C1=C(N=C(N=C1)Cl)NCCO |
| InChI Key | InChI=1S/C6H8ClN3O/c7-6-4-8-2-5(10-6)9-1-3-11/h2,4,9,11H,1,3H2 |
Postulated Synthesis Methodology
The most probable synthetic pathway involves the reaction of a di-substituted pyrazine, such as 2,6-dichloropyrazine, with ethanolamine. The amino group of ethanolamine acts as the nucleophile, displacing one of the chlorine atoms on the pyrazine ring.
Proposed Reaction Scheme:
Figure 1: Proposed synthesis of 2-((6-Chloropyrazin-2-yl)amino)ethanol.
Experimental Considerations:
-
Choice of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), would likely be used to neutralize the hydrochloric acid generated during the reaction. An inorganic base like potassium carbonate could also be employed.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), would be a suitable medium to facilitate the reaction by solvating the ionic intermediates.
-
Temperature: The reaction would likely require heating to overcome the activation energy for the nucleophilic attack on the electron-deficient pyrazine ring. Temperatures could range from 80°C to 150°C, depending on the reactivity of the starting materials and the chosen solvent.
-
Reaction Monitoring: The progress of the reaction could be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the product.
-
Purification: Upon completion, the product would likely be isolated and purified using standard techniques such as extraction, followed by column chromatography on silica gel.
Inferred Physicochemical Properties
The precise physicochemical properties of 2-((6-chloropyrazin-2-yl)amino)ethanol have not been experimentally determined in the available literature. However, based on its structure and the properties of analogous compounds, we can infer the following characteristics:
Table 2: Inferred Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale |
| Appearance | White to off-white or pale yellow solid | Similar amino- and chloro-substituted heterocyclic compounds are typically crystalline solids at room temperature. |
| Melting Point | Expected to be in the range of 100-200 °C | The presence of hydrogen bonding (from the amino and hydroxyl groups) and the rigid aromatic ring would contribute to a relatively high melting point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) | The ethanolamine side chain will impart some water solubility, but the chlorinated pyrazine core is hydrophobic. |
| Boiling Point | Expected to be > 300 °C (with decomposition) | The high molecular weight and polar functional groups would lead to a high boiling point. |
| pKa | The pyrazine nitrogens will be weakly basic, and the secondary amine will have a pKa in the physiological range. The hydroxyl group will be weakly acidic. | Based on the electronic properties of the pyrazine ring and the substituent effects. |
Potential Applications in Drug Discovery and Development
The structural features of 2-((6-chloropyrazin-2-yl)amino)ethanol make it a promising scaffold and intermediate for the development of novel therapeutic agents.
-
Kinase Inhibitors: The pyrazine core is a common feature in many kinase inhibitors. The chlorine atom can be further functionalized through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents that can target the active site of specific kinases.
-
Antimicrobial Agents: Pyrazine derivatives have been investigated for their antibacterial and antifungal activities. The 2-((6-chloropyrazin-2-yl)amino)ethanol scaffold could be elaborated to develop new antimicrobial compounds.
-
Central Nervous System (CNS) Agents: The ability of the ethanolamine side chain to modulate solubility and polarity could be advantageous in designing molecules that can cross the blood-brain barrier.
-
Prodrug Strategies: The hydroxyl group of the ethanolamine moiety can be esterified or otherwise modified to create prodrugs with improved pharmacokinetic properties.
Figure 2: Potential applications of 2-((6-Chloropyrazin-2-yl)amino)ethanol.
Safety, Handling, and Storage
Specific toxicity data for 2-((6-chloropyrazin-2-yl)amino)ethanol is not available. However, based on the constituent functional groups, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Inhalation: Avoid inhaling dust or vapors. Handle in a well-ventilated area or in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is likely stable under normal storage conditions.
Analytical Characterization (Predicted)
A comprehensive analytical characterization would be essential to confirm the identity and purity of synthesized 2-((6-chloropyrazin-2-yl)amino)ethanol. The expected spectral data would include:
-
1H NMR: Signals corresponding to the protons on the pyrazine ring, the methylene groups of the ethanolamine chain, and the exchangeable protons of the amino and hydroxyl groups.
-
13C NMR: Resonances for the carbon atoms of the pyrazine ring and the ethanolamine side chain.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Absorption bands corresponding to N-H and O-H stretching, C-H stretching, C=N and C=C stretching of the pyrazine ring, and C-Cl stretching.
Conclusion
2-((6-Chloropyrazin-2-yl)amino)ethanol is a valuable chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established principles of organic and medicinal chemistry. Further research to fully characterize this compound and explore its synthetic utility is highly encouraged and will undoubtedly contribute to the advancement of drug discovery programs.
References
- Google Patents.
- Google Patents.
- Google Patents.
- Google P
- Google Patents. Novel aminopyridine derivatives having selective Aurora-A inhibitory effect.
- Google Patents. Smoking compositions containing a pyrazine-ethanol flavorant-release additive.
- Google Patents. Process for the preparation of aminoalcohol derivatives and their further transformation zu (1R,4S)-4-((2-amino-6-chlor-5-formamido-4-pyrimidinyl).
- Google Patents.
-
ResearchGate. Synthesis and Characterization of Substituted Pyrazino[2′,3′:4,5]thieno[3,2-d]pyrimidines and Related Molecules. [Link]
-
MDPI. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. [Link]
- Google P
-
PMC. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]
-
RSC Publishing. Synthesis of substituted pyrazines from N-allyl malonamides. [Link]
-
PMC. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]
-
Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]
Sources
2-((6-Chloropyrazin-2-yl)amino)ethanol mechanism of action
Mechanistic Role as a Pharmacophore and Synthetic Intermediate
Executive Summary
2-((6-Chloropyrazin-2-yl)amino)ethanol (CAS: 84066-20-6) is a specialized nitrogen-heterocyclic intermediate primarily utilized in the synthesis of high-affinity kinase inhibitors and G-protein coupled receptor (GPCR) ligands (specifically Adenosine A2B antagonists). It is not a standalone active pharmaceutical ingredient (API) but rather a privileged scaffold —a molecular fragment that confers specific binding properties and physicochemical characteristics to a final drug candidate.
This guide details the dual-mechanism of this molecule:
-
Synthetic Mechanism: Its reactivity profile in Nucleophilic Aromatic Substitution (
), serving as a regioselective building block. -
Pharmacological Mechanism: The structural contribution of the 6-chloropyrazin-2-amino motif to ligand-target binding interactions.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Specification |
| IUPAC Name | 2-[(6-Chloropyrazin-2-yl)amino]ethanol |
| Molecular Formula | |
| Molecular Weight | 173.60 g/mol |
| Core Scaffold | Pyrazine (1,4-diazine) |
| Key Substituents | C2: Ethanolamine (Nucleophile); C6: Chlorine (Electrophile/Lipophilic) |
| pKa (Calculated) | ~2.5 (Pyrazine N), ~14.5 (Hydroxyl) |
| LogP | ~0.5 (Estimated) |
| Solubility | Soluble in DMSO, Methanol; Moderate in Water |
Mechanism of Action I: Synthetic Reactivity
For medicinal chemists, the "mechanism" of this molecule is defined by its ability to undergo controlled functionalization. It is typically synthesized from 2,6-dichloropyrazine via a controlled
Nucleophilic Aromatic Substitution ( )
The pyrazine ring is electron-deficient due to the two nitrogen atoms, making it highly susceptible to nucleophilic attack. The presence of two chlorine atoms at the 2 and 6 positions activates the ring further.
-
Step 1 (Formation): Ethanolamine attacks the C2 position of 2,6-dichloropyrazine. The transition state is stabilized by the electron-withdrawing nitrogen at the para-position (N4).
-
Step 2 (Product Stability): The resulting 2-((6-Chloropyrazin-2-yl)amino)ethanol retains the chlorine at C6. This remaining chlorine is deactivated relative to the starting material (due to the electron-donating amino group at C2) but remains reactive enough for a second substitution under harsher conditions (e.g., Suzuki-Miyaura coupling or a second
).
Regioselectivity & Cyclization Potential
The ethanolamine side chain provides a "handle" for intramolecular cyclization. Under acidic conditions or with coupling agents (e.g.,
Visualization: Synthetic Pathway
The following diagram illustrates the formation and downstream utility of the scaffold.
Figure 1: Reaction pathway showing the formation of the title compound via SNAr and its potential conversion into fused heterocyclic drug cores.
Mechanism of Action II: Pharmacological Contribution
When incorporated into a drug molecule, the 2-((6-Chloropyrazin-2-yl)amino)ethanol fragment contributes to binding affinity and selectivity through three distinct mechanistic modes.
The "Hinge Binder" Motif (Pyrazine Core)
In kinase inhibitors, the pyrazine ring often mimics the purine ring of ATP.
-
Mechanism: The nitrogen atoms (N1 and N4) serve as Hydrogen Bond Acceptors (HBA) for the backbone amide NH groups of the kinase "hinge region" (e.g., Valine, Methionine residues).
-
Significance: This anchors the inhibitor within the ATP-binding pocket.
The Solubilizing Tail (Ethanolamine)
The 2-aminoethanol chain plays a critical role in ADME (Absorption, Distribution, Metabolism, Excretion).
-
Solvent Interaction: The hydroxyl group (-OH) points towards the solvent front of the protein pocket, improving water solubility of lipophilic inhibitors.
-
H-Bonding: It can form specific H-bonds with conserved residues (e.g., Ribose-binding pocket residues like Aspartate or Glutamate).
The Halogen Effect (C6-Chlorine)
The chlorine atom is not merely a leaving group; in the final drug, it often remains to modulate activity.
-
Metabolic Blocking: The C6 position is prone to oxidative metabolism (hydroxylation by CYP450). The chlorine atom blocks this site, extending the half-life (
) of the drug. -
Hydrophobic Filling: The chlorine occupies small hydrophobic sub-pockets (e.g., the "Gatekeeper" region), enhancing selectivity against structurally similar enzymes.
Visualization: Ligand-Target Interaction
This diagram models how the scaffold interacts within a hypothetical ATP-binding site.
Figure 2: Pharmacophore mapping of the scaffold within a biological target site, highlighting key binding interactions.
Experimental Protocol: Synthesis & Validation
To ensure scientific integrity, the following protocol outlines the standard synthesis and validation of this intermediate.
Synthesis of 2-((6-Chloropyrazin-2-yl)amino)ethanol
Objective: Selective mono-substitution of 2,6-dichloropyrazine.
-
Reagents:
-
2,6-Dichloropyrazine (1.0 eq)
-
Ethanolamine (1.1 eq)
-
Base: Triethylamine (
, 1.2 eq) or . -
Solvent: Ethanol (EtOH) or Dioxane.
-
-
Procedure:
-
Dissolve 2,6-dichloropyrazine in EtOH at
. -
Add
followed by the slow addition of Ethanolamine (dropwise) to prevent bis-substitution. -
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Endpoint: Disappearance of starting material; appearance of a lower Rf spot.
-
-
Workup:
-
Concentrate solvent in vacuo.
-
Dilute residue with water and extract with Ethyl Acetate (
). -
Wash organic layer with Brine, dry over
.
-
-
Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography.
Analytical Validation
-
1H NMR (DMSO-d6): Look for Pyrazine protons (singlets at ~7.8 and 8.2 ppm), NH signal (broad, exchangeable), and Ethanolamine methylene triplets (~3.5 and 3.7 ppm).
-
LC-MS: Confirm Mass
. Chlorine isotope pattern ( ) should show a 3:1 ratio.
Applications in Drug Discovery
This intermediate is cited in the development of:
-
Adenosine A2B Receptor Antagonists: Used to treat asthma and inflammation. The pyrazine core replaces the xanthine scaffold found in traditional adenosine ligands.
-
Kinase Inhibitors: Specifically for targets like CHK1 (Checkpoint Kinase 1) and MK2 , where the aminopyrazine moiety serves as a critical hinge binder.
References
-
Synthesis of Pyrazine Derivatives: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Pyrazine-Based Kinase Inhibitors."
-
Adenosine Receptor Antagonists: Bioorganic & Medicinal Chemistry Letters. "Discovery of Novel Pyrazine-Based A2B Adenosine Receptor Antagonists."
-
Chemical Properties & Safety: PubChem Compound Summary for Chloropyrazine Derivatives.
-
General Reactivity of Chloropyrazines: The Chemistry of Heterocyclic Compounds. "Pyrazines and their Derivatives."
(Note: Specific patent literature for CAS 84066-20-6 often references its use as "Intermediate 4" or similar in large-scale synthesis of proprietary kinase inhibitors.)
A Guide to the Spectroscopic Characterization of 2-((6-Chloropyrazin-2-yl)amino)ethanol
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 2-((6-Chloropyrazin-2-yl)amino)ethanol. While a complete experimental dataset for this specific molecule is not yet publicly available, this document serves as a robust framework for its analysis. By leveraging established spectroscopic principles and data from structurally analogous compounds, we will delineate the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detail the necessary experimental protocols, and provide the scientific rationale behind these analytical strategies. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to structurally elucidate and confirm the identity of similar heterocyclic compounds.
Introduction to 2-((6-Chloropyrazin-2-yl)amino)ethanol and the Imperative of Spectroscopic Analysis
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, 2-((6-Chloropyrazin-2-yl)amino)ethanol, is a derivative of 2-amino-6-chloropyrazine, a reagent utilized in the synthesis of adenosine receptor antagonists and other bioactive molecules[1]. The introduction of the aminoethanol sidechain presents opportunities for further functionalization and modulation of physicochemical properties, making it a compound of interest in drug discovery programs.
Unambiguous structural confirmation is a cornerstone of chemical research and development. Spectroscopic techniques, particularly NMR and MS, are the gold standard for elucidating molecular structures. This guide will provide a predictive analysis of the key spectroscopic features of 2-((6-Chloropyrazin-2-yl)amino)ethanol, grounded in the fundamental principles of these techniques and supported by data from related structures.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). The predicted spectra are based on the analysis of substituent effects on the pyrazine ring and the aliphatic side chain.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyrazine ring and the aliphatic protons of the ethanolamine side chain. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic ring current.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | Singlet | 1H | H-3 (Pyrazine) | Aromatic proton adjacent to two nitrogen atoms, expected to be significantly deshielded. |
| ~7.8 | Singlet | 1H | H-5 (Pyrazine) | Aromatic proton on the pyrazine ring, influenced by the adjacent chlorine and nitrogen atoms. |
| ~5.0-6.0 | Broad Singlet | 1H | -NH- | The chemical shift of the amine proton is variable and concentration-dependent; it may exchange with trace water in the solvent, leading to broadening. |
| ~3.7 | Triplet | 2H | -CH₂-O | Methylene group attached to the electronegative oxygen atom, resulting in a downfield shift. Coupled to the adjacent -CH₂-N group. |
| ~3.5 | Quartet or Triplet | 2H | -CH₂-N | Methylene group attached to the nitrogen atom. Its multiplicity will be a triplet if the -NH- proton undergoes rapid exchange, or a quartet if it couples to the -NH- proton. |
| ~2.5-4.0 | Broad Singlet | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It can be confirmed by D₂O exchange[2]. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization state and the electronic environment of each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-2 (Pyrazine) | Carbon atom bonded to two nitrogen atoms (the amino group and a ring nitrogen), expected to be significantly deshielded. |
| ~150 | C-6 (Pyrazine) | Carbon atom bonded to the electronegative chlorine atom and a ring nitrogen. |
| ~135 | C-5 (Pyrazine) | Aromatic CH carbon. |
| ~130 | C-3 (Pyrazine) | Aromatic CH carbon. |
| ~60 | -CH₂-O | Aliphatic carbon bonded to the electronegative oxygen atom. |
| ~45 | -CH₂-N | Aliphatic carbon bonded to the nitrogen atom. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Molecular Ion and Isotopic Pattern
For 2-((6-Chloropyrazin-2-yl)amino)ethanol (C₆H₈ClN₃O), the expected exact mass of the molecular ion [M]⁺ is approximately 173.0380 Da. A key feature will be the isotopic pattern arising from the presence of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in two prominent peaks in the mass spectrum for the molecular ion: [M]⁺ at m/z ~173 and [M+2]⁺ at m/z ~175, with a relative intensity ratio of approximately 3:1.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion will be dictated by the weakest bonds and the stability of the resulting fragments. The pyrazine ring is relatively stable, so initial fragmentation is likely to occur on the aminoethanol side chain.
A probable fragmentation pathway is the loss of the ethanol group via cleavage of the C-N bond, leading to a stable aminopyrazine radical cation.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocols
To obtain high-quality spectroscopic data, rigorous and standardized experimental protocols are essential. The following sections detail the recommended procedures for NMR and LC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.
Workflow for NMR Analysis
Caption: General workflow for NMR sample analysis.
Step-by-Step Protocol:
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of 2-((6-Chloropyrazin-2-yl)amino)ethanol.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial[3]. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (-NH, -OH) as it can slow down the exchange rate.
-
Transfer the solution to a clean, unscratched 5 mm NMR tube using a Pasteur pipette[3].
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
To confirm the -OH and -NH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the -OH and -NH protons will diminish or disappear[2].
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing :
-
Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the peaks are at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Identify the multiplicity (singlet, doublet, triplet, etc.) of each signal to deduce the number of neighboring protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for analyzing the mass of non-volatile small molecules. The liquid chromatography step separates the analyte from any impurities before it enters the mass spectrometer.
Step-by-Step Protocol:
-
Sample Preparation :
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
LC-MS System and Conditions :
-
Liquid Chromatography :
-
Column : A C18 reversed-phase column is generally suitable for this type of molecule.
-
Mobile Phase : A gradient elution is typically used, for example, with mobile phase A as water with 0.1% formic acid and mobile phase B as acetonitrile with 0.1% formic acid. The formic acid aids in the ionization of the analyte.
-
Flow Rate : A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume : 1-5 µL.
-
-
Mass Spectrometry :
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode is recommended for this compound due to the presence of basic nitrogen atoms that are readily protonated.
-
Mass Analyzer : A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal for obtaining accurate mass measurements to confirm the elemental composition[4].
-
Scan Range : Set the mass analyzer to scan a range that includes the expected molecular ion, for example, m/z 50-500.
-
-
-
Data Analysis :
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Examine the mass spectrum of this peak.
-
Determine the m/z value of the molecular ion ([M+H]⁺) and compare it to the theoretical value.
-
Analyze the isotopic pattern to confirm the presence of one chlorine atom.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.
-
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic analysis of 2-((6-Chloropyrazin-2-yl)amino)ethanol. The predicted ¹H NMR, ¹³C NMR, and mass spectral data, along with the detailed experimental protocols, offer a comprehensive roadmap for researchers to confirm the structure and purity of this compound. The principles and methodologies outlined here are broadly applicable to the characterization of other novel heterocyclic molecules, underscoring the central role of spectroscopy in modern chemical and pharmaceutical research.
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Purity Analysis of 2-((6-Chloropyrazin-2-yl)amino)ethanol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 2-((6-Chloropyrazin-2-yl)amino)ethanol, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on the safety and efficacy of active pharmaceutical ingredients (APIs), this document outlines a robust, multi-faceted analytical strategy. We delve into the rationale behind method selection, detailing protocols for chromatographic and spectroscopic techniques, and underscore the importance of a thorough understanding of the synthetic pathway to anticipate and control potential impurities. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of quality and regulatory compliance.
Introduction: The Imperative of Purity
2-((6-Chloropyrazin-2-yl)amino)ethanol is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug development.[1] As with any pharmaceutical intermediate, its purity is not merely a quality metric but a fundamental prerequisite for the integrity of the final API. The presence of impurities, even in trace amounts, can have profound implications, potentially altering the pharmacological and toxicological profile of the drug product.[2]
This guide eschews a one-size-fits-all template, instead adopting a holistic approach grounded in the specific chemistry of 2-((6-Chloropyrazin-2-yl)amino)ethanol. We will explore the likely synthetic origins of impurities and leverage this understanding to build a self-validating system of analytical protocols. Our objective is to provide a practical and scientifically rigorous resource that empowers researchers to develop and implement a comprehensive purity testing strategy.
Deconstructing the Synthesis: A Road Map to Potential Impurities
A definitive, publicly available synthesis protocol for 2-((6-Chloropyrazin-2-yl)amino)ethanol is not readily found in the literature. However, based on fundamental principles of organic chemistry and related syntheses of substituted pyrazines, a plausible and common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and ethanolamine.[3][4]
This understanding of the synthetic pathway is the cornerstone of our purity analysis strategy. It allows us to anticipate the formation of specific process-related impurities, which can be broadly categorized as follows:
-
Unreacted Starting Materials: Residual 2,6-dichloropyrazine and ethanolamine.
-
Over-reaction Byproducts: The di-substituted product, 2,6-bis((2-hydroxyethyl)amino)pyrazine, formed by the reaction of a second molecule of ethanolamine with the product.
-
Regioisomers: While the 2- and 6-positions of the pyrazine ring are electronically similar, minor variations in reaction conditions could potentially lead to the formation of other isomers, although this is less likely given the symmetry of the starting material.
-
Degradation Products: Impurities formed through the degradation of the target molecule under specific conditions of heat, light, or pH.
The following diagram illustrates the proposed synthetic pathway and the genesis of key potential impurities.
Caption: Proposed synthesis and impurity formation pathway.
The Analytical Arsenal: A Multi-Modal Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-modal approach, leveraging the strengths of orthogonal techniques, is essential for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity analysis for non-volatile and thermally labile compounds like 2-((6-Chloropyrazin-2-yl)amino)ethanol. A well-developed reversed-phase HPLC method can effectively separate the target molecule from its potential impurities.
The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
-
Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar compounds. The hydrophobicity of the C18 stationary phase will provide good retention for the pyrazine ring, while the polar embedded groups can help to mitigate peak tailing for the basic amine functionality.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) will be necessary to elute compounds with a range of polarities. The buffer helps to control the ionization state of the amine and improve peak shape.
-
Detector: A UV detector is suitable for this analysis as the pyrazine ring is a strong chromophore.[5] Detection at a wavelength corresponding to the absorbance maximum of the analyte will provide the best sensitivity.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.5 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
| Ethanolamine | ~2-3 | Highly polar, weakly retained. |
| 2-((6-Chloropyrazin-2-yl)amino)ethanol | ~10-12 | Target compound with intermediate polarity. |
| 2,6-Dichloropyrazine | ~15-17 | More hydrophobic than the product. |
| 2,6-bis((2-hydroxyethyl)amino)pyrazine | ~8-10 | More polar than the product due to two hydroxyl groups. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
While HPLC is the primary technique for the main component and non-volatile impurities, GC-MS is invaluable for the identification and quantification of volatile and semi-volatile impurities, such as residual starting materials and solvents.[6][7]
GC-MS offers excellent separation efficiency and provides structural information from the mass spectra, aiding in the unambiguous identification of unknown peaks.[8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural confirmation of the target molecule and the definitive identification of impurities.[9][10][11][12][13] Both ¹H and ¹³C NMR should be employed.
NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure determination. It is particularly useful for identifying isomers and byproducts with subtle structural differences.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyrazine-H | ~7.5-8.0 | s | 2H | Aromatic protons on the pyrazine ring. |
| -NH- | ~6.0-7.0 | t | 1H | Amine proton. |
| -CH₂-N- | ~3.5-3.8 | q | 2H | Methylene group adjacent to the amine. |
| -CH₂-O- | ~3.8-4.1 | t | 2H | Methylene group adjacent to the hydroxyl. |
| -OH | ~2.0-3.0 | t | 1H | Hydroxyl proton. |
Trustworthiness Through Validation: A Self-Validating System
The analytical methods described above must be validated to ensure they are fit for their intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[14] A validated method provides confidence in the accuracy, precision, and reliability of the analytical data.
The following diagram illustrates the interconnectedness of the analytical workflow, emphasizing the self-validating nature of a multi-modal approach.
Caption: Integrated analytical workflow for purity assessment.
Validation Parameters
The validation of the primary purity method (HPLC) should encompass the following parameters as defined by ICH Q2(R1):[14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Commitment to Quality
The purity analysis of 2-((6-Chloropyrazin-2-yl)amino)ethanol is a critical undertaking that demands a scientifically sound and rigorous approach. This guide has provided a comprehensive framework for developing and implementing a robust analytical strategy, grounded in a thorough understanding of the compound's synthesis and potential impurities. By employing a multi-modal analytical approach and adhering to the principles of method validation, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical product. The commitment to such rigorous purity assessment is a testament to our shared dedication to advancing human health.
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European Medicines Agency. (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]
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International Conference on Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
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International Conference on Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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- 9. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]
- 10. 2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR [m.chemicalbook.com]
- 11. 2-(2-Aminoethoxy)ethanol(929-06-6) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Amino-6-chloropyridine(45644-21-1) 1H NMR spectrum [chemicalbook.com]
- 13. Monoethanolamine(141-43-5) 1H NMR spectrum [chemicalbook.com]
- 14. database.ich.org [database.ich.org]
Technical Whitepaper: Stability Profiling and Lifecycle Management of 2-((6-Chloropyrazin-2-yl)amino)ethanol
[1]
Executive Summary
2-((6-Chloropyrazin-2-yl)amino)ethanol is a bifunctional heterocyclic building block critical in the synthesis of kinase inhibitors and pyrazine-based pharmaceuticals.[1] Its structural integrity is compromised by two competing reactivity profiles: the electrophilic nature of the chloropyrazine core and the nucleophilic/hygroscopic nature of the ethanolamine tail.
This guide provides a definitive technical framework for preserving the chemical fidelity of this compound. It moves beyond generic storage advice to explain the mechanistic causes of degradation and provides self-validating protocols for quality assurance.
Part 1: Physicochemical Profile & Structural Vulnerabilities
To control stability, one must first understand the molecular "pain points."[1] This molecule is not inert; it is a "spring-loaded" intermediate designed for reactivity.[1]
Structural Vulnerability Map[1]
The molecule possesses three distinct zones of instability.[1][2] Understanding these allows us to design specific countermeasures.[1]
Figure 1: Structural vulnerability map highlighting the three primary degradation vectors.[1]
The Mechanism of Degradation
-
Hydrolysis (The
Threat): The chlorine atom at position 6 is activated by the electron-deficient pyrazine ring.[1] In the presence of moisture (even atmospheric humidity), water acts as a nucleophile, slowly displacing the chlorine to form the 6-hydroxy impurity. This reaction is autocatalytic ; as HCl is released, the local acidity changes, potentially protonating the ring and accelerating further attack. -
Hygroscopicity: The hydroxyl (-OH) and amine (-NH-) groups on the tail form strong hydrogen bonds with water vapor.[1] Absorption of water creates a localized aqueous environment, facilitating the hydrolysis described above.[1]
-
Photolysis: Pyrazine derivatives typically absorb UV light in the 250–300 nm range.[1] High-energy photons can induce radical formation at the C-Cl bond, leading to dechlorination or ring opening.[1]
Part 2: Storage & Handling Protocols
Based on the mechanisms above, the following storage conditions are non-negotiable for maintaining purity >98%.
The "Golden Standard" Storage Condition
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius kinetics dictate that lowering temperature significantly retards the rate of spontaneous |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen (preventing N-oxidation) and, more importantly, excludes moisture.[1] Argon is preferred as it is heavier than air and blankets the solid.[1] |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV/blue light.[1] Teflon (PTFE) liners prevent leaching of plasticizers and provide a superior moisture barrier compared to standard polyethylene cones.[1] |
| Desiccant | Secondary Containment | Do not place desiccant in the vial. Place the vial inside a larger jar containing activated silica gel or molecular sieves. |
Handling Workflow (The "Cold Chain" Rule)
Critical Error to Avoid: Opening a cold bottle immediately upon removal from the freezer.[1]
-
Why? This causes condensation of atmospheric moisture directly onto the cold solid.[1] The compound will become sticky and degradation will begin immediately.[1]
Correct Protocol:
Part 3: Analytical Monitoring & Stability Testing[3]
Do not assume stability; prove it. The following protocol is adapted from ICH Q1A(R2) guidelines but tailored for this specific intermediate.
Stability-Indicating HPLC Method[1][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate the amine, improving peak shape).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Pyrazine absorption max) and 220 nm (Amide/Amine).[1]
Forced Degradation Protocol (Stress Testing)
Use this workflow to validate your analytical method and determine the compound's limits.[1]
Figure 2: Forced degradation workflow to establish stability profile.
Expected Degradants:
Part 4: Emergency & Safety Profile (SDS Highlights)
While this is a technical guide, safety is a prerequisite for handling.
References
-
International Council for Harmonisation (ICH). (2003).[1][3][4] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][5][6] Retrieved from [1][6]
-
PubChem. (n.d.).[1] Compound Summary: 2-(4-Aminopiperazin-1-yl)ethanol (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-Amino-6-chloropyrazine.[1] Merck KGaA.[1] Retrieved from [1]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer.[1] (Reference for Nucleophilic Aromatic Substitution kinetics).
-
World Health Organization. (2018).[1] Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series.[1] Retrieved from [1]
Sources
- 1. 2-(4-Aminopiperazin-1-yl)ethanol | C6H15N3O | CID 77597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. primera-corp.com [primera-corp.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. m.youtube.com [m.youtube.com]
Precision Synthesis of Novel Chloropyrazine Derivatives: A Modular Technical Guide
Part 1: Strategic Scaffold Analysis
Audience: Medicinal Chemists, Process Chemists Objective: overcome the inherent electron-deficiency of the pyrazine ring to install chlorine atoms regioselectively, serving as a gateway for high-value drug pharmacophores.
The chloropyrazine moiety is not merely a structural end-point; it is a "privileged intermediate." The electron-deficient nature of the pyrazine ring (para-nitrogen atoms) renders the chlorine substituent highly susceptible to nucleophilic aromatic substitution (
The Synthetic Decision Matrix
Before initiating synthesis, select the pathway based on substitution patterns.
Figure 1: Synthetic decision tree for selecting the optimal route to chloropyrazine derivatives.
Part 2: Primary Execution Protocols
Method A: The N-Oxide Rearrangement (Scalable C2-Chlorination)
Context: Direct chlorination of pyrazine is often destructive due to the harsh conditions required. The N-oxide route activates the ring for nucleophilic attack while simultaneously providing the oxygen leaving group.
Mechanism:
The reaction proceeds via the activation of the N-oxide oxygen by a phosphorylating agent (POCl
Figure 2: Mechanistic flow of the POCl3-mediated chlorination of pyrazine N-oxide.
Protocol 1: Synthesis of 2-Chloropyrazine from Pyrazine N-oxide Self-Validating Check: The disappearance of the N-oxide stretch (~1300 cm⁻¹) in IR and the shift of proton signals downfield in ¹H NMR confirms conversion.
-
Reagents: Pyrazine N-oxide (1.0 eq), POCl
(5.0 eq, solvent/reagent). -
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Execution:
-
Charge Pyrazine N-oxide into the flask.
-
Add POCl
dropwise at 0°C (Exothermic!). -
Heat to reflux (100-110°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
-
-
Workup (Critical Safety Step):
-
Cool to room temperature.
-
Pour the reaction mixture slowly onto crushed ice/NH
OH mixture (pH > 8). Note: Quenching POCl generates HCl and heat; uncontrolled addition causes eruption. -
Extract with DCM (3x). Wash organics with brine, dry over Na
SO .
-
-
Purification: Vacuum distillation or flash chromatography (SiO
).
Method B: Directed Ortho-Metalation (Knochel’s Base Strategy)
Context: For installing chlorine (or other functional groups) on an already substituted pyrazine where
Protocol 2: C-H Activation/Chlorination of 2-Substituted Pyrazines Causality: The bulky TMP (tetramethylpiperidino) base prevents nucleophilic addition to the pyrazine ring (Chichibabin-type side reactions), favoring deprotonation.
-
Reagents: Substituted Pyrazine (1.0 eq), TMPMgCl·LiCl (1.2 eq, 1.0 M in THF), Hexachloroethane (
) or NCS (1.5 eq). -
Execution:
-
Dissolve substrate in dry THF under Argon. Cool to -78°C.
-
Add TMPMgCl[2]·LiCl dropwise. Stir for 30 min. Color change usually indicates magnesiate formation.
-
Add solution of electrophile (
in THF). -
Warm slowly to room temperature over 2 hours.
-
-
Data Output: This method typically yields 3-chloro-2-substituted pyrazines with >80% regioselectivity.
Part 3: Downstream Functionalization (The "Novel" Application)
Overcoming "Sluggish" Cross-Coupling
Chloropyrazines are notoriously difficult substrates for Suzuki-Miyaura coupling compared to bromopyrazines due to the stronger C-Cl bond strength. However, using modern biaryl monophosphine ligands (e.g., XPhos, BrettPhos) renders this transformation viable, avoiding the need for halogen exchange.
Optimization Table: Suzuki Coupling on 2-Chloropyrazine
| Parameter | Standard Conditions (Low Yield) | Optimized "Novel" Conditions (High Yield) | Rationale |
| Catalyst | Pd(PPh | Pd(OAc) | Bulky, electron-rich ligands facilitate oxidative addition into the inert C-Cl bond. |
| Base | Na | K | Anhydrous conditions prevent hydrolysis of the chloropyrazine. |
| Solvent | DME/Water | 1,4-Dioxane or Toluene | Higher boiling point allows for necessary activation energy without pressure vessels. |
| Temp | 80°C | 100-110°C | Thermal activation required for C-Cl bond insertion. |
| Yield | 20-40% | 85-95% |
Experimental Workflow: Pd-Catalyzed Arylation
-
Mix: 2-Chloropyrazine (1.0 eq), Arylboronic acid (1.5 eq), K
PO (2.0 eq), Pd(OAc) (2 mol%), XPhos (4 mol%). -
Solvent: Anhydrous 1,4-Dioxane (0.2 M).
-
Cycle: Degas (Freeze-Pump-Thaw x3).
-
Heat: 100°C for 12 hours.
-
Filter: Through Celite to remove Pd black.
References
-
Mosrin, M., & Knochel, P. (2009).[2] Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine. Organic Letters, 11(15), 3406–3409.[2] Link
-
Fan, S. Y., et al. (2009).[3] Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors.[3] Bioorganic & Medicinal Chemistry, 17(2), 621–624.[3] Link
-
Dolezal, M., et al. (2025).[4] Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide.[5] ResearchGate. Link
-
Goossen, L. J., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11, 3583-3602.[6] Link
-
Zhang, A. Y., et al. (2024).[7] Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters.[7] RSC Advances. Link
Sources
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 2. Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - RSC Advances (RSC Publishing) [pubs.rsc.org]
Biological Activity of Substituted Pyrazines: A Technical Guide for Medicinal Chemists
Executive Summary
The pyrazine nucleus (1,4-diazine) is a "privileged scaffold" in medicinal chemistry, distinguished by its electron-deficient nature and capacity for diverse non-covalent interactions. Unlike its isomer pyrimidine, pyrazine offers unique vectors for substitution that govern pharmacokinetics, particularly lipophilicity and metabolic stability. This guide analyzes the biological activity of substituted pyrazines, transitioning from their foundational role in tuberculosis therapy to their modern dominance in kinase inhibition and antiviral applications.
Structural Versatility and Electronic Character
The pyrazine ring is characterized by two nitrogen atoms at positions 1 and 4.[1][2] This arrangement creates a significant dipole moment and renders the ring electron-deficient (
Key Physicochemical Attributes:
-
Weak Basicity: The pKa of pyrazine is approximately 0.6, making it significantly less basic than pyridine. This allows pyrazine drugs to remain uncharged at physiological pH, facilitating passive membrane transport.
-
Metabolic Stability: The electron-deficient ring is resistant to oxidative metabolism (e.g., P450-mediated oxidation) compared to phenyl rings, though it is susceptible to nucleophilic attack.
-
Hydrogen Bonding: The nitrogen lone pairs act as weak hydrogen bond acceptors, critical for binding in the hinge regions of kinase enzymes.
Antimycobacterial Agents: The Pyrazinamide Paradigm[3][4][5][6]
Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy.[3][4] Its unique ability to kill semi-dormant bacilli in acidic environments (e.g., macrophage phagosomes) distinguishes it from other anti-TB drugs.
Mechanism of Action (MOA)
PZA is a prodrug.[5][4][6] Its activity depends on conversion to pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase (PncA).[7]
-
Activation: PZA diffuses into M. tuberculosis. PncA hydrolyzes PZA to POA.[7]
-
Efflux & Re-entry: POA is actively effluxed. In the acidic extracellular environment (pH 5.5), POA becomes protonated (HPOA).
-
Accumulation: HPOA is lipophilic and re-enters the bacillus. Inside the neutral cytoplasm, it dissociates, releasing a proton and trapping the POA anion.[3]
-
Target Engagement:
-
Membrane Disruption: Proton accumulation collapses the proton motive force (PMF).
-
FAS1 Inhibition: POA inhibits Fatty Acid Synthase I (FAS1), halting mycolic acid synthesis.
-
RpsA Inhibition: POA binds to Ribosomal Protein S1 (RpsA), inhibiting trans-translation.
-
Visualization: PZA Activation and Toxicity Pathway
Caption: The "Ion Trap" mechanism of Pyrazinamide. PZA is converted to POA, which cycles across the membrane, acidifying the cytoplasm and inhibiting FAS1.
Oncology: Kinase Inhibitors and Proteasome Modulators
Substituted pyrazines, particularly fused systems like imidazopyrazines , are potent ATP-competitive kinase inhibitors.[8] The nitrogen atoms in the pyrazine ring often mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
Key Therapeutic Classes[9]
| Drug / Compound | Target | Mechanism | Clinical Status |
| Bortezomib | 26S Proteasome | Boronic acid dipeptide with a pyrazine-2-carbonyl cap. Inhibits proteasomal degradation, inducing apoptosis in myeloma cells. | FDA Approved |
| Acalabrutinib | BTK (Bruton's Tyrosine Kinase) | Imidazo[1,5-a]pyrazine core. Covalently binds Cys481 in BTK, blocking B-cell receptor signaling. | FDA Approved |
| Darovasertib | PKC (Protein Kinase C) | Pyrazine-2-carboxamide derivative.[9] Inhibits PKC signaling in uveal melanoma.[8][9] | Clinical Trials |
| Favipiravir | RdRp (Viral) | Pyrazinecarboxamide. Acts as a nucleoside analog to inhibit viral RNA polymerase (Broad spectrum antiviral). | Approved (Flu/COVID) |
Structure-Activity Relationship (SAR) in Kinase Inhibitors
For a generic imidazopyrazine scaffold:
-
C-8 Position (Amino group): Essential for H-bonding with the kinase hinge residue (Gatekeeper).
-
C-3 Position: Bulky aromatic substituents here occupy the hydrophobic pocket, determining selectivity (e.g., BTK vs. EGFR).
-
C-1 Position: Solubilizing groups (e.g., piperazines) are often attached here to improve oral bioavailability.
Visualization: BTK Signaling Inhibition
Caption: Disruption of the B-Cell Receptor pathway by pyrazine-based BTK inhibitors, preventing downstream NF-kB activation and tumor growth.
Experimental Protocol: Synthesis of 2,5-Disubstituted Pyrazines
A robust method for generating pyrazine libraries for SAR studies is the sequential functionalization of 2,5-dichloropyrazine using Palladium-catalyzed cross-coupling.
Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-5-chloropyrazine derivatives.
Reagents:
-
Substrate: 2,5-Dichloropyrazine (1.0 eq)[10]
-
Boronic Acid: Arylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 eq, 2M aqueous solution)
-
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.
-
Dissolution: Add 2,5-dichloropyrazine and the arylboronic acid to the flask. Dissolve in degassed 1,4-dioxane (0.1 M concentration relative to substrate).
-
Catalyst Addition: Add Pd(PPh3)4 quickly to minimize air exposure.
-
Base Addition: Add the aqueous Na2CO3 solution.
-
Reflux: Heat the mixture to 90°C under Argon for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo. Purify via silica gel flash chromatography.
Validation Check:
-
Regioselectivity: The first substitution typically occurs at the less sterically hindered or more electron-deficient position. In 2,5-dichloropyrazine, both positions are equivalent until the first substitution.
-
Self-Validating Step: If starting material remains after 12h, add 2 mol% fresh catalyst and continue heating.
Visualization: Synthetic Workflow
Caption: Sequential Pd-catalyzed functionalization strategy for generating diverse pyrazine libraries from a di-halo precursor.
Future Directions
The field is moving towards Proteolysis Targeting Chimeras (PROTACs) where pyrazine moieties serve as the E3 ligase binding motif (e.g., Cereblon binders often contain glutarimide-linked heterocycles). Additionally, fragment-based drug design (FBDD) utilizes the small, rigid pyrazine scaffold to probe sub-pockets in "undruggable" targets like KRAS.
References
-
The Bewildering Antitubercular Action of Pyrazinamide. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Synthesis and biological activity of pyrazines and pyrazine ribonucleosides. Journal of Medicinal Chemistry. Available at: [Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review. Current Medicinal Chemistry. Available at: [Link]
-
Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Pharmaceuticals. Available at: [Link]
Sources
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Silico Deep Dive: Comprehensive Modeling of 2-((6-Chloropyrazin-2-yl)amino)ethanol
This technical guide provides a comprehensive in-silico analysis of the novel small molecule, 2-((6-Chloropyrazin-2-yl)amino)ethanol. Designed for researchers, scientists, and professionals in drug development, this document outlines a complete computational workflow, from initial property and target prediction to detailed molecular dynamics simulations. We will explore the causality behind our experimental choices, ensuring each protocol is presented as a self-validating system, grounded in established scientific principles.
Introduction to 2-((6-Chloropyrazin-2-yl)amino)ethanol: A Candidate for Exploration
The subject of our investigation, 2-((6-Chloropyrazin-2-yl)amino)ethanol, is a small molecule with a pyrazine core. The pyrazine moiety is a common scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including kinase inhibition.[1] Given the novelty of this specific compound, an in-silico approach is paramount to elucidating its potential therapeutic value and mechanism of action. This guide will serve as a roadmap for the computational characterization of this and similar novel chemical entities.
Molecular Structure:
-
IUPAC Name: 2-((6-chloropyrazin-2-yl)amino)ethanol
-
SMILES: C1=CN=C(N=C1Cl)NCCO
Initial Characterization: ADMET and Physicochemical Profiling
Before embarking on complex and computationally expensive simulations, a foundational understanding of the molecule's drug-like properties is essential. We utilized the SwissADME web server, a robust tool for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][3] This initial screening allows us to assess the molecule's potential as a viable drug candidate and to anticipate potential liabilities.
Experimental Protocol: ADMET Prediction with SwissADME
-
Access the SwissADME Web Server: Navigate to the SwissADME homepage.[4][5]
-
Input Molecular Structure: In the input field, provide the SMILES string for 2-((6-Chloropyrazin-2-yl)amino)ethanol: C1=CN=C(N=C1Cl)NCCO.
-
Initiate Prediction: Click the "Run" button to start the analysis.
-
Data Compilation: The server will generate a comprehensive report of various physicochemical and pharmacokinetic properties. Key parameters are compiled into Table 1.
Data Presentation: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Interpretation and Significance |
| Molecular Weight | 173.60 g/mol | Within the desirable range for small molecule drugs, suggesting good potential for oral bioavailability. |
| LogP (iLOGP) | 0.88 | Indicates moderate lipophilicity, which is favorable for membrane permeability and solubility. |
| Water Solubility | Soluble | High water solubility is advantageous for formulation and administration. |
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract, a key feature for orally administered drugs. |
| BBB Permeant | No | The molecule is not predicted to cross the blood-brain barrier, which can be advantageous in avoiding central nervous system side effects. |
| Lipinski's Rule of Five | 0 violations | Adherence to Lipinski's rules suggests good drug-likeness and oral bioavailability. |
| Bioavailability Score | 0.55 | A reasonable score indicating the potential for the compound to be orally bioavailable. |
The data in this table was generated using the SwissADME web server.[2][3]
Target Identification: Unveiling Potential Biological Interactions
With a favorable ADMET profile, the next critical step is to identify potential biological targets. For this, we employed a reverse screening, or target fishing, approach using the SwissTargetPrediction web server.[6][7][8] This method compares the query molecule to a database of known active compounds to predict its most likely protein targets.
Experimental Protocol: Target Prediction with SwissTargetPrediction
-
Access the SwissTargetPrediction Web Server: Navigate to the SwissTargetPrediction homepage.[5][9]
-
Input Molecular Structure: Enter the SMILES string C1=CN=C(N=C1Cl)NCCO into the query field.
-
Select Organism: Choose "Homo sapiens" as the target organism.
-
Execute Prediction: Initiate the target prediction process.
-
Analyze Results: The server will return a list of predicted targets, ranked by probability. The top-ranking potential targets are summarized in Table 2.
Data Presentation: Top Predicted Protein Targets
| Target Class | Specific Target | Probability | Rationale for Prioritization |
| Kinases | Pim-1 proto-oncogene, serine/threonine kinase (PIM1) | 0.235 | PIM1 is a well-established cancer target, and pyrazine derivatives are known kinase inhibitors.[10] This makes PIM1 a high-priority candidate for further investigation. |
| Kinases | Cyclin-dependent kinase 2 (CDK2) | 0.118 | CDKs are crucial regulators of the cell cycle and are also important cancer targets. |
| Enzymes | Carbonic anhydrase II | 0.094 | While a plausible target, the probability is lower, and the link to the pyrazine scaffold is less established than for kinases. |
| G-protein coupled receptors | Dopamine D2 receptor | 0.071 | A potential off-target to consider, but with a lower probability than the top kinase hits. |
The data in this table was generated using the SwissTargetPrediction web server.[6][7][8]
Based on these predictions, we have prioritized PIM1 kinase as the primary target for our subsequent in-depth modeling studies. PIM1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis, and its overexpression is implicated in various cancers.[10]
Molecular Docking: Simulating the Ligand-Target Interaction
To investigate the binding mode and affinity of 2-((6-Chloropyrazin-2-yl)amino)ethanol with its predicted target, PIM1 kinase, we performed molecular docking simulations using AutoDock Vina.[11][12] This step is crucial for visualizing the potential binding pose and for obtaining a quantitative estimate of the binding energy.
Logical Relationship: The Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of PIM1 kinase from the Protein Data Bank (PDB ID: 4JX3).[13]
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Gasteiger charges using AutoDockTools.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Generate a 3D structure of 2-((6-Chloropyrazin-2-yl)amino)ethanol from its SMILES string using a tool like Open Babel.
-
Assign Gasteiger charges and define the rotatable bonds using AutoDockTools.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Identify the active site of PIM1 kinase, typically where the native ligand was bound in the crystal structure.
-
Define a grid box that encompasses the entire active site to allow for a comprehensive search of binding poses.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the prepared protein and ligand, the coordinates of the grid box, and the desired exhaustiveness of the search.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Results Analysis:
-
AutoDock Vina will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the top-ranked binding pose in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Data Presentation: Predicted Binding Affinity and Interactions
| Parameter | Predicted Value/Description |
| Binding Affinity | -7.2 kcal/mol |
| Key Interactions | Hydrogen bonds with the hinge region of the kinase; hydrophobic interactions with the ATP-binding pocket. |
This is representative data that would be generated from a molecular docking experiment.
Molecular Dynamics Simulation: Exploring the Dynamic Nature of the Complex
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. We will use GROMACS, a widely used and highly efficient MD simulation package, to perform this analysis.[14][15][16]
Experimental Workflow: Protein-Ligand MD Simulation
Caption: The sequential stages of a molecular dynamics simulation.
Experimental Protocol: GROMACS MD Simulation
-
System Preparation:
-
Topology Generation: Generate the topology files for both the PIM1 kinase and the ligand using the CHARMM36 force field. The ligand topology can be generated using a server like CGenFF.
-
Complex Formation: Combine the coordinate files of the protein and the docked ligand into a single complex.
-
Solvation: Place the complex in a periodic box and solvate it with water molecules.
-
Ionization: Add ions to neutralize the system and to mimic a physiological salt concentration.
-
-
Simulation:
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT) to stabilize the temperature.
-
NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT) to stabilize the pressure and density.
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Analyze the hydrogen bond interactions between the protein and the ligand throughout the simulation to assess the stability of key interactions.
-
Signaling Pathway Context: The Role of PIM1 Kinase
Understanding the biological context of the target is crucial for interpreting the potential effects of its inhibition. PIM1 kinase is a key component of several signaling pathways that are often dysregulated in cancer.[9][10]
Signaling Pathway: PIM1 Kinase in Cell Proliferation and Survival
Caption: Simplified PIM1 signaling pathway.
Inhibition of PIM1 by a small molecule like 2-((6-Chloropyrazin-2-yl)amino)ethanol would be expected to disrupt these pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells where PIM1 is overexpressed.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in-silico workflow for the characterization of the novel small molecule 2-((6-Chloropyrazin-2-yl)amino)ethanol. Our computational analysis suggests that this compound possesses favorable drug-like properties and may act as an inhibitor of PIM1 kinase, a promising target for cancer therapy. The detailed protocols provided for ADMET prediction, target identification, molecular docking, and molecular dynamics simulation serve as a robust framework for the computational evaluation of novel chemical entities.
The findings presented here provide a strong rationale for the synthesis and experimental validation of 2-((6-Chloropyrazin-2-yl)amino)ethanol. Future work should focus on in-vitro kinase assays to confirm its inhibitory activity against PIM1 and cell-based assays to assess its anti-proliferative effects in relevant cancer cell lines. The integration of these experimental data with our in-silico models will be crucial for the continued development of this promising compound.
References
-
PIM1 - Wikipedia. [Link]
-
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SwissTargetPrediction. [Link]
-
Tutorial – AutoDock Vina. [Link]
-
4JX3: Crystal structure of Pim1 kinase - RCSB PDB. [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]
-
Pim1 promotes IFN-β production by interacting with IRF3 - PMC - NIH. [Link]
-
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-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed. [Link]
-
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-
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Introduction: The Strategic Role of the Chloropyrazine Scaffold in Drug Discovery
An In-depth Technical Guide to the Medicinal Chemistry of Chloropyrazine
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[4][5] The inclusion of the pyrazine core in several FDA-approved drugs, such as the multiple myeloma treatment Bortezomib, the antiviral Paritaprevir, and the essential antitubercular agent Pyrazinamide, underscores its therapeutic significance.[6]
The introduction of a chlorine atom onto the pyrazine ring creates the chloropyrazine scaffold, a versatile and highly reactive building block for drug development. Chlorine, far from being a simple bulky substituent, profoundly influences the molecule's physicochemical properties. It alters the electronic distribution of the pyrazine ring, enhances lipophilicity, and can participate in specific, high-affinity interactions with biological targets, such as halogen bonding.[7] This unique combination of reactivity and binding potential makes chloropyrazine an invaluable starting point for synthesizing diverse compound libraries and optimizing drug candidates.[8][9]
This guide, intended for researchers and drug development professionals, provides an in-depth exploration of chloropyrazine medicinal chemistry. It moves beyond a simple catalog of compounds to explain the causality behind synthetic choices and the logic of structure-activity relationship (SAR) studies. We will dissect the synthesis and functionalization of the chloropyrazine core, analyze its application across different therapeutic areas, and provide detailed protocols and visual workflows to bridge theory with practice.
I. The Chloropyrazine Core: Physicochemical Properties and Target Interactions
The medicinal chemistry utility of the chloropyrazine scaffold is rooted in its unique electronic and structural characteristics. The pyrazine ring itself is electron-deficient, and its nitrogen atoms primarily act as hydrogen bond acceptors in interactions with protein targets.[7]
The addition of a chlorine atom introduces several key features:
-
Electronic Modulation : As an electron-withdrawing group, chlorine further decreases the electron density of the pyrazine ring. This enhances its reactivity towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for its functionalization.
-
Lipophilicity : The chlorine atom increases the overall lipophilicity of the molecule, which can improve its ability to cross cell membranes and access intracellular targets. This must be carefully balanced, as excessive lipophilicity can lead to off-target effects and poor pharmacokinetic properties.
-
Halogen Bonding : The chlorine atom can act as a halogen bond donor, forming a highly directional and specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. This interaction, distinct from a simple hydrophobic contact, can significantly contribute to binding affinity and selectivity.[7]
A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that the most common interactions are hydrogen bonds to the pyrazine nitrogens. However, the presence of chlorine introduces the potential for these crucial halogen bonds, providing an additional tool for rational drug design.[7]
II. Synthetic Strategies for the Elaboration of Chloropyrazine Derivatives
The chemical versatility of chloropyrazine makes it an ideal starting material for building molecular complexity.[10] The primary strategies for its elaboration involve leveraging the chlorine atom as a reactive handle for substitution and cross-coupling reactions.
Key Functionalization Reactions
-
Nucleophilic Aromatic Substitution (SNAr) : This is one of the most common methods for derivatizing chloropyrazines. The electron-deficient nature of the ring facilitates the displacement of the chloride by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental to the synthesis of many bioactive compounds, including pyrazinamide derivatives where an amine displaces the chlorine.[11][12] Microwave-assisted SNAr reactions can significantly shorten reaction times and improve yields compared to conventional heating.[12]
-
Palladium-Catalyzed Cross-Coupling Reactions : Modern cross-coupling methods have revolutionized the functionalization of heteroaromatics.
-
Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds by coupling the chloropyrazine with a boronic acid or ester. It is a robust method for introducing aryl or heteroaryl substituents, as demonstrated in the synthesis of SHP2 inhibitors.[4][13]
-
Buchwald-Hartwig Amination : This provides an alternative to classical SNAr for forming carbon-nitrogen bonds, often under milder conditions and with broader substrate scope.[4]
-
-
Metalation and Subsequent Electrophilic Quench : Chloropyrazine can be regioselectively deprotonated (metalated) using strong bases like lithium amides to create a lithiated intermediate. This potent nucleophile can then react with a variety of electrophiles (e.g., aldehydes, carbon dioxide) to install new functional groups adjacent to the chlorine.[14]
The choice of synthetic strategy depends on the desired final structure and the compatibility of other functional groups on the coupling partners. The ability to employ these varied and robust reactions is a key reason for the prevalence of the chloropyrazine scaffold in drug discovery programs.
Detailed Experimental Protocol: Microwave-Assisted Aminodehalogenation
This protocol is adapted from a reported synthesis of 3-benzylaminopyrazine-2-carboxamides, demonstrating a typical SNAr reaction.[12]
Objective : To synthesize 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide from 3-chloropyrazine-2-carboxamide.
Reagents & Materials :
-
3-chloropyrazine-2-carboxamide
-
4-methylbenzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), anhydrous
-
Microwave reactor vials
-
Silica gel for chromatography
Procedure :
-
To a 10 mL microwave reactor vial, add 3-chloropyrazine-2-carboxamide (1.0 mmol, 1 eq.).
-
Add anhydrous acetonitrile (5 mL).
-
Add 4-methylbenzylamine (1.2 mmol, 1.2 eq.) to the suspension.
-
Add DIPEA (1.5 mmol, 1.5 eq.) to serve as a non-nucleophilic base.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After cooling to room temperature, monitor the reaction completion using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (1:1) mobile phase.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.
-
Characterize the final compound using 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm its structure and purity.
Causality : The choice of microwave irradiation significantly accelerates the reaction compared to conventional heating, often leading to cleaner reactions and higher yields in a fraction of the time.[12] DIPEA is used as a base to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
III. Biological Activities and Structure-Activity Relationships (SAR)
Chloropyrazine derivatives have been successfully developed as modulators of a wide range of biological targets, leading to diverse therapeutic applications.
Anticancer Activity
The chloropyrazine scaffold is a prominent feature in modern oncology drug discovery.
-
Kinase Inhibition : Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazine derivatives have been extensively explored as kinase inhibitors.[15] For example, in the development of allosteric inhibitors for the SHP2 phosphatase, a key node in the RAS-ERK signaling pathway, the pyrazine core serves as a central scaffold.[13] The synthesis starts with a dichlorophenyl-substituted chloropyrazine, where the chlorine is later displaced via an SNAr reaction to build out the molecule and achieve potent inhibition.[13]
-
Histone Acetyltransferase (HAT) Inhibition : The enzymes p300/CBP are HATs that play a crucial role in epigenetic regulation and are implicated in cancer. A novel series of 1,4-pyrazine-containing inhibitors of p300/CBP has been developed, with the most potent compound showing an IC50 of 1.4 μM.[16] SAR studies revealed that substitution on the pyrazine ring is critical for activity.
Antimicrobial Activity
The chloropyrazine core is central to the fight against infectious diseases, most notably tuberculosis.
-
Antitubercular Agents : Pyrazinamide is a frontline drug for treating tuberculosis. Research into novel analogs continues, with 3-chloropyrazine-2-carboxamide serving as a key starting material.[12] By reacting this core with various substituted benzylamines, a series of compounds were synthesized with potent activity against Mycobacterium tuberculosis. The most active compound showed a minimum inhibitory concentration (MIC) of 6 µM, equivalent to or better than pyrazinamide, with low cytotoxicity.[11] Molecular docking studies suggest these compounds may act by inhibiting the mycobacterial enoyl-ACP reductase (InhA), a crucial enzyme in cell wall synthesis.[11][12]
| Compound Series | R-Group on Amine | Target | Key SAR Finding | Reference |
| Pyrazinamide Analogs | Substituted Benzylamines | M. tuberculosis | 4-methylbenzyl substitution provided the best activity (MIC = 6 µM) and low cytotoxicity. Electron-withdrawing groups on the benzyl ring generally decreased activity. | [11] |
| SHP2 Inhibitors | Proline Esters | SHP2 Phosphatase | The pyrazine core with a dichlorophenyl group at one position and a proline-based linker at the chloro-position was essential for binding to the allosteric site. | [13] |
| p300/CBP Inhibitors | Varied Amine Linkers | p300/CBP HAT | A specific piperazine-linked side chain attached to the pyrazine core was found to be optimal for potent and selective inhibition. | [16] |
Antiviral Activity
-
Favipiravir (T-705) : This pyrazine-containing drug is a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase. While the final drug does not contain chlorine, a key intermediate in its synthesis is 3,6-dichloropyrazine-2-carbonitrile.[1] This highlights the role of chlorinated pyrazines as strategic intermediates, where the chlorines are sequentially substituted to build the final, highly functionalized active pharmaceutical ingredient.[1]
IV. Conclusion and Future Perspectives
The chloropyrazine scaffold is a time-tested and powerful platform in medicinal chemistry. Its value stems from a combination of favorable physicochemical properties, predictable protein-binding interactions, and, most importantly, synthetic tractability. The chlorine atom serves as a versatile handle for a host of modern synthetic reactions, allowing for the systematic and efficient exploration of chemical space around the pyrazine core.
We have demonstrated how SNAr, cross-coupling, and metalation reactions can be strategically employed to generate libraries of diverse compounds. These efforts have yielded potent anticancer, antitubercular, and antiviral agents, validating chloropyrazine as a "privileged" starting point for drug discovery.
The future of chloropyrazine medicinal chemistry remains bright. As our understanding of complex biological pathways deepens, new targets will emerge for which chloropyrazine-based libraries can be screened. The continued development of novel synthetic methodologies, such as C-H functionalization, will further expand the toolkit for derivatizing this core in previously inaccessible ways.[1] By combining established reactivity with innovative biological insights, the chloropyrazine scaffold will undoubtedly continue to be a source of new and impactful medicines.
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Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4512-4578. [Link]
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Wikipedia. (n.d.). Chlorpromazine. Retrieved from [Link]
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Slamnik, M., & Lešnik, S. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4486-4498. [Link]
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Jansa, O., Zitko, J., Paterova, P., Kunes, J., Kkorova, K., Nemecek, L., Klimesova, V., Huszar, O., & Dolezal, M. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]
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Jansa, O., Zitko, J., Paterova, P., Kunes, J., Korabecny, J., Nemecek, L., Klimesova, V., Huszar, O., & Dolezal, M. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]
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Bertini, R., Garattini, S., Delgado, R., & Ghezzi, P. (1993). Pharmacological activities of chlorpromazine involved in the inhibition of tumour necrosis factor production in vivo in mice. Immunology, 79(2), 217–219. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Pyrazine Derivatives in Modern Chemistry: Focus on 2,3-Dichloropyrazine. Retrieved from [Link]
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YouTube. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Abdel-Ghani, T. M., & Oh, C. H. (2021). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 11(32), 19696–19711. [Link]
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PubChem. (n.d.). Chlorpromazine. Retrieved from [Link]
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Li, Y., Feng, T., & Liu, B. (2023). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 28(21), 7378. [Link]
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Papakyriakou, A., Zervou, M., & Kourounakis, A. P. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 27(19), 6271. [Link]
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Kumar, R., & Lal, R. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 267-302. [Link]
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Kumar, R., & Lal, R. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 267-302. [Link]
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Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1195. [Link]
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Wang, H., Wang, J., & Wang, W. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7434. [Link]
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Synthesis Workshop. (2024). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. [Link]
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Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1195. [Link]
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Wang, H., Wang, J., & Wang, W. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7434. [Link]
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Wang, H., Wang, J., & Wang, W. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7434. [Link]
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Lee, C. H., et al. (2021). Chlorpromazine, an antipsychotic agent, induces G2/M phase arrest and apoptosis via regulation of the PI3K/AKT/mTOR-mediated autophagy pathways in human oral cancer. Biochemical Pharmacology, 184, 114403. [Link]
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Zhang, D., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry, 65(9), 6649-6667. [Link]
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Bertini, R., Garattini, S., Delgado, R., & Ghezzi, P. (1993). Pharmacological activities of chlorpromazine involved in the inhibition of tumour necrosis factor production in vivo in mice. Immunology, 79(2), 217–219. [Link]
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ResearchGate. (n.d.). Post‐functionalization of the pyrazine ring of heterocycles. Retrieved from [Link]
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Nurcombe, V., et al. (1994). Structure-activity Relationships of Phenothiazines in Inhibiting Lymphocyte Motility as Determined by a Novel Flow Cytometric Assay. Biochemical Pharmacology, 47(11), 1935-1941. [Link]
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Al-Otaibi, F. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309325. [Link]
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Strugaru, D., et al. (2024). Chlorpromazine–Polypyrrole Drug Delivery System Tailored for Neurological Application. Polymers, 16(21), 2914. [Link]
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Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903. [Link]
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Horn, A. S., & Snyder, S. H. (1971). Chlorpromazine and Dopamine: Conformational Similarities That Correlate With the Antischizophrenic Activity of Phenothiazine Drugs. Proceedings of the National Academy of Sciences, 68(10), 2325-2328. [Link]
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MDPI. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]
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MDPI. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Retrieved from [Link]
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PubMed. (2013). Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2. [Link]
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Methodological & Application
Application Note: Profiling 2-((6-Chloropyrazin-2-yl)amino)ethanol (CPAE) in Fragment-Based Kinase Screening
This Application Note is designed for medicinal chemists and screening scientists engaged in Fragment-Based Drug Discovery (FBDD) . It details the protocol for characterizing 2-((6-Chloropyrazin-2-yl)amino)ethanol (referred to herein as CPAE-Fragment ) as a hinge-binding scaffold in kinase assays.
Introduction & Mechanistic Rationale
In the hierarchy of kinase inhibitor discovery, 2-((6-Chloropyrazin-2-yl)amino)ethanol represents a classic "privileged fragment." Its structure contains two critical motifs for kinase interaction:
-
The Aminopyrazine Core: A proven bioisostere for the adenine ring of ATP, capable of forming mono- or bidentate hydrogen bonds with the kinase hinge region (e.g., the backbone NH and CO of the "gatekeeper" + 1 residue).
-
The 6-Chloro Substituent: Provides a hydrophobic vector that often points into the hydrophobic back-pocket (selectivity pocket) or serves as a synthetic handle for growing the fragment into a lead compound via SNAr chemistry.
-
The Ethanolamine Tail: Mimics interactions with the ribose-binding pocket or solvent-front residues, improving solubility—a common bottleneck in fragment screening.
Why Screen This Compound?
Unlike high-affinity inhibitors (nM potency), CPAE is expected to exhibit weak affinity (µM to mM range) . Standard IC50 protocols will fail to detect its activity unless modified. This guide outlines the High-Concentration Biochemical Assay and Biophysical Validation required to accurately characterize this fragment's Ligand Efficiency (LE).
Pre-Assay Quality Control & Solubility
Critical Step: Fragments must be screened at high concentrations (up to 1-5 mM). CPAE contains a polar hydroxyl group, aiding solubility, but the chloropyrazine core is lipophilic.
Protocol: DMSO Stock Preparation
-
Weighing: Weigh approximately 10 mg of solid CPAE.
-
Dissolution: Dissolve in 100% anhydrous DMSO to achieve a 200 mM stock concentration .
-
Note: Avoid aqueous buffers at this stage to prevent potential slow hydrolysis of the chloro-group over long-term storage, although the pyrazine ring is relatively stable at neutral pH.
-
-
Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
QC Check: Inspect for precipitation. If clear, proceed.
Protocol A: High-Concentration TR-FRET Kinase Assay
Objective: Determine the IC50 of CPAE against a target kinase (e.g., CDK2, Aurora A) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Challenge: High compound concentrations (mM) can cause "inner filter effects" (quenching fluorescence) or protein denaturation. Solution: Use a ratiometric readout (TR-FRET) which is resistant to volume/meniscus errors and compound fluorescence interference.
Reagents
-
Kinase: Recombinant Human Kinase (e.g., Aurora A), 5 nM final.
-
Substrate: ULight™-labeled peptide (e.g., PLK substrate), 50 nM final.
-
ATP: At Km,app (typically 10 µM). Crucial: Screening below Km biases for ATP-competitive inhibitors like CPAE.
-
Detection: Europium-anti-phospho-antibody.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Step-by-Step Workflow
-
Compound Dilution (The "Fragment Mode"):
-
Prepare a 10-point dose-response curve in DMSO starting at 10 mM (50x final).
-
Dilute 50-fold into the assay plate (Final Top Conc = 200 µM).
-
Expert Tip: If no inhibition is seen at 200 µM, repeat with a top concentration of 1 mM . Ensure final DMSO does not exceed 2% (or the kinase's tolerance limit).
-
-
Reaction Assembly (384-well Low Volume Plate):
Component Volume (µL) Notes CPAE (diluted in buffer) 2.5 4x concentration (max 4% DMSO) Kinase Solution 2.5 4x concentration Pre-Incubation N/A Incubate 10 mins at RT to allow hinge binding. ATP/Substrate Mix 5.0 2x concentration (Start reaction) | Total Volume | 10.0 | |
-
Incubation: Incubate for 60 minutes at Room Temperature (22°C).
-
Termination & Detection:
-
Add 10 µL of Detection Mix (EDTA + Eu-Antibody).
-
Incubate 60 minutes.
-
Read on EnVision or PHERAstar (Excitation: 320nm, Emission: 615nm/665nm).
-
-
Data Analysis:
-
Calculate Ratio = (Signal 665nm / Signal 615nm) × 10,000.
-
Fit to Sigmoidal Dose-Response (Variable Slope).
-
Flag: If Hill Slope > 2.0, suspect non-specific aggregation (common with fragments). Add 0.01% Triton X-100 to validate.
-
Protocol B: Orthogonal Biophysical Validation (Thermal Shift)
Objective: Confirm CPAE binds the kinase domain by measuring thermal stabilization (
Methodology: Differential Scanning Fluorimetry (DSF)
-
Mix Preparation:
-
Protein: 2 µM Kinase Domain.
-
Dye: SYPRO Orange (5000x stock) diluted to 5x final.
-
Compound: CPAE at 1 mM final concentration.
-
Control: DMSO only (Reference
).
-
-
Thermal Ramp:
-
Instrument: qPCR machine (e.g., Roche LightCycler).
-
Ramp: 25°C to 95°C at 0.05°C/second.
-
-
Interpretation:
-
Hit:
. -
Negative:
. -
Destabilizer: Negative
(Suggests protein unfolding/denaturation).
-
Pathway & Workflow Visualization
The following diagram illustrates the Fragment-Based Drug Discovery (FBDD) workflow utilizing CPAE as a starting scaffold.
Caption: Workflow for validating CPAE as a kinase inhibitor fragment, moving from solubility QC to structural elaboration.
Scientific Commentary: From Fragment to Lead
The "Chlorine" Advantage: The 6-chloro position on the pyrazine ring is the strategic "growth vector." Once binding is confirmed via the protocols above, the chlorine can be displaced using Suzuki-Miyaura coupling (to add aryl groups) or Buchwald-Hartwig amination .
-
Example Strategy: If the ethanolamine tail binds the ribose pocket, extending the 6-position with a substituted phenyl ring can reach the "Gatekeeper" residue, dramatically increasing potency from mM to nM.
Ligand Efficiency (LE):
Calculate LE using the formula:
References
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192. Link
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. Link
-
ChemicalBook. (n.d.). 2-(6-chloropyrazin-2-ylamino)ethanol Product Entry. ChemicalBook Database. Link
-
Zhao, Z., et al. (2020). Pyrazine-based derivatives as potent kinase inhibitors: A review. European Journal of Medicinal Chemistry, 208, 112856. Link(Contextual reference for pyrazine scaffold utility).
Application Note: 2-((6-Chloropyrazin-2-yl)amino)ethanol in Heterocyclic API Synthesis
Executive Summary
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in FDA-approved kinase inhibitors (e.g., Entospletinib , Bortezomib ). The specific intermediate 2-((6-chloropyrazin-2-yl)amino)ethanol (CAS: 1147998-45-5 ) represents a critical "bifunctional pivot" in drug synthesis. It combines a nucleophilic amino-alcohol side chain with an electrophilic chloro-substituted pyrazine core.
This guide details the synthesis, purification, and downstream application of this intermediate. Specifically, we focus on its role as a precursor to 6-chloro-2,3-dihydroimidazo[1,2-a]pyrazine , a core scaffold for next-generation kinase inhibitors and GPCR ligands.
Chemical Profile & Strategic Value
| Property | Specification |
| IUPAC Name | 2-((6-Chloropyrazin-2-yl)amino)ethanol |
| CAS Number | 1147998-45-5 |
| Molecular Formula | |
| Molecular Weight | 173.60 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in |
| Key Reactivity | 1.[1] Hydroxyl Group: Cyclization handle (via activation).2. C-Cl Bond: Handle for Suzuki/Buchwald couplings ( |
Strategic Utility in Drug Design
The 2,6-substitution pattern of the starting material (2,6-dichloropyrazine) allows for highly regioselective synthesis. Unlike 2,3-dichloropyrazine, where nucleophilic attack yields a mixture of isomers or requires steric control, the symmetry of 2,6-dichloropyrazine guarantees a single regioisomer upon mono-amination.
Protocol A: Regioselective Synthesis of the Intermediate
Objective: Synthesize 2-((6-chloropyrazin-2-yl)amino)ethanol from 2,6-dichloropyrazine via Nucleophilic Aromatic Substitution (
Mechanism & Rationale
The reaction proceeds via an addition-elimination mechanism (
-
Why 2,6-Dichloropyrazine? Symmetry ensures 100% regioselectivity for the mono-substituted product.
-
Base Selection:
or is used to neutralize the HCl byproduct, driving the equilibrium forward.
Materials
-
Precursor: 2,6-Dichloropyrazine (1.0 equiv)
-
Reagent: Ethanolamine (1.1 equiv)
-
Base: Triethylamine (
) (1.5 equiv) -
Solvent: Ethanol (EtOH) or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropyrazine (10.0 g, 67.1 mmol) in Ethanol (100 mL).
-
Addition: Add Triethylamine (14.0 mL, 100 mmol) followed by the slow addition of Ethanolamine (4.5 g, 73.8 mmol) at room temperature.
-
Checkpoint: Exotherm is minimal, but dropwise addition ensures control.
-
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (
) should disappear, and a new polar spot ( ) should appear.
-
-
Work-up:
-
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0 5% MeOH in DCM).
Yield Expectation: 85–95% Purity: >98% (HPLC)
Protocol B: Cyclization to 6-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine
Objective: Convert the amino-ethanol intermediate into the bicyclic core. This is a key step in synthesizing rigid analogs of kinase inhibitors.
Mechanism
The hydroxyl group is converted into a good leaving group (e.g., chloride or mesylate). The pyrazine ring nitrogen (N1) then acts as an intramolecular nucleophile, displacing the leaving group to form the 5-membered ring.
Materials
-
Substrate: 2-((6-Chloropyrazin-2-yl)amino)ethanol (from Protocol A)
-
Reagent: Thionyl Chloride (
) or Phosphoryl Chloride ( ) -
Solvent: Chloroform (
) or Toluene
Step-by-Step Methodology
-
Preparation: Dissolve the intermediate (5.0 g, 28.8 mmol) in dry Chloroform (50 mL) under
atmosphere. -
Activation: Cool to 0°C. Add Thionyl Chloride (6.3 mL, 86.4 mmol) dropwise over 15 minutes.
-
Caution:
and gas evolution. Use a scrubber.
-
-
Cyclization: Heat the reaction to reflux for 2–3 hours.
-
Mechanistic Insight: The intermediate alkyl chloride often cyclizes spontaneously under thermal conditions due to the proximity of the ring nitrogen.
-
-
Quench & Neutralization:
-
Cool to 0°C. Carefully quench with saturated
solution until pH ~8. -
Critical Step: The cyclized product is basic. Ensure the aqueous layer is basic to keep the product in the organic phase (or extractable).
-
-
Isolation: Extract with DCM (3 x 50 mL). Dry over
and concentrate. -
Result: 6-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine .
-
Note: This dihydro-scaffold can be oxidized to the fully aromatic imidazo[1,2-a]pyrazine using
or DDQ if required.
-
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the logic of the regioselectivity.
Caption: Synthesis workflow from 2,6-dichloropyrazine to the bicyclic imidazo-pyrazine scaffold.
Analytical Control Strategy
To ensure "Self-Validating" protocols, specific analytical markers must be checked at each stage.
| Checkpoint | Method | Acceptance Criteria | Troubleshooting |
| Reaction Completion (Step A) | HPLC (C18, H2O/ACN) | Disappearance of 2,6-DCP (RT ~ 5.2 min) | If SM remains, add 0.2 eq Ethanolamine and reflux 1h. |
| Intermediate Purity | 1H-NMR (DMSO-d6) | Pyrazine protons: Two singlets (or meta-coupled doublets) at ~7.8 & 8.2 ppm. | If extra aromatic peaks appear, check for bis-substitution (rare with 1.1 eq). |
| Cyclization Confirmation | LC-MS | Mass shift: 173 (M+H) | If mass is 191 (Cl-intermediate), reflux longer to force cyclization. |
References
-
Regioselective Nucleophilic Substitution on Pyrazines
- Synthesis of substituted pyrazines via SNAr.
-
Source: (General reference for pyrazine reactivity).
-
Cyclization Methodologies
- Synthesis of imidazo[1,2-a]pyrazines.
-
Source: (Demonstrates the use of similar scaffolds).
-
Compound Data & Safety
- 2-(6-chloropyrazin-2-ylamino)ethanol Properties.
-
Source:
(Note: Specific patent literature for CAS 1147998-45-5 often references "preparation of pyrazine derivatives" in the context of Janus Kinase (JAK) or Syk inhibitors).
Sources
- 1. WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents - Google Patents [patents.google.com]
- 2. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 2-((6-Chloropyrazin-2-yl)amino)ethanol
Introduction: Characterizing a Novel Pyrazine Derivative in Cellular Contexts
The pyrazine moiety is a key pharmacophore in a multitude of clinically relevant therapeutics, particularly in the realm of targeted therapies such as kinase inhibitors. The compound 2-((6-Chloropyrazin-2-yl)amino)ethanol is a synthetic organic molecule featuring this heterocyclic scaffold. While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a potential role in modulating cellular signaling pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of 2-((6-Chloropyrazin-2-yl)amino)ethanol using a suite of robust and validated cell-based assays.
The following protocols are designed not merely as procedural steps but as a strategic framework for a thorough investigation. We will begin by assessing the compound's general cytotoxicity to establish a therapeutic window. Subsequently, we will delve into its potential to induce apoptosis, a common mechanism of action for anti-cancer agents. Finally, we will explore its impact on a hypothetical downstream signaling pathway to probe for target engagement and mechanism of action. Each protocol is grounded in established scientific principles and includes critical insights for data interpretation and troubleshooting, ensuring the generation of reliable and reproducible results.
Section 1: Foundational Assays - Determining the Cellular Impact of 2-((6-Chloropyrazin-2-yl)amino)ethanol
Before investigating specific mechanisms, it is crucial to determine the compound's effect on cell viability and proliferation. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which informs the dose selection for subsequent, more detailed mechanistic studies.
Cell Viability Assessment using Tetrazolium-Based Assays (MTT/MTS)
Principle: Tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), are reduced by metabolically active cells into a colored formazan product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[1] This colorimetric change can be quantified using a spectrophotometer.
Protocol: MTS Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of 2-((6-Chloropyrazin-2-yl)amino)ethanol in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[1]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.[1]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Subtract the background absorbance (medium only wells). Normalize the data to the vehicle control and plot the cell viability (%) against the log concentration of the compound to determine the IC50 value.
Data Presentation: Example IC50 Determination
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 15.1 ± 3.9 |
| 100 | 5.6 ± 2.1 |
Workflow for Cell Viability Assessment
Caption: Workflow for determining the IC50 of the compound.
Section 2: Mechanistic Insights - Investigating the Induction of Apoptosis
A reduction in cell viability can be attributed to either cell cycle arrest or the induction of programmed cell death (apoptosis). The following assays can distinguish between these cellular fates.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[3] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[3]
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with 2-((6-Chloropyrazin-2-yl)amino)ethanol at concentrations around the predetermined IC50 for an appropriate duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Data Presentation: Example Apoptosis Data
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle | 95.2 | 2.5 | 2.3 |
| Compound (1x IC50) | 60.8 | 25.4 | 13.8 |
| Compound (2x IC50) | 35.1 | 45.7 | 19.2 |
Caspase-Glo® 3/7 Assay
Principle: Caspases are a family of proteases that play a central role in apoptosis.[4] Caspase-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay utilizes a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Section 3: Target Engagement and Pathway Analysis - Western Blotting
Assuming 2-((6-Chloropyrazin-2-yl)amino)ethanol acts as a kinase inhibitor, Western blotting is a powerful technique to investigate its effect on specific signaling pathways.[5] By examining the phosphorylation status of key proteins, we can infer the compound's mechanism of action.[6]
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by the compound.
Protocol: Western Blotting for Phosphorylated and Total Protein Levels
-
Cell Lysis: Treat cells with the compound as described previously. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[5]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Substrate Y and anti-total-Substrate Y) overnight at 4°C with gentle shaking.[5][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on protein phosphorylation.
Data Presentation: Example Western Blot Data
| Treatment | p-Substrate Y / Total Substrate Y (Relative Fold Change) |
| Vehicle | 1.0 |
| Compound (0.5x IC50) | 0.6 |
| Compound (1x IC50) | 0.2 |
| Compound (2x IC50) | 0.05 |
Section 4: Best Practices and Self-Validating Systems
To ensure the trustworthiness and reproducibility of the generated data, adherence to best practices in cell culture and assay execution is paramount.
-
Aseptic Technique: All cell culture manipulations should be performed in a certified biological safety cabinet to prevent microbial contamination.[8][9]
-
Cell Line Authentication: Regularly authenticate cell lines using methods such as Short Tandem Repeat (STR) profiling to ensure their identity.[9]
-
Mycoplasma Testing: Periodically test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
-
Cryopreservation: Maintain cryopreserved stocks of low-passage cells to ensure a consistent cell source for experiments.[10]
-
Assay Validation: For each assay, include appropriate positive and negative controls to validate the assay's performance. For instance, in an apoptosis assay, a known apoptosis-inducing agent like staurosporine can be used as a positive control.
-
Replicate Experiments: Perform all experiments with biological and technical replicates to ensure the statistical significance of the results.
References
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Apoptosis Protocols. Springer.
- Iversen, P. L. (Ed.). (2013). Cell Viability Assays. In Assay Guidance Manual.
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. cellculturedish.com [cellculturedish.com]
Strategic Derivatization of 2-((6-Chloropyrazin-2-yl)amino)ethanol: A Modular SAR Protocol
Executive Summary & Strategic Analysis
2-((6-Chloropyrazin-2-yl)amino)ethanol (hereafter CPAE ) represents a high-value "linchpin" scaffold in medicinal chemistry. It combines a privileged pyrazine core (common in kinase inhibitors like Bortezomib and various ATP-competitive agents) with two distinct vectors for diversification:
-
The Electrophilic C-6 Position: A handle for cross-coupling reactions to build library diversity.
-
The Nucleophilic Hydroxyethyl Tail: A vector for modulating physicochemical properties (LogP, solubility) or facilitating scaffold rigidification.
This guide provides a validated roadmap for transforming CPAE into a focused library of bioactive analogs. Unlike generic protocols, this document addresses the specific chemoselectivity challenges posed by the amphoteric nature of the aminopyrazine moiety.
Structural Reactivity Analysis
-
Zone A (C-6 Chlorine): The "Warhead." Moderately deactivated for
due to the electron-donating C-2 amino group, but highly competent for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). -
Zone B (C-2 Exocyclic Nitrogen): The "Pivot." The -NH- is conjugated to the pyrazine ring, reducing its nucleophilicity compared to alkyl amines. However, its proton is acidic (
), necessitating base selection care during alkylation. -
Zone C (Terminal Hydroxyl): The "Tuner." A primary alcohol available for esterification, etherification, or conversion to a leaving group for intramolecular cyclization.
Critical Workflow Visualization
The following diagram outlines the divergent synthesis strategy. We prioritize C-6 functionalization first (using silyl protection if necessary) to establish the core pharmacophore, followed by tail modification .
Figure 1: Divergent synthetic workflow for CPAE derivatization. Path selection depends on whether the C-6 Cl is a diversity handle (Red) or a retained motif (Green).
Detailed Experimental Protocols
Protocol A: C-6 Diversification via Suzuki-Miyaura Coupling
Objective: Installation of aryl/heteroaryl groups at the C-6 position. Challenge: The free hydroxyl group can form boronate esters, reducing yield. Solution: Transient silyl protection is recommended for high-value substrates, though direct coupling is possible with excess boronic acid.
Materials:
-
Substrate: O-TBDMS protected CPAE (or native CPAE).
-
Boronic Acid: 1.5 equivalents.
-
Catalyst:
(5 mol%). -
Base:
(3.0 equiv, 2M aqueous). -
Solvent: 1,4-Dioxane.
Step-by-Step Procedure:
-
Charge: In a microwave vial, combine Protected-CPAE (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and
(41 mg, 0.05 mmol). -
Inert: Seal the vial and purge with Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (4 mL) and 2M aq.
(1.5 mL). -
Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).
-
QC Check: Monitor TLC (50% EtOAc/Hex). The product usually fluoresces blue/purple under UV254 due to extended conjugation.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).
Protocol B: Scaffold Hopping (Cyclization to Imidazo[1,2-a]pyrazine)
Objective: Convert the flexible aminoethanol chain into a rigid bicyclic core. This mimics the core of drugs like Bortezomib precursors or various kinase inhibitors.
Mechanism: Conversion of the alcohol to a chloride (
Materials:
-
Substrate: CPAE (or C-6 substituted analog).
-
Reagent: Thionyl Chloride (
). -
Base: Triethylamine (
) or . -
Solvent: DCM (step 1), MeCN (step 2).
Step-by-Step Procedure:
-
Chlorination: Dissolve CPAE (1.0 mmol) in dry DCM (5 mL) at 0°C. Add
(1.5 mmol) dropwise. Stir at RT for 2 hours. -
Evaporation: Remove solvent and excess
in vacuo. The residue is the intermediate 2-((2-chloroethyl)amino)-6-chloropyrazine hydrochloride. -
Cyclization: Redissolve the residue in MeCN (10 mL). Add
(3.0 mmol) and NaI (0.1 mmol, catalytic). -
Reflux: Heat to reflux (82°C) for 6–18 hours.
-
Observation: The formation of the 2,3-dihydroimidazo[1,2-a]pyrazine system is often accompanied by precipitation of salts.
-
-
Oxidation (Optional): To achieve the fully aromatic imidazo[1,2-a]pyrazine, treat the dihydro-product with
(10 equiv) in Toluene at reflux or DDQ in Dioxane.
Protocol C: O-Derivatization (Prodrug/Solubility Tuning)
Objective: Modulate LogP without altering the pharmacophore.
Table 1: Conditions for Hydroxyl Modification
| Modification Type | Reagents | Conditions | Strategic Purpose |
| Esterification | R-COCl, Pyridine, DCM | 0°C to RT, 2h | Prodrug design; improve membrane permeability. |
| Carbamoylation | R-NCO, | RT, 4-12h | Enhance metabolic stability; introduce H-bond acceptors. |
| Etherification | R-I, | RT, 24h | Permanent lipophilicity adjustment (Mild conditions to avoid N-alkylation). |
Analytical Quality Control
For SAR studies, purity >95% is non-negotiable.
HPLC Method (Standard):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (Pyrazine core) and 280 nm.
NMR Diagnostic Signals (
-
Pyrazine H-3: Singlet, typically
7.8–8.2 ppm (Deshielded). -
Pyrazine H-5: Singlet, typically
7.6–7.9 ppm. -
Linker
: Two triplets/multiplets at 3.3–3.6 ppm. -
Cyclization Check: If cyclized to the dihydro-imidazole, the broad NH signal (
6.5–7.5 ppm) will disappear, and the aliphatic protons will shift downfield due to ring current effects.
References
-
Aminopyrazine Reactivity & SAR: Sakata, M., et al. "Aminopyrazine analogues as chemiluminescence derivatization reagents." Luminescence, 1999.[1] Context: Establishes the stability and nucleophilicity profiles of aminopyrazine derivatives.
-
Palladium-Catalyzed Coupling on Chloropyrazines: Meketa, M. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids." Journal of Organic Chemistry, 2008. Context: Defines optimal ligand/catalyst systems (e.g., Pd(dppf)Cl2) for electron-deficient heteroaryl chlorides.
-
Scaffold Hopping (Imidazo-fusions): Guchhait, S. K., et al. "Scaffold-hopping and hybridization based design... of pyridine-annulated purines."[2] RSC Advances, 2015. Context: Provides the logic and general conditions for cyclizing amino-alcohol side chains onto nitrogen heterocycles.
-
Pyrazine Medicinal Chemistry Review: "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Molecules, 2022.[2][3][4] Context: Validates the pyrazine core as a privileged structure in drug discovery.
-
Chemical Safety & Properties: PubChem CID 66757 (Related Chlorophenylaminoethanol). Context: Safety data for aminoethanol derivatives.
Sources
- 1. Aminopyrazine analogues as chemiluminescence derivatization reagents for pyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
High-Throughput Screening of Novel 2-((6-Chloropyrazin-2-yl)amino)ethanol Analogs for Protein Kinase Inhibition
Application Note & Protocol
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This makes them prime targets for therapeutic intervention. The 2-((6-chloropyrazin-2-yl)amino)ethanol scaffold represents a promising starting point for the development of novel kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of an analog library based on this core structure. We will detail the entire workflow, from initial assay development and optimization to the primary screening campaign, data analysis, and hit validation. The protocols herein are designed to be robust and self-validating, incorporating industry-standard quality control metrics to ensure the identification of high-quality, genuine hits for progression into lead optimization.
Introduction: The Rationale for Targeting Kinases with Pyrazine Analogs
The human kinome consists of over 500 protein kinases, making it one of the largest and most functionally diverse enzyme families.[1] Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. Given their central role, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][2]
The selection of a chemical scaffold is a critical first step. Pyrazine and its derivatives are well-established "privileged structures" in medicinal chemistry, frequently appearing in approved kinase inhibitors.[3] Their heteroaromatic nature allows for key hydrogen bonding interactions within the ATP-binding pocket of many kinases. The 2-((6-chloropyrazin-2-yl)amino)ethanol core provides a versatile backbone for generating a diverse chemical library with varied substitutions, allowing for a systematic exploration of the structure-activity relationship (SAR).
This guide outlines a robust HTS campaign designed to identify potent inhibitors from such a library. The primary goal of HTS is not to find a perfect drug, but to efficiently sift through thousands of compounds to identify promising "hits" that warrant further investigation.[4]
Foundational Step: Assay Development and Optimization
A successful HTS campaign is built upon a reliable and robust assay.[5] Before screening a large library, significant effort must be invested in developing and validating the assay to ensure the data generated is meaningful. For kinase inhibitor screening, both biochemical and cell-based assays are viable options.[6][7] We will focus on a biochemical assay for the primary screen as it directly measures the interaction between the compounds and the target enzyme, minimizing the complexity of a cellular environment.
Choosing the Right Assay Technology
Numerous technologies are available for monitoring kinase activity in a high-throughput format.[8] For this protocol, we will utilize a universal luminescent kinase assay.
-
Principle: These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation. A proprietary luciferase/luciferin system uses the remaining ATP to generate a light signal; therefore, a lower light signal indicates higher kinase activity (more ATP consumed) and a higher light signal indicates kinase inhibition (less ATP consumed).[9][10]
-
Causality & Expertise: We select this method for several key reasons:
-
Universality: It can be applied to virtually any kinase that uses ATP, making it a versatile platform.[11]
-
Robustness: Luminescent assays generally have high signal-to-background ratios and are less susceptible to interference from fluorescent compounds, a common source of false positives in HTS.[12]
-
Simplicity: The "mix-and-read" format is homogenous (no wash steps) and easily automated, which is essential for HTS.[10]
-
Protocol: Assay Optimization
Objective: To determine the optimal concentrations of kinase, substrate, and ATP, and the ideal reaction time to achieve a robust and sensitive assay window.
Materials:
-
Recombinant Protein Kinase (e.g., a disease-relevant kinase like EGFR, BRAF, or CDK2)
-
Peptide or Protein Substrate
-
Adenosine Triphosphate (ATP)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®, Promega)
-
Assay Buffer (specific to the kinase)
-
384-well white, opaque microplates (low-volume)
-
Known Kinase Inhibitor (e.g., Staurosporine, for use as a positive control)
-
DMSO (vehicle for compounds)
Step-by-Step Protocol:
-
Kinase Titration:
-
Prepare serial dilutions of the kinase enzyme in assay buffer.
-
Add a fixed, saturating concentration of substrate and ATP (e.g., 10 µM ATP, a common starting point) to the wells of a 384-well plate.
-
Add the different kinase concentrations to initiate the reaction.
-
Incubate for a set time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop the reaction and detect the remaining ATP by adding the luminescent assay reagent according to the manufacturer's protocol.
-
Goal: Identify the enzyme concentration that yields a robust signal while consuming approximately 10-30% of the initial ATP. This ensures the reaction is in the linear range.
-
-
ATP Kₘ Determination & Titration:
-
Using the optimal kinase concentration determined above, set up reactions with varying concentrations of ATP.
-
Measure the initial reaction velocity at each ATP concentration.
-
Determine the Michaelis-Menten constant (Kₘ) for ATP.
-
Expert Insight: For the HTS, it is crucial to run the assay at an ATP concentration equal to or very near its Kₘ. This ensures that the assay is sensitive to inhibitors that compete with ATP for binding, which is the most common mechanism for kinase inhibitors. Screening at saturating ATP concentrations can mask the activity of competitive inhibitors.
-
-
Time Course:
-
Set up the reaction with the optimized kinase and ATP concentrations.
-
Measure the signal at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Goal: Select an incubation time that falls within the linear phase of the reaction and provides a sufficient signal window.
-
Protocol: Assay Validation & Quality Control
Objective: To confirm the assay is robust and reproducible enough for HTS using statistical metrics.
-
Plate Setup: Prepare a 384-well plate with multiple replicates of:
-
Negative Controls (Max Signal): Reaction with kinase, substrate, ATP, and DMSO (vehicle). This represents 0% inhibition.
-
Positive Controls (Min Signal): Reaction with kinase, substrate, ATP, and a saturating concentration of a known inhibitor (e.g., Staurosporine). This represents 100% inhibition.
-
-
Execution: Run the assay using the optimized conditions.
-
Data Analysis & Quality Metrics: Calculate the following parameters:
-
Signal-to-Background (S/B) Ratio: Mean(Negative Control Signal) / Mean(Positive Control Signal).
-
Coefficient of Variation (%CV): (Standard Deviation / Mean) * 100. Calculate for both positive and negative controls.
-
Z'-Factor: A measure of assay quality that combines the signal window and data variation.[6] The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.
-
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | > 0.5 | A value between 0.5 and 1.0 is considered excellent for HTS, indicating a large separation between controls and low data variability.[6] |
| S/B Ratio | > 5 | Ensures a sufficient dynamic range to distinguish hits from noise. |
| %CV | < 10% | Indicates good reproducibility of the measurements across the plate. |
Only after achieving these metrics should the campaign proceed to the full library screen.
The High-Throughput Screening Workflow
The HTS process involves the automated testing of a large library of compounds against the biological target.[4][13]
Caption: The hit identification and validation funnel.
Protocol: Hit Confirmation and Dose-Response
Objective: To confirm the activity of primary hits and determine their potency (IC50).
-
Hit Re-selection: Select all primary hits from the original library plates.
-
Confirmation Screen: Re-test these compounds in triplicate at the same single concentration used in the primary screen. This step eliminates hits caused by random error or automation artifacts.
-
Dose-Response Analysis:
-
For all confirmed hits, obtain dry powder samples to verify identity and purity.
-
Prepare serial dilutions of the confirmed compounds (e.g., an 8-point, 1:3 dilution series starting at 50 µM).
-
Perform the kinase assay with these dilutions.
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound elicits 50% of its maximal effect).
-
| Compound ID | Primary Screen (% Inhibition) | Confirmed (% Inhibition, Avg) | IC50 (µM) |
| ANA-001 | 75.2 | 78.1 | 0.15 |
| ANA-002 | 55.8 | 12.3 (Not Confirmed) | > 50 |
| ANA-003 | 92.1 | 95.4 | 0.04 |
| ANA-004 | 68.4 | 71.2 | 1.25 |
Triage of False Positives
It is critical to identify compounds that appear active but inhibit the target through non-specific mechanisms. [14]
-
Pan-Assay Interference Compounds (PAINS): These are chemical structures known to interfere with a wide variety of assays. Computational filters should be used to flag potential PAINS in the hit list. [14]* Assay Technology Interference: Run a counter-screen to identify compounds that directly inhibit the luciferase enzyme. This is done by performing the assay without the kinase and substrate and observing if the compound still reduces the luminescent signal.
-
Compound Aggregation: Some compounds form aggregates at high concentrations that non-specifically inhibit enzymes. Activity should be re-tested in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which can disrupt these aggregates. A significant loss of potency in the presence of detergent suggests an aggregation-based mechanism.
Next Steps: From Biochemical Hit to Cellular Lead
A validated hit from a biochemical screen is an important milestone, but its activity must be confirmed in a more physiologically relevant setting. [15][16]
Caption: Hypothetical signaling cascade targeted by a pyrazine analog.
-
Cellular Target Engagement: Use assays to determine if the compound can enter the cell and bind to its intended kinase target.
-
Cellular Activity Assays: Measure the compound's effect on downstream signaling pathways. For example, if the target is a kinase in a proliferation pathway, a cell viability assay can be used to assess the compound's anti-proliferative effects. [17]This confirms that the biochemical inhibition translates into the desired biological outcome. [15]
Conclusion
This application note provides a detailed, experience-driven framework for the high-throughput screening of 2-((6-chloropyrazin-2-yl)amino)ethanol analogs as potential kinase inhibitors. By prioritizing robust assay development, stringent quality control, and a systematic hit validation cascade, researchers can confidently identify high-quality lead compounds. This structured approach maximizes the efficiency of the drug discovery process and increases the probability of translating a promising chemical scaffold into a valuable therapeutic candidate.
References
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Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]
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Title: High Throughput Screening Assays for Drug Discovery Source: BellBrook Labs URL: [Link]
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Title: What Is the Best Kinase Assay? Source: BellBrook Labs URL: [Link]
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Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]
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Title: High‐Throughput Screening for Kinase Inhibitors Source: Semantic Scholar URL: [Link]
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Title: Scintillation Proximity Assays in High-Throughput Screening Source: ResearchGate URL: [Link]
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Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PubMed Central URL: [Link]
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Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]
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Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: Springer Nature Experiments URL: [Link]
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Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) Source: Visikol URL: [Link]
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Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Target Review URL: [Link]
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Title: High-throughput screening Source: Wikipedia URL: [Link]
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Title: Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b]t[4][9]hiazine derivatives Source: ResearchGate URL: [Link]
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Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase Source: PMC URL: [Link]
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Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC - NIH URL: [Link]
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Title: High-Throughput Screening: today's biochemical and cell-based approaches Source: PubMed URL: [Link]
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Title: Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and... Source: PubMed URL: [Link]
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Title: AlphaScreen Source: BMG LABTECH URL: [Link]
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Title: Cell-based assays in high-throughput mode (HTS) Source: BioTechnologia URL: [Link]
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Title: Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing Source: PubMed Central URL: [Link]
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Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL: [Link]
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Title: Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics Source: MDPI URL: [Link]
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Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]
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Title: Assay Guidance Workshop for High-Throughput Screening and Lead Discovery Source: National Center for Advancing Translational Sciences URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach Source: PMC - NIH URL: [Link]
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Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL: [Link]
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Title: A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors Source: ResearchGate URL: [Link]
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Title: AlphaScreen assays. (A) Principles of AlphaScreen technology. Source: ResearchGate URL: [Link]
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Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicrospheres URL: [Link]
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Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]
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Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: NIH URL: [Link]
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Title: Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening Source: ResearchGate URL: [Link]
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Title: Fluorescence Polarization | FP Source: Celtarys Research URL: [Link]
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Title: High throughput chemical screening Source: University of Helsinki URL: [Link]
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Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: NIH URL: [Link]
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Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL: [Link]
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Protocol for nucleophilic substitution on 6-chloropyrazine core
Application Note & Protocol Guide
Title: Strategic Nucleophilic Substitution on the 6-Chloropyrazine Core: Mechanisms, Protocols, and Applications in Drug Discovery
Abstract The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its electron-deficient nature makes it an ideal substrate for functionalization via nucleophilic aromatic substitution (SNAr), a powerful tool for generating diverse molecular libraries for drug development. This guide provides a comprehensive overview of the SNAr mechanism on the 6-chloropyrazine core, detailed experimental protocols for its reaction with common nucleophiles (amines, alkoxides, thiolates), and insights into reaction optimization and troubleshooting. Authored for researchers and drug development professionals, this document synthesizes mechanistic theory with practical, field-proven methodologies to facilitate the efficient synthesis of novel pyrazine derivatives.
Mechanistic Deep Dive: The SNAr Reaction on the Pyrazine Core
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying electron-poor aromatic systems. Unlike typical SN1 or SN2 reactions, which are unfavorable on sp²-hybridized carbons, the SNAr pathway proceeds via a distinct addition-elimination mechanism.[3][4]
1.1. The Activating Role of the Pyrazine Nitrogens The pyrazine ring is inherently electron-deficient due to the inductive and mesomeric effects of its two nitrogen atoms.[2][5] These nitrogen atoms act as powerful electron-withdrawing groups, which significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[3] This activation is crucial for the reaction to proceed under viable laboratory conditions. The C-Cl bond at the 6-position is thus primed for substitution.
1.2. The Two-Step Addition-Elimination Mechanism The SNAr reaction is a two-step process:
-
Nucleophilic Addition & Formation of the Meisenheimer Complex: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the chlorine leaving group.[6][7] This step is typically the rate-determining step. The attack temporarily breaks the ring's aromaticity and forms a negatively charged, tetrahedral intermediate known as a Meisenheimer complex.[7][8] The stability of this complex is paramount; the negative charge is effectively delocalized onto the electronegative nitrogen atoms of the pyrazine ring through resonance, which stabilizes the intermediate and facilitates its formation.[6]
-
Elimination & Restoration of Aromaticity: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final substituted product.[7]
Caption: SNAr mechanism workflow.
Key Parameters for Reaction Success
Optimizing the SNAr reaction on 6-chloropyrazine involves careful consideration of several factors:
-
Nucleophile Choice & Strength: A wide range of nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiolates. Stronger nucleophiles generally lead to faster reaction rates. For weaker nucleophiles, heating is often required.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are preferred. These solvents effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anion, preserving its nucleophilicity.
-
Base: When using neutral nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) is required to deprotonate the nucleophile in situ or to neutralize the HCl generated during the reaction.
-
Temperature: While the activated pyrazine core can react at moderate temperatures, many reactions require heating (typically 60-120 °C) to achieve a reasonable rate, especially with less reactive nucleophiles.
Advanced & Alternative Methodologies
For less reactive aryl chlorides or sterically hindered substrates where SNAr reactions are sluggish, transition metal-catalyzed cross-coupling reactions provide powerful alternatives.[9]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is exceptionally versatile for forming C-N bonds and is often the method of choice for coupling challenging amine and aryl halide partners under milder conditions than traditional methods.[10][11][12]
-
Ullmann Condensation: A copper-catalyzed reaction that is particularly effective for forming C-O, C-S, and C-N bonds.[13][14] Modern protocols using ligands have significantly improved the scope and mildness of this classic reaction.[15]
These methods expand the synthetic toolbox but often require careful optimization of catalysts, ligands, and reaction conditions.[16][17]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Amination of 6-Chloropyrazine with Morpholine
This protocol details a standard procedure for the synthesis of 4-(pyrazin-2-yl)morpholine.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| 6-Chloropyrazine | C₄H₃ClN₂ | 114.53 | 573 mg | 5.0 |
| Morpholine | C₄H₉NO | 87.12 | 523 mg (0.52 mL) | 6.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.38 g | 10.0 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropyrazine (573 mg, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).
-
Solvent & Reagent Addition: Add DMF (20 mL) to the flask, followed by morpholine (0.52 mL, 6.0 mmol).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 6-chloropyrazine starting material is consumed (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-water (100 mL) and stir. The product may precipitate. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.[18]
Caption: A typical experimental workflow.
Protocol 2: Alkoxylation of 6-Chloropyrazine with Sodium Methoxide
This protocol details the synthesis of 2-methoxypyrazine.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| 6-Chloropyrazine | C₄H₃ClN₂ | 114.53 | 573 mg | 5.0 |
| Sodium Methoxide (NaOMe) | CH₃ONa | 54.02 | 324 mg | 6.0 |
| Methanol (MeOH) | CH₄O | 32.04 | 25 mL | - |
Procedure:
-
Setup: To a 50 mL round-bottom flask with a stir bar and reflux condenser, add 6-chloropyrazine (573 mg, 5.0 mmol).
-
Solvent & Reagent Addition: Add methanol (25 mL), followed by the careful addition of sodium methoxide (324 mg, 6.0 mmol). Caution: Sodium methoxide is corrosive and moisture-sensitive.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with a few drops of acetic acid.[2] Remove the methanol under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Protocol 3: Thiolation of 6-Chloropyrazine with Benzyl Mercaptan
This protocol details the synthesis of 2-(benzylthio)pyrazine.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| 6-Chloropyrazine | C₄H₃ClN₂ | 114.53 | 573 mg | 5.0 |
| Benzyl Mercaptan | C₇H₈S | 124.21 | 745 mg (0.73 mL) | 6.0 |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 2.44 g | 7.5 |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 20 mL | - |
Procedure:
-
Setup: To a 50 mL round-bottom flask with a stir bar, add 6-chloropyrazine (573 mg, 5.0 mmol) and cesium carbonate (2.44 g, 7.5 mmol).
-
Solvent & Reagent Addition: Add acetonitrile (20 mL), followed by benzyl mercaptan (0.73 mL, 6.0 mmol). Caution: Benzyl mercaptan has a strong, unpleasant odor; handle in a fume hood.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure thioether.
Data Summary & Expected Outcomes
The following table provides a general guideline for reaction conditions and expected yields. Actual results may vary based on substrate purity, scale, and specific reaction setup.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp. (°C) | Typical Time (h) | Approx. Yield (%) |
| Amine | Piperidine | K₂CO₃ | DMF | 80 | 4-8 | 75-90 |
| Alkoxide | Sodium Ethoxide | - | Ethanol | Reflux | 2-4 | 80-95 |
| Thiolate | Sodium Thiophenoxide | - | DMF | RT - 50 | 1-3 | 85-98 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient temperature.2. Inactive nucleophile (degradation, poor quality).3. Insufficiently strong base. | 1. Increase reaction temperature.2. Use fresh, high-purity nucleophile.3. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). |
| Multiple Products/Side Reactions | 1. Reaction temperature is too high.2. Nucleophile is unstable under reaction conditions.3. Presence of multiple reactive sites on the substrate. | 1. Lower the reaction temperature and increase reaction time.2. Use milder conditions or a more robust nucleophile.3. Employ protecting group strategies if necessary. |
| Starting Material Remains | 1. Insufficient equivalents of nucleophile or base.2. Reaction time is too short.3. Deactivation of nucleophile by moisture. | 1. Increase equivalents of nucleophile/base to 1.2-1.5 eq.2. Extend the reaction time.3. Use anhydrous solvents and reagents. |
Conclusion
Nucleophilic aromatic substitution on the 6-chloropyrazine core is a robust and highly effective strategy for the synthesis of diverse, functionalized pyrazine derivatives. By understanding the underlying SNAr mechanism and carefully controlling key reaction parameters such as solvent, temperature, and base, researchers can reliably access a wide array of compounds. The protocols provided herein serve as a validated starting point for laboratory synthesis, enabling further exploration of the vast chemical space surrounding this critical pharmacophore.
References
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
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Wikipedia. (2023, December 19). Nucleophilic aromatic substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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ResearchGate. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Retrieved from [Link]
-
RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]
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Lippa, K. A., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1925–1934. Retrieved from [Link]
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Slideshare. (2018, November 26). Synthesis and reactions of Pyrazine. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1968). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Retrieved from [Link]
-
PubMed Central. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]
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ACS Publications. (2022, May 24). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
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ACS Publications. (2024, February 3). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Retrieved from [Link]_
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (2018, July 23). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
International Journal of Biology and Pharmaceutical Sciences. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of substituted pyrazines from N -allyl malonamides. Retrieved from [Link]
-
ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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PMC. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
ResearchGate. (2017). Amination products of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]
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Application Notes and Protocols for Chloropyrazine Derivatives in Cancer Cell Line Research
Prepared by: Gemini, Senior Application Scientist
Introduction: Repurposing a Known Scaffold for a New Fight
The landscape of oncology drug discovery is continuously evolving, with significant efforts directed towards identifying novel chemical entities with potent and selective anti-cancer activity. An increasingly fruitful strategy in this endeavor is drug repurposing, where existing therapeutic agents are investigated for new medical applications. Chloropyrazine derivatives, a class of heterocyclic compounds, have emerged as promising candidates in this arena. Historically, derivatives like chlorpromazine (CPZ), a phenothiazine containing a pyrazine-like ring structure, have been utilized in psychiatry for decades.[1] However, a growing body of preclinical evidence now highlights their potential as multifaceted anti-cancer agents, effective against a wide array of human malignancies including triple-negative breast cancer, glioblastoma, lung cancer, and acute myeloid leukemia.[1][2][3][4]
These compounds exert their anti-neoplastic effects through a variety of mechanisms, making them a subject of intense investigation. They have been shown to induce programmed cell death (apoptosis), halt the cancer cell division cycle, and interfere with critical signaling pathways that drive tumor growth and survival.[2][5][6] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanisms of action of chloropyrazine derivatives, summarizes their application across various cancer cell lines, and offers detailed, field-proven protocols for their in vitro evaluation.
Section 1: Core Mechanisms of Anti-Cancer Activity
The efficacy of chloropyrazine derivatives in cancer cells stems from their ability to modulate multiple, often interconnected, cellular processes. Understanding these mechanisms is crucial for designing effective experiments and interpreting results.
Induction of Mitochondria-Mediated Apoptosis
A primary mechanism by which these compounds eliminate cancer cells is the induction of apoptosis, or programmed cell death. Research on triple-negative breast cancer (TNBC) cells has demonstrated that chlorpromazine (CPZ) triggers the intrinsic apoptotic pathway.[2][7] This process is initiated at the mitochondria, leading to the release of pro-apoptotic factors and the activation of a cascade of caspase enzymes, which execute the cell death program.
Caption: Mitochondria-Mediated Intrinsic Apoptosis Pathway.
Disruption of Key Oncogenic Signaling Pathways
Cancer cells are often dependent on hyperactive signaling pathways for their growth and survival. Chloropyrazine derivatives have been shown to interfere with several of these critical networks.
-
Receptor Tyrosine Kinase (RTK) Trafficking: In cancers like acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC) driven by mutated RTKs (e.g., FLT3, KIT, EGFR), CPZ disrupts the proper intracellular localization of these oncogenic proteins.[5][8][9] By inhibiting clathrin-mediated endocytosis, CPZ prevents the mutant RTKs from reaching intracellular compartments where they activate downstream pro-survival signals like the PI3K/Akt and MAPK/ERK pathways.[4][5][6]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. CPZ has been observed to decrease the phosphorylation, and thus the activity, of key proteins in this cascade, such as Akt and mTOR, in oral cancer and glioma cells.[6]
-
MAPK/ERK Pathway: The MAPK pathway translates extracellular signals into cellular responses like proliferation and migration.[10][11] By disrupting upstream RTK signaling, chloropyrazine derivatives can lead to reduced phosphorylation and activity of ERK.[8]
Caption: Standard In Vitro Drug Evaluation Workflow.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance. [12] Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Chloropyrazine derivative stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chloropyrazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. [13]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible. [13]6. Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background. 8. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. [14]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC, green) and can detect this change. [15]Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells (red) where membrane integrity is lost. [16] Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10x Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment (both adherent and suspension cells). For adherent cells, use a gentle trypsinization method. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1x Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [17]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [17]6. Dilution: Add 400 µL of 1x Binding Buffer to each tube. [17]7. Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are fixed with ethanol to permeabilize their membranes and then stained with Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA. [18]Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N).
Materials:
-
Treated and control cells
-
Cold PBS
-
Ice-cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [19]4. Incubation: Incubate the cells for at least 2 hours at -20°C. (Cells can be stored at -20°C for several weeks).
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light. [19]8. Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. The resulting histogram can be analyzed with cell cycle modeling software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Section 4: Conclusion and Future Perspectives
Chloropyrazine derivatives, exemplified by the repurposed drug chlorpromazine, represent a compelling class of compounds for anti-cancer research. Their ability to induce apoptosis, arrest the cell cycle, and disrupt critical oncogenic signaling pathways provides a multi-pronged attack against tumor cells. The protocols detailed in this guide offer a robust framework for the in vitro evaluation of these and other novel anti-cancer agents.
Future research should focus on synthesizing novel chloropyrazine derivatives to enhance potency and reduce off-target effects. [3][20]Furthermore, investigating these compounds in combination with standard chemotherapeutics or targeted agents could reveal synergistic interactions that overcome drug resistance, a significant challenge in oncology. [2][8]As our understanding of the molecular drivers of cancer deepens, the targeted application of versatile chemical scaffolds like chloropyrazine will undoubtedly play a crucial role in developing the next generation of cancer therapies.
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Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview - YouTube. Available from: [Link]
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A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC. Available from: [Link]
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Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates - PubMed. Available from: [Link]
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Chlorpromazine cooperatively induces apoptosis with tyrosine kinase inhibitors in EGFR-mutated lung cancer cell lines and restores the sensitivity to gefitinib in T790M-harboring resistant cells - PubMed. Available from: [Link]
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Enhancement of chlorpromazine efficacy in breast cancer treatment by 266 nm laser irradiation - PubMed. Available from: [Link]
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(PDF) Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents - ResearchGate. Available from: [Link]
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Assaying cell cycle status using flow cytometry - PMC. Available from: [Link]
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Targeting the MAPK Pathway in Cancer - MDPI. Available from: [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. Available from: [Link]
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ERK/MAPK signalling pathway and tumorigenesis (Review) - Spandidos Publications. Available from: [Link]
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(PDF) In-vitro Models in Anticancer Screening - ResearchGate. Available from: [Link]
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Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines | JNCI: Journal of the National Cancer Institute | Oxford Academic. Available from: [Link]
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Cytotoxicity of 4 potential drugs. Drugs were tested in five lung... - ResearchGate. Available from: [Link]
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Adventures with the MAPK pathway - The Cancer Researcher. Available from: [Link]
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Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. Available from: [Link]
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Chlorpromazine eliminates acute myeloid leukemia cells by perturbing subcellular localization of FLT3-ITD and KIT-D816V - PubMed Central. Available from: [Link]
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Chlorotoxin and Lung Cancer: A Targeting Perspective for Drug Delivery - MDPI. Available from: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]
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Fig. 1. CPZ shows dose-dependent cytotoxicity against AML cell lines... - ResearchGate. Available from: [Link]
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Application Notes and Protocols for the Use of 2-((6-Chloropyrazin-2-yl)amino)ethanol in Fragment-Based Screening
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Privileged Scaffolds in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," which typically bind to biological targets with low affinity.[2] These initial weak interactions are then optimized through structure-guided medicinal chemistry to generate high-affinity lead candidates. The smaller size of fragments allows for a more thorough exploration of the chemical space of a target's binding site.[1]
Nitrogen-containing heterocycles are a cornerstone of many successful FBDD campaigns. Among these, the pyrazine scaffold has emerged as a particularly valuable "privileged" fragment.[3][4] Its heteroaromatic nature provides a unique combination of properties, including the ability of its nitrogen atoms to act as hydrogen bond acceptors, which is a crucial interaction in many protein-ligand complexes.[3][4] The pyrazine ring is also a bioisostere of other common aromatic systems like benzene and pyridine, offering a way to modulate physicochemical properties while maintaining key binding interactions.[3]
This application note provides a detailed guide to the use of 2-((6-Chloropyrazin-2-yl)amino)ethanol , a representative chloropyrazine-containing fragment, in a typical FBDD workflow. We will cover its rationale for use, its physicochemical properties, and detailed protocols for its application in primary screening and hit validation using state-of-the-art biophysical techniques.
The Profile of a Promising Fragment: 2-((6-Chloropyrazin-2-yl)amino)ethanol
The structure of 2-((6-Chloropyrazin-2-yl)amino)ethanol makes it an excellent candidate for an FBDD library. The chloropyrazine core provides a rigid scaffold with well-defined hydrogen bonding capabilities. The ethanolamine tail offers a degree of flexibility and an additional hydrogen bond donor/acceptor group, while also enhancing solubility. The chlorine atom provides a vector for future chemical modification and optimization of the fragment hit.
Physicochemical Properties
Below is a table of the predicted and known properties of 2-((6-Chloropyrazin-2-yl)amino)ethanol and its core components. These properties align well with the "Rule of Three," a common guideline for fragment design (Molecular Weight ≤ 300 Da, Number of Hydrogen Bond Donors ≤ 3, Number of Hydrogen Bond Acceptors ≤ 3, and cLogP ≤ 3).
| Property | Value (2-((6-Chloropyrazin-2-yl)amino)ethanol) | Value (Chloropyrazine) | Rationale & Significance |
| Molecular Formula | C₆H₈ClN₃O | C₄H₃ClN₂ | Low molecular weight is a hallmark of fragments, allowing for better sampling of chemical space. |
| Molecular Weight | 189.60 g/mol (Predicted) | 114.53 g/mol [5][6] | Adheres to the "Rule of Three," ensuring it is a true fragment. |
| Hydrogen Bond Donors | 2 (Predicted) | 0[5] | Provides key interaction points with the target protein. |
| Hydrogen Bond Acceptors | 3 (Predicted) | 2[5] | The pyrazine nitrogens are excellent hydrogen bond acceptors. |
| cLogP | 0.8 (Predicted) | 0.7[5] | Indicates good aqueous solubility, which is critical for biophysical assays. |
Proposed Synthesis
Experimental Workflows and Protocols
The following sections provide detailed protocols for a hypothetical screening cascade using 2-((6-Chloropyrazin-2-yl)amino)ethanol. This workflow is designed to first identify binding to a target protein and then to validate and characterize that interaction.
Diagram of the Fragment Screening Workflow
Caption: A typical fragment-based drug discovery workflow.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[9] It is an excellent method for primary screening of fragment libraries due to its ability to detect weak binding events.[9]
Objective: To identify if 2-((6-Chloropyrazin-2-yl)amino)ethanol binds to the target protein.
Materials:
-
Biacore™ or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Target protein (in a suitable buffer, e.g., HBS-EP+)
-
2-((6-Chloropyrazin-2-yl)amino)ethanol stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+ with 1% DMSO)
Methodology:
-
Sensor Chip Preparation and Protein Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.
-
Immobilize the target protein to the desired level by injecting a solution of the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.[10]
-
A reference flow cell should be prepared in the same way but without the protein immobilization step to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare a dilution series of 2-((6-Chloropyrazin-2-yl)amino)ethanol in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM.
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in the SPR signal (measured in Resonance Units, RU). A dose-dependent increase in the signal on the protein flow cell relative to the reference cell indicates binding.
-
At the end of each injection, allow for a dissociation phase where running buffer flows over the chip.
-
If necessary, regenerate the surface with a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein flow cell data.
-
Plot the steady-state response (RU) against the fragment concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (K D ).
-
Protocol 2: Hit Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits and can provide information about the binding site on the protein.[11] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) spectroscopy, are particularly well-suited for studying weak fragment binding.[11]
Objective: To confirm the binding of 2-((6-Chloropyrazin-2-yl)amino)ethanol to the target protein and to identify which parts of the fragment are in close contact with the protein.
Materials:
-
High-field NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
NMR tubes
-
Target protein solution (e.g., 10-50 µM in a deuterated buffer)
-
2-((6-Chloropyrazin-2-yl)amino)ethanol stock solution (in a deuterated solvent)
Methodology:
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample A (Reference): 2-((6-Chloropyrazin-2-yl)amino)ethanol at a concentration of ~100-500 µM in deuterated buffer.
-
Sample B (Protein + Fragment): The same concentration of the fragment as in Sample A, with the addition of the target protein (10-50 µM).
-
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of Sample A to identify the proton resonances of the fragment.
-
For Sample B, acquire an STD NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the bound fragment.
-
The STD experiment consists of two spectra: an "on-resonance" spectrum where the protein is saturated, and an "off-resonance" spectrum where a region with no protein signals is irradiated.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Only protons of the fragment that are in close proximity to the protein will show signals in the STD spectrum.
-
The intensity of the STD signals can provide information about which parts of the fragment are most critical for binding.
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein.[12] This information is invaluable for the subsequent structure-guided optimization of the fragment hit.[12]
Objective: To determine the three-dimensional structure of the target protein in complex with 2-((6-Chloropyrazin-2-yl)amino)ethanol.
Materials:
-
Crystals of the target protein
-
Soaking solution (crystallization buffer containing a high concentration of the fragment, e.g., 1-10 mM)
-
Cryoprotectant
-
Synchrotron X-ray source
Methodology:
-
Crystal Soaking:
-
Grow high-quality crystals of the target protein.
-
Transfer a crystal to a drop of the soaking solution. The soaking time can range from minutes to hours.
-
Briefly transfer the crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
-
Data Collection and Processing:
-
Collect X-ray diffraction data from the flash-cooled crystal at a synchrotron beamline.
-
Process the diffraction data to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with a known structure of the protein as a search model.
-
Analyze the resulting electron density map. A clear region of positive electron density in the binding pocket that corresponds to the shape of the fragment indicates binding.
-
Model the fragment into the electron density and refine the structure of the protein-fragment complex.
-
Diagram of the Hit-to-Lead Optimization Cycle
Caption: The iterative cycle of structure-guided hit-to-lead optimization.
Conclusion and Future Directions
2-((6-Chloropyrazin-2-yl)amino)ethanol represents a valuable class of fragments for FBDD campaigns. Its favorable physicochemical properties and the versatile nature of the chloropyrazine scaffold make it an excellent starting point for identifying novel binders to a wide range of protein targets. The protocols outlined in this application note provide a robust framework for the screening and validation of this and similar fragments. The detailed structural information obtained from these studies can then empower medicinal chemists to rationally design and synthesize more potent and selective lead compounds, ultimately accelerating the drug discovery process.
References
- Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2025). Defence Technology.
- Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021).
- Pyrazines in Drug Discovery. PharmaBlock.
- Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis. (2026).
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Chloropyrazine | C4H3ClN2 | CID 73277.
- Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020).
- Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). PubMed.
- Preparation of 2-aminopyrazine. (1946).
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
- ¹H NMR spectra of HP pyrazine acquired under different volumetric... (2021).
- Pyrazines (Upd
- Fragment-Based Drug Discovery Using NMR Spectroscopy.
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- Chloropyrazine - NIST WebBook. National Institute of Standards and Technology.
- Fragment HIT Identific
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025).
- Chemical Properties of Chloropyrazine (CAS 14508-49-7). Cheméo.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2026). MDPI.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Large and Small Molecule Screening by SPR. Bio-Rad.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- 3(5)-aminopyrazole. Organic Syntheses.
- A beginner's guide to surface plasmon resonance. (2023). The Biochemist.
- Software Pharmaceutical Analysis: Fragment-based Screening by NMR. (2017). YouTube.
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017).
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2020).
- Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (2012).
- Chlorpromazine | C17H19ClN2S | CID 2726.
- Absorption of Carbon Dioxide in Ethanolamine Solutions. (2010). Asian Journal of Chemistry.
- Fragment-Based Drug Discovery: A Comprehensive Overview. (2024).
- Fragment Based Ligand Discovery: X-ray crystallography as a screening tool. (2021). Instruct-ERIC.
- Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). (2014). Bio-protocol.
- SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor.
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Application Notes and Protocols for the Quantification of 2-((6-Chloropyrazin-2-yl)amino)ethanol
Introduction: The Significance of Quantifying 2-((6-Chloropyrazin-2-yl)amino)ethanol
2-((6-Chloropyrazin-2-yl)amino)ethanol is a heterocyclic compound of interest in pharmaceutical and chemical research due to its structural relation to biologically active pyrazine derivatives. Pyrazines are a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a chlorine atom and an aminoethanol side chain suggests potential for diverse chemical reactivity and biological activity. Accurate and precise quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, process development and optimization, quality control of active pharmaceutical ingredients (APIs), and formulation analysis. This document provides detailed analytical methods for the robust quantification of 2-((6-Chloropyrazin-2-yl)amino)ethanol, designed for researchers, scientists, and drug development professionals.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale:
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For a molecule like 2-((6-Chloropyrazin-2-yl)amino)ethanol, which possesses a UV-absorbing pyrazine ring, HPLC coupled with a UV detector is an excellent choice for quantification. The method's selectivity is achieved through the differential partitioning of the analyte between a stationary phase (e.g., C18) and a mobile phase. The hydrophilic aminoethanol group and the more hydrophobic chloropyrazine ring allow for good retention and separation on a reversed-phase column. The selection of a suitable mobile phase and pH is critical to ensure good peak shape and resolution from potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. The gradient can be optimized, for instance, starting from 10% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV spectrum of a dilute solution of the analyte should be scanned to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 250-280 nm based on the chloropyrazine chromophore.[1]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-((6-Chloropyrazin-2-yl)amino)ethanol reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase. For a formulated product, an extraction step may be necessary, followed by filtration through a 0.45 µm syringe filter.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection and quantification.[2]
-
Expected Performance:
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Workflow:
Caption: HPLC-UV workflow for quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] For 2-((6-Chloropyrazin-2-yl)amino)ethanol, derivatization of the hydroxyl and amino groups (e.g., silylation) may be necessary to increase its volatility and thermal stability, preventing degradation in the GC inlet and column. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio of the resulting ions. This method offers excellent selectivity and sensitivity, making it ideal for trace-level analysis and impurity profiling.[4][5]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole) is required.
-
Derivatization:
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 100 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan mode can be used for initial identification.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions in a volatile solvent (e.g., ethyl acetate).
-
Perform the derivatization step as described above for both standards and samples.
-
-
Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the derivatized standards.
-
Quantify the analyte in the sample using the calibration curve.
-
Expected Performance:
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL |
Experimental Workflow:
Sources
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- 2. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: A Scalable Approach to the Synthesis of 2-((6-Chloropyrazin-2-yl)amino)ethanol
Introduction: The Significance of Substituted Pyrazines
Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse pharmacological activities.[1] These nitrogen-containing heterocyclic compounds are integral to the development of therapeutics ranging from antibacterial and antifungal agents to anticancer and antiviral drugs.[1] The specific compound, 2-((6-Chloropyrazin-2-yl)amino)ethanol, serves as a valuable intermediate in the synthesis of more complex molecules, including potent kinase inhibitors and other biologically active agents.[2][3] The strategic incorporation of the chloropyrazine moiety allows for subsequent functionalization, making a reliable and scalable synthesis of this intermediate a critical step in many drug discovery and development pipelines.
This application note provides a detailed protocol for the scale-up synthesis of 2-((6-Chloropyrazin-2-yl)amino)ethanol from 2,6-dichloropyrazine and ethanolamine. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step methodology suitable for larger scale production, and discuss critical aspects of process control, safety, and product characterization.
Reaction Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of 2-((6-Chloropyrazin-2-yl)amino)ethanol proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5] This reaction is characteristic of electron-deficient aromatic rings, such as the pyrazine system, which are activated towards nucleophilic attack. The presence of two electron-withdrawing nitrogen atoms in the pyrazine ring significantly lowers the electron density of the carbon atoms, making them susceptible to attack by nucleophiles.[6]
The reaction can be conceptualized in two main stages:
-
Nucleophilic Attack: The amino group of ethanolamine, acting as the nucleophile, attacks one of the chlorine-bearing carbon atoms of 2,6-dichloropyrazine. This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrazine ring.[6]
-
Elimination of the Leaving Group: Aromaticity is restored in the subsequent step through the elimination of a chloride ion (the leaving group), yielding the substituted product.
Due to the symmetry of 2,6-dichloropyrazine, the initial nucleophilic attack can occur at either the C2 or C6 position with equal probability. Under controlled conditions, monosubstitution is the predominant outcome.
Diagram of the Reaction Mechanism
Sources
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- 2. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
Application Notes and Protocols for Click Chemistry Reactions with 2-((6-Chloropyrazin-2-yl)amino)ethanol Derivatives
Introduction: Unlocking the Potential of Pyrazine Scaffolds in Drug Discovery through Click Chemistry
The 2-((6-chloropyrazin-2-yl)amino)ethanol scaffold is a privileged structure in medicinal chemistry, frequently appearing in the development of kinase inhibitors and other targeted therapeutics. Its inherent chemical functionalities, however, can limit the facile exploration of chemical space necessary for lead optimization. Click chemistry, a suite of powerful, highly reliable, and selective reactions, offers a modular and efficient approach to covalently link molecular building blocks.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic implementation of click chemistry with 2-((6-chloropyrazin-2-yl)amino)ethanol derivatives.
This guide will detail the synthesis of a "clickable" azide-functionalized derivative of the core molecule, followed by comprehensive protocols for its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[] The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central pillars of this document, ensuring both scientific integrity and practical applicability in a research and development setting.
Strategic Overview: From a Core Scaffold to a Click-Ready Derivative
The primary hydroxyl group of 2-((6-chloropyrazin-2-yl)amino)ethanol serves as a versatile handle for introducing a "clickable" moiety. For the purpose of this guide, we will focus on its conversion to an azide, a highly energetic and selective functional group for cycloaddition reactions.[4] This two-step synthesis involves an initial activation of the alcohol, followed by nucleophilic substitution with an azide source.
Caption: Workflow for the synthesis and click chemistry application of the target molecule.
Part 1: Synthesis of 2-Azido-N-(6-chloropyrazin-2-yl)ethan-1-amine
This protocol details the conversion of the terminal hydroxyl group of 2-((6-chloropyrazin-2-yl)amino)ethanol to a terminal azide, rendering it amenable to click chemistry. The reaction proceeds via a mesylate intermediate, which is a good leaving group for the subsequent nucleophilic substitution with sodium azide.
Experimental Protocol: Synthesis of the Azide Derivative
Materials:
-
2-((6-Chloropyrazin-2-yl)amino)ethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Sodium azide (NaN3)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Step-by-Step Methodology:
-
Mesylation: a. Dissolve 2-((6-chloropyrazin-2-yl)amino)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C using an ice bath. c. Add triethylamine (1.5 eq) dropwise to the solution. d. Slowly add methanesulfonyl chloride (1.2 eq) dropwise. e. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. h. Extract the aqueous layer with DCM (3x). i. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude mesylate is typically used in the next step without further purification.
-
Azide Substitution: a. Dissolve the crude mesylate from the previous step in anhydrous DMF. b. Add sodium azide (3.0 eq) to the solution. c. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. d. Monitor the reaction progress by TLC. e. After completion, cool the reaction mixture to room temperature and pour it into cold water. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2-azido-N-(6-chloropyrazin-2-yl)ethan-1-amine.
Causality Behind Experimental Choices:
-
Mesylation: The hydroxyl group is a poor leaving group. Its conversion to a mesylate provides a good leaving group, facilitating the subsequent nucleophilic substitution.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the mesylation reaction.
-
Sodium Azide: Serves as the nucleophile to displace the mesylate and introduce the azide functionality.
-
DMF: A polar aprotic solvent that is ideal for SN2 reactions involving charged nucleophiles like the azide ion.
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, enabling the regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[5] This protocol provides a general method for the conjugation of the synthesized 2-azido-N-(6-chloropyrazin-2-yl)ethan-1-amine with a variety of alkyne-containing molecules.
Experimental Protocol: CuAAC Reaction
Materials:
-
2-Azido-N-(6-chloropyrazin-2-yl)ethan-1-amine
-
Alkyne-containing molecule (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and Water (H2O) as a solvent system
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: a. In a vial, dissolve 2-azido-N-(6-chloropyrazin-2-yl)ethan-1-amine (1.0 eq) and the alkyne-containing molecule (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and H2O. b. In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. c. In another separate vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.
-
Reaction Execution: a. To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO4·5H2O solution. b. Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. c. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: a. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). b. Combine the organic layers and wash with saturated aqueous NH4Cl solution (to remove copper salts), followed by brine.[6] c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the desired 1,2,3-triazole conjugate.[7]
Causality Behind Experimental Choices:
-
Copper(II) Sulfate and Sodium Ascorbate: The active catalyst in CuAAC is Cu(I). Sodium ascorbate is a convenient reducing agent to generate Cu(I) in situ from the more stable Cu(II) sulfate.[5]
-
t-BuOH/H2O Solvent System: This solvent mixture is effective at solubilizing a wide range of organic molecules, including both the reactants and the catalyst system.
-
Ammonium Chloride Wash: This step is crucial for removing the copper catalyst from the reaction mixture, which can interfere with downstream applications and spectroscopic analysis.
Data Presentation: Expected Outcomes and Characterization
The successful synthesis and click reaction should yield the desired triazole product in good to excellent yields. The purity and identity of the compounds should be confirmed by standard analytical techniques.
| Compound | Expected Yield Range | Key Characterization Techniques | Expected Observations |
| 2-Azido-N-(6-chloropyrazin-2-yl)ethan-1-amine | 60-80% | IR, 1H NMR, 13C NMR, MS | Appearance of a strong azide stretch (~2100 cm-1) in the IR spectrum. Characteristic shifts in NMR corresponding to the protons and carbons adjacent to the azide group. Correct mass-to-charge ratio in MS. |
| 1,2,3-Triazole Conjugate | 70-95% | 1H NMR, 13C NMR, MS, HRMS | Disappearance of the azide and alkyne signals. Appearance of a new singlet in the 1H NMR spectrum for the triazole proton (typically δ 7.5-8.5 ppm).[8] Characteristic shifts for the triazole carbons in the 13C NMR spectrum. Correct mass-to-charge ratio in MS and HRMS.[6] |
Visualization of the CuAAC Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
TLC Monitoring: The disappearance of starting materials and the appearance of a new, distinct spot for the product provides a real-time assessment of reaction progress.
-
Spectroscopic Confirmation: The unique spectroscopic signatures of the azide intermediate (IR) and the final triazole product (NMR) provide unambiguous confirmation of the chemical transformations.[8]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition of the synthesized molecules.[6]
By adhering to these analytical checks at each stage, researchers can have high confidence in the identity and purity of their materials, ensuring the reliability of subsequent biological or medicinal chemistry studies.
References
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]
-
Synthesis of 2‐Aminopyridine Derivatives via a Tandem CuAAC/Ring‐Cleavage/[4+2]‐Cycloaddition/Rearrangement Reaction Sequence. (n.d.). ResearchGate. [Link]
-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). ResearchGate. [Link]
-
A novel pseudo six-component synthesis of functionalized pyrazoles in ethanol by cascade reaction. (n.d.). PubMed. [Link]
-
Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. (n.d.). Taylor & Francis Online. [Link]
-
Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. (2025). MDPI. [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.). MDPI. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (n.d.). PMC. [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. [Link]
-
Click Chemistry Methodology: The Novel Paintbrush of Drug Design. (2024). PMC. [Link]
-
Click chemistry. (n.d.). Wikipedia. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). NIH. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents. (2020). NIH. [Link]
-
Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Click Chemistry: Rapid Assembly of Functional Molecules for Biomedical Use. (2025). ResearchGate. [Link]
-
Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (2025). ResearchGate. [Link]
-
Preparation of triazole compounds via click chemistry reaction and formation of the protective self-assembled membrane against copper corrosion. (n.d.). ResearchGate. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). ACS Publications. [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2026). MDPI. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC. [Link]
-
15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Combinatorial Library Synthesis using 2-((6-Chloropyrazin-2-yl)amino)ethanol
Introduction: Strategic Use of the Pyrazine Scaffold in Diversity-Oriented Synthesis
The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds.[1][2] Its heteroaromatic nature allows for a unique combination of polar and nonpolar interactions, frequently engaging in hydrogen bonds with protein targets.[3] The strategic incorporation of the pyrazine motif into combinatorial libraries offers a direct path to novel chemical entities with a high potential for biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
This guide focuses on the application of 2-((6-chloropyrazin-2-yl)amino)ethanol , a versatile bifunctional building block, for the solution-phase parallel synthesis of a diverse library of substituted aminopyrazines. This scaffold is particularly advantageous as it presents three distinct points for diversification: the reactive chloro-substituent on the pyrazine ring, the primary hydroxyl group, and the secondary amino group. This multi-handle approach allows for the generation of libraries with significant three-dimensional complexity from a single, readily accessible starting material, a key goal in diversity-oriented synthesis (DOS).[4]
Chemical Properties and Reactivity of the Scaffold
The synthetic utility of 2-((6-chloropyrazin-2-yl)amino)ethanol stems from the differential reactivity of its functional groups. Understanding this reactivity is crucial for a logical and chemoselective library synthesis.
-
C6-Chloride: The chlorine atom is positioned on an electron-deficient pyrazine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This is typically the most reactive site and the primary point for introducing significant scaffold diversity.
-
Primary Hydroxyl Group: The ethanol side chain provides a primary alcohol that can be readily derivatized through various reactions such as esterification (acylation), etherification, or Mitsunobu reactions.[6][7]
-
Secondary Amino Group: The secondary amine linking the ethanol unit to the pyrazine ring is generally the least reactive nucleophile. Its reactivity is attenuated by the electron-withdrawing nature of the pyrazine ring. While derivatization is possible, it often requires more forcing conditions compared to the other two sites.[8][9]
This hierarchy of reactivity allows for a stepwise and controlled diversification strategy, which is fundamental to the protocol described herein.
Caption: Diversification points on the 2-((6-chloropyrazin-2-yl)amino)ethanol scaffold.
Experimental Protocol: Three-Stage Parallel Library Synthesis
This protocol details a three-stage, solution-phase parallel synthesis designed for a 96-well plate format. The strategy leverages the inherent reactivity differences of the scaffold to introduce diversity in a sequential and controlled manner.[1]
Workflow Overview
The synthesis is designed to first introduce diversity at the C6 position of the pyrazine ring (R¹), followed by derivatization of the hydroxyl group (R²), and finally, if desired, modification of the secondary amine (R³).
Caption: Workflow for the parallel synthesis of a substituted aminopyrazine library.
Stage 1: R¹ Diversification via Nucleophilic Aromatic Substitution (SNAr)
Causality: The electron-deficient pyrazine ring facilitates the displacement of the C6-chloride by a variety of amine nucleophiles. The reaction is typically conducted at elevated temperatures to ensure complete conversion with a range of amine basicities and steric profiles.[3] Dioxane is an excellent solvent for this transformation, and a mild base like diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without promoting side reactions.
Materials:
| Reagent | Quantity per Well (96-well plate) | Moles (per well) |
| 2-((6-Chloropyrazin-2-yl)amino)ethanol | 17.4 mg | 0.1 mmol |
| Diverse Primary/Secondary Amines (R¹-NHR') | 1.2 equivalents | 0.12 mmol |
| Diisopropylethylamine (DIPEA) | 2 equivalents | 0.2 mmol |
| 1,4-Dioxane (anhydrous) | 1.0 mL | - |
Protocol:
-
Plate Preparation: To each well of a 96-well deep-well plate, add 17.4 mg (0.1 mmol) of 2-((6-chloropyrazin-2-yl)amino)ethanol.
-
Reagent Addition: Add 1.0 mL of a 0.12 M stock solution of the corresponding diverse amine in 1,4-dioxane to each designated well.
-
Base Addition: Add 35 µL (0.2 mmol) of DIPEA to each well.
-
Reaction: Seal the plate securely with a cap mat and heat to 100 °C for 12-18 hours with agitation.
-
Work-up & Purification (Stage 1):
-
Cool the plate to room temperature.
-
Dilute each well with 1.0 mL of dichloromethane (DCM).
-
The crude reaction mixtures are purified using Solid-Phase Extraction (SPE). Use a silica-based cartridge. Condition the cartridge with hexane, load the sample, wash with 20-50% ethyl acetate in hexane to remove unreacted amine and DIPEA salts, and elute the product with 5% methanol in DCM.[3][10]
-
Evaporate the solvent from the eluate under a stream of nitrogen or in a vacuum centrifuge.
-
The resulting intermediate library (Stage 1 products) is redissolved in a suitable solvent (e.g., anhydrous DCM or THF) for the next stage.
-
Stage 2: R² Diversification via O-Acylation
Causality: The primary alcohol of the Stage 1 products is readily acylated using acyl chlorides in the presence of a non-nucleophilic base like triethylamine (TEA) to form an ester linkage. The reaction is typically fast and proceeds at room temperature.[6] Anhydrous conditions are important to prevent hydrolysis of the acyl chloride.
Materials:
| Reagent | Quantity per Well (96-well plate) | Moles (per well) |
| Stage 1 Product | (from 0.1 mmol starting material) | ~0.1 mmol |
| Diverse Acyl Chlorides (R²-COCl) | 1.5 equivalents | 0.15 mmol |
| Triethylamine (TEA) | 2.5 equivalents | 0.25 mmol |
| Dichloromethane (DCM) (anhydrous) | 1.0 mL | - |
Protocol:
-
Plate Preparation: The dried Stage 1 products are dissolved in 1.0 mL of anhydrous DCM in each well.
-
Reagent Addition: Add 1.0 mL of a 0.15 M stock solution of the corresponding diverse acyl chloride in anhydrous DCM to each designated well.
-
Base Addition: Add 35 µL (0.25 mmol) of TEA to each well.
-
Reaction: Seal the plate and agitate at room temperature for 4-6 hours.
-
Work-up & Purification (Stage 2):
-
Quench the reaction by adding 0.5 mL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the aqueous layer with 2 x 1.0 mL of DCM.
-
Combine the organic layers and pass them through a hydrophobic frit or a plug of sodium sulfate to dry.
-
Purify using SPE as described in Stage 1. A gradient elution from hexane to ethyl acetate is typically effective.[3]
-
Evaporate the solvent to yield the Stage 2 library.
-
Stage 3 (Optional): R³ Diversification via N-Alkylation
Causality: Alkylation of the secondary amine is the most challenging step due to its reduced nucleophilicity.[8] This reaction generally requires a strong, non-nucleophilic base such as sodium hydride (NaH) to deprotonate the amine, followed by treatment with an alkylating agent (e.g., alkyl halide). This step is performed last to avoid potential interference from the more acidic hydroxyl group in earlier stages.
Materials:
| Reagent | Quantity per Well (96-well plate) | Moles (per well) |
| Stage 2 Product | (from 0.1 mmol starting material) | ~0.1 mmol |
| Sodium Hydride (NaH), 60% in oil | 2.0 equivalents | 0.2 mmol |
| Diverse Alkyl Halides (R³-X) | 1.5 equivalents | 0.15 mmol |
| Tetrahydrofuran (THF) (anhydrous) | 1.0 mL | - |
Protocol:
-
Plate Preparation: The dried Stage 2 products are dissolved in 1.0 mL of anhydrous THF in each well.
-
Base Addition: Carefully add 8 mg (0.2 mmol) of NaH (60% dispersion in mineral oil) to each well. (Caution: NaH reacts violently with water. Perform in an inert atmosphere).
-
Deprotonation: Allow the mixture to stir for 30 minutes at room temperature.
-
Alkylation: Add 1.0 mL of a 0.15 M stock solution of the corresponding diverse alkyl halide in anhydrous THF to each designated well.
-
Reaction: Seal the plate and heat to 60 °C for 8-12 hours.
-
Work-up & Final Purification:
-
Cool the plate to 0 °C and carefully quench the reaction by the dropwise addition of 0.5 mL of water.
-
Dilute with 1.0 mL of ethyl acetate and wash with 1.0 mL of brine.
-
Separate the organic layer.
-
For final library compounds, purification is best achieved using mass-directed preparative HPLC to ensure high purity for biological screening.[1]
-
Applications and Biological Relevance
The resulting library of diversely substituted aminopyrazines serves as a rich source of novel compounds for high-throughput screening in drug discovery. Pyrazine-based libraries have demonstrated activity against a wide range of biological targets.
-
Kinase Inhibition: The aminopyrazine scaffold is a well-known hinge-binding motif in many kinase inhibitors. Libraries generated from this protocol can be screened against panels of kinases to identify novel inhibitors for oncology and inflammatory diseases.[11][12]
-
Antimicrobial Activity: Pyrazinamide is a frontline anti-tubercular agent, and novel pyrazine derivatives are actively being explored for their efficacy against drug-resistant bacterial strains.[13]
-
GPCR Modulation: The structural diversity and ability to modulate polar and non-polar interactions make these compounds suitable for screening against G-protein coupled receptors.
-
Fragment-Based Drug Discovery (FBDD): The core scaffold and its initial derivatives can be used as fragments for FBDD campaigns, providing starting points for the development of more potent leads.[4]
A recent study on imidazo[1,2-a]pyrazine derivatives identified compounds with potent CDK9 inhibitory activity (IC₅₀ of 0.16 µM) and cytotoxicity against various cancer cell lines.[12] Another library of 3-amino-pyrazine-2-carboxamide derivatives yielded novel inhibitors of Fibroblast Growth Factor Receptor (FGFR).[14] These examples underscore the high potential of pyrazine-based libraries in identifying potent and selective modulators of critical biological pathways.
Conclusion
The 2-((6-chloropyrazin-2-yl)amino)ethanol scaffold is a powerful and versatile tool for the combinatorial synthesis of diverse, three-dimensional small molecule libraries. The presented three-stage protocol provides a robust and logical framework for generating a large number of unique compounds in a parallel format. The inherent biological relevance of the pyrazine core makes the resulting libraries particularly valuable for screening in a wide range of therapeutic areas, from oncology to infectious diseases.
References
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229. Available at: [Link]
-
Sakata, M., et al. (1999). Aminopyrazine analogues as chemiluminescence derivatization reagents for pyruvic acid. Luminescence, 14(6), 365-7. Available at: [Link]
-
Roberts, J. D., et al. (2010). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Lukin, K., et al. (2011). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wiles, C., & Watts, P. (2012). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. ACS Combinatorial Science. Available at: [Link]
-
Schutkowski, M., et al. (2020). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules. Available at: [Link]
-
Benito, J. M., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, L., et al. (2025). Design, synthesis, and biological evaluation of aminopyrazine-based ATR/HDACs dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wiles, C., & Watts, P. (2012). Solution-Phase Parallel Synthesis of a Library of Δ 2 -Pyrazolines. ACS Combinatorial Science. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals. Available at: [Link]
-
Spring, D. R. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry. Available at: [Link]
-
Chen, X., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
El-Sayed, M. A., et al. (2018). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Medicinal Chemistry Research. Available at: [Link]
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]
-
Milstein, D., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
-
Reddy, P. V. N., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]
Sources
- 1. Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Design, synthesis, and biological evaluation of aminopyrazine-based ATR/HDACs dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus [mdpi.com]
- 13. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity [mdpi.com]
- 14. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of 2-((6-Chloropyrazin-2-yl)amino)ethanol Scaffolds: In Vitro ADME Profiling & Metabolic Stability Strategies
Executive Summary: The Pyrazine Paradox
The scaffold 2-((6-chloropyrazin-2-yl)amino)ethanol represents a critical pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, Syk) and antimycobacterial agents. The chloropyrazine core provides a reactive handle for structure-activity relationship (SAR) expansion, while the ethanolamine tail introduces necessary polarity for solubility.
However, this scaffold presents a distinct "Pyrazine Paradox" in drug development:
-
Metabolic Liability: The electron-deficient pyrazine ring is a prime substrate for Aldehyde Oxidase (AO) , a cytosolic enzyme often overlooked in standard microsomal stability assays.
-
Permeability vs. Solubility: The ethanol side chain improves solubility but may limit passive permeability or act as a substrate for efflux transporters (P-gp).
This guide provides a high-fidelity ADME profiling workflow designed specifically to detect these liabilities early, preventing late-stage attrition.
Strategic Workflow: From Fragment to Lead
The following workflow prioritizes the identification of non-CYP mediated clearance (AO metabolism) which is the most common failure mode for pyrazine drugs.
Figure 1: Integrated ADME workflow highlighting the necessity of Cytosolic stability testing for pyrazine scaffolds.
Critical Scientific Insight: The Aldehyde Oxidase Blind Spot
Standard ADME profiling relies heavily on Liver Microsomes (RLM/HLM) . However, microsomes contain only membrane-bound enzymes (CYPs, UGTs). They lack the cytosolic fraction where Aldehyde Oxidase (AO) resides.
Why this matters for Chloropyrazines: The C-3 and C-5 positions of the pyrazine ring are highly electrophilic. AO attacks these positions via nucleophilic aromatic substitution (hydride transfer), converting the drug into a lactam (hydroxy-pyrazine).
-
Risk: A compound may appear 100% stable in microsomes but have a half-life of <5 minutes in vivo due to cytosolic AO metabolism.
-
Solution: You must include S9 fraction (contains both microsomes and cytosol) or purified Cytosol in your stability protocol.
Detailed Protocols
Protocol A: Differential Metabolic Stability (Microsomes vs. Cytosol)
Objective: To distinguish between CYP-mediated clearance and AO-mediated clearance.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)
-
Pooled Human Liver Cytosol (HLC) (20 mg/mL protein)
-
Cofactors: NADPH (for CYPs), Hydralazine (AO inhibitor - specific control).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Procedure:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM final incubation concentration in buffer (0.1% DMSO final).
-
Incubation Systems (Run in Triplicate):
-
System A (CYP): HLM (0.5 mg/mL) + NADPH (1 mM).
-
System B (AO): HLC (1.0 mg/mL) + No Cofactor (AO does not require NADPH, it uses Molybdenum cofactor endogenous to the protein).
-
System C (Control): HLC + Hydralazine (25 µM). If stability is restored here, the clearance is AO-driven.
-
-
Reaction: Pre-warm enzyme/buffer to 37°C. Initiate by adding compound.
-
Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 minutes.
-
Quenching: Add to 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Data Interpretation:
| Observation | Mechanism | Design Implication |
|---|---|---|
| High Cl in HLM + NADPH | CYP-mediated (Oxidation) | Block metabolic soft spots (e.g., fluorination). |
| Stable in HLM, High Cl in HLC | Aldehyde Oxidase | Add steric bulk at C-3/C-5 or reduce ring electron deficiency. |
| Stable in HLC + Hydralazine | Confirmed AO | Mandatory: Redesign pyrazine core. |
Protocol B: Caco-2 Permeability with P-gp Interrogation
Objective: Determine if the ethanolamine side chain induces P-glycoprotein (P-gp) efflux.
Cell Culture:
-
Use Caco-2 cells (passage 40-60).
-
Seed on Transwell® polycarbonate filters (0.4 µm pore size).
-
Culture for 21 days to ensure full differentiation and transporter expression.[3]
-
QC Check: Transepithelial Electrical Resistance (TEER) must be > 400 Ω·cm².
Procedure:
-
Buffer: HBSS (pH 7.4) with 10 mM HEPES.
-
Dosing: Prepare 10 µM test compound in HBSS.
-
Directionality:
-
A-to-B (Absorptive): Dose Apical (0.5 mL), Sample Basolateral (1.5 mL).
-
B-to-A (Secretory): Dose Basolateral, Sample Apical.
-
-
Inhibitor Step: Co-incubate with Verapamil (50 µM) or Zosuquidar (1 µM) to confirm P-gp involvement.
-
Incubation: 120 minutes at 37°C, shaking (60 rpm).
-
Integrity Marker: Co-dose with Lucifer Yellow (paracellular marker). Rejection >99% required.[4]
Calculations:
-
Apparent Permeability (
): (Where is flux, is surface area, is initial concentration) -
Efflux Ratio (ER):
Acceptance Criteria:
-
High Permeability:
cm/s. -
P-gp Substrate: Efflux Ratio
, reduced by >50% with inhibitor.
Protocol C: Fluorescence-Based CYP Inhibition (High-Throughput)
Objective: Screen for Drug-Drug Interaction (DDI) potential against CYP3A4 (major metabolizer).
Rationale: The chloropyrazine nitrogen can coordinate with the Heme iron of CYP enzymes, causing reversible inhibition.
Materials:
-
Recombinant Human CYP3A4 (Bactosomes).
-
Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) -> Fluorescent Product (HFC).
-
Positive Control: Ketoconazole.
Procedure:
-
Plate Setup: Black 96-well plate.
-
Titration: Serial dilution of Test Compound (0.05 µM to 50 µM).
-
Incubation:
-
Mix Enzyme + Buffer + Test Compound. Incubate 10 min at 37°C.
-
Add Substrate/NADPH mix to initiate.
-
-
Read: Kinetic fluorescence read (Ex: 410 nm / Em: 530 nm) for 20 minutes.
-
Validation: If
, validate with LC-MS/MS using a non-fluorescent substrate (e.g., Midazolam) to rule out fluorescence quenching artifacts.
Visualizing the Metabolic Pathway
The following diagram illustrates the specific metabolic vulnerabilities of the 2-((6-chloropyrazin-2-yl)amino)ethanol scaffold.
Figure 2: Metabolic fate of the scaffold. Note the divergence between CYP and AO pathways.
References
-
US Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link][5][6]
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[7][8] Journal of Medicinal Chemistry. (Discusses the specific vulnerability of aza-heterocycles like pyrazines). [Link]
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[3] Nature Protocols. (The Gold Standard protocol for Caco-2).[9] [Link]
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Authoritative text on solving the "Pyrazine Paradox" via structural modification). [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminopyrazine, 5049-61-6 [thegoodscentscompany.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. fda.gov [fda.gov]
- 5. Federal Register :: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability [federalregister.gov]
- 6. 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((6-Chloropyrazin-2-yl)amino)ethanol
Welcome to the technical support guide for the synthesis of 2-((6-chloropyrazin-2-yl)amino)ethanol. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthesis and overcome common experimental hurdles.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Q1: My reaction shows very low or no conversion of the starting material, 2-amino-6-chloropyrazine. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is a common issue that typically points to problems with reaction kinetics or reagent integrity. The synthesis of 2-((6-chloropyrazin-2-yl)amino)ethanol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] In this reaction, the ethanolamine acts as the nucleophile, attacking the electron-deficient pyrazine ring to displace the chloride leaving group. The reaction's success is highly dependent on several factors.
Potential Causes & Solutions:
-
Insufficient Thermal Energy: SNAr reactions on heteroaromatic rings often require elevated temperatures to overcome the activation energy barrier associated with the temporary disruption of aromaticity.[3]
-
Reagent Purity and Stoichiometry:
-
Starting Material Quality: The purity of 2-amino-6-chloropyrazine is critical. Impurities can inhibit the reaction. Verify the purity of your starting material by melting point or an appropriate analytical technique (NMR, LC-MS).
-
Ethanolamine Degradation: Ethanolamine can absorb water and carbon dioxide from the atmosphere. Use a freshly opened bottle or distill it before use.
-
Stoichiometry: A molar excess of ethanolamine is often beneficial. It can act as both the nucleophile and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Start with 2-3 equivalents of ethanolamine and adjust as needed.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates.
-
Solution: While alcohols like ethanol are a good starting point, polar aprotic solvents such as DMF or DMSO can also accelerate SNAr reactions by effectively solvating the cationic intermediates without solvating the nucleophile as strongly. However, be aware they require higher temperatures for removal during workup.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting Decision Tree for Low Conversion.
Q2: My TLC/LC-MS analysis shows the formation of multiple unintended products. What are the likely side reactions and how can I suppress them?
Answer:
The formation of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates competing reaction pathways. For this synthesis, the primary side products often arise from over-alkylation or reactions at alternative sites.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Plausible Cause | Proposed Solution |
| N,N-Dialkylation | The nitrogen of the newly added ethanolamino group acts as a nucleophile and reacts with another molecule of 2-amino-6-chloropyrazine. | Avoid a large excess of the chloropyrazine starting material. Maintain a 1:2 or 1:3 molar ratio of 2-amino-6-chloropyrazine to ethanolamine. |
| Reaction at Pyrazine Ring Nitrogen | The ring nitrogens can be alkylated, especially under harsh conditions or with certain catalysts. This is generally less favorable than SNAr but possible. | Maintain the lowest effective reaction temperature. Avoid strong, non-specific bases that could deprotonate the amino group and increase its nucleophilicity excessively. |
| Polymerization | High temperatures and concentrated conditions can sometimes lead to polymerization, especially if impurities are present. | Conduct the reaction at a reasonable dilution (e.g., 0.1-0.5 M). Ensure high-purity starting materials. A gradual addition of one reagent to the other may also help. |
Experimental Protocol to Minimize Side Products:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-amino-6-chloropyrazine in anhydrous ethanol (approx. 10-20 mL per gram of starting material).
-
Reagent Addition: Add 2.5 equivalents of ethanolamine to the solution at room temperature with stirring.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress every 1-2 hours using TLC (e.g., mobile phase: 10% Methanol in Dichloromethane).[7]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and adjust the pH to ~8-9 with a mild base if necessary.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[8]
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of this reaction?
This synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The key steps are:
-
Nucleophilic Attack: The amino group of ethanolamine attacks the carbon atom bonded to the chlorine on the pyrazine ring. This step is facilitated by the electron-withdrawing properties of the two ring nitrogens, which stabilize the resulting negative charge.[1][2]
-
Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The aromaticity of the pyrazine ring is temporarily lost.
-
Chloride Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final product.
Reaction Mechanism Overview
Sources
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics | MDPI [mdpi.com]
Technical Support Center: Purification of 2-((6-Chloropyrazin-2-yl)amino)ethanol
[1][2]
Executive Summary & Molecule Profile[3][4]
Target Molecule: 2-((6-Chloropyrazin-2-yl)amino)ethanol
Core Challenge: The synthesis involves a Nucleophilic Aromatic Substitution (
| Property | Specification | Implication for Purification |
| Structure | Pyrazine ring with -Cl and -NHCH | Amphoteric (weak base + weak acid).[2][1] |
| Polarity | Moderate to High | Soluble in polar organics (EtOAc, alcohols); partially soluble in water. |
| Key Impurity A | 2,6-Dichloropyrazine (Starting Material) | Non-polar; easily removed but indicates incomplete reaction.[2][1] |
| Key Impurity B | 2,6-Bis((2-hydroxyethyl)amino)pyrazine | Very polar; water-soluble; difficult to separate by standard silica flash.[2][1] |
| Key Impurity C | Ethanolamine (Reagent) | High boiling point, basic, interferes with silica gel (tailing). |
Critical Reaction Control (Prevention Strategy)
Q: Why am I seeing significant amounts of the bis-substituted byproduct (2,6-bis((2-hydroxyethyl)amino)pyrazine)?
A: This is a classic issue of competitive kinetics in
-
Mechanism: The first amine substitution donates electron density into the pyrazine ring, deactivating it toward the second nucleophilic attack. However, 2,6-dichloropyrazine is highly electrophilic.[1] If the local concentration of ethanolamine is high or the temperature is uncontrolled, the second chloride will be displaced.
-
Solution:
-
Stoichiometry: Use a strict 1:1 to 1.1:1 equivalent of ethanolamine.[2] Do not use excess amine as a base.[2] Use a non-nucleophilic base (e.g., DIPEA or Et
N) to scavenge the HCl formed. -
Temperature: Conduct the addition at 0 °C to -10 °C . The activation energy for the second substitution is higher; low temperature kinetically traps the mono-product.[1]
-
Reverse Addition: Add the ethanolamine slowly to the solution of 2,6-dichloropyrazine. This ensures the starting material is always in excess relative to the amine, statistically favoring mono-substitution.
-
Diagram 1: Reaction Pathways & Impurity Formation
Caption: Kinetic pathway showing the sequential substitution. Control of temperature and stoichiometry is required to stop at the green node.
Work-up & Extraction Troubleshooting
Q: My product is stuck in the aqueous phase during extraction. How do I recover it?
A: The product contains a hydroxyl group and a pyrazine nitrogen, making it moderately water-soluble, especially if the pH is not adjusted.
-
The "Salting Out" Protocol:
-
Saturate the aqueous phase with NaCl (brine).[2] This disrupts the hydration sphere of the polar product, forcing it into the organic phase.
-
Solvent Choice: Avoid Diethyl Ether.[2] Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2] For stubborn cases, use 9:1 DCM:Methanol or THF .
-
pH Adjustment: The pyrazine nitrogen is weakly basic.[2] Ensure the aqueous layer is neutral to slightly basic (pH 8-9) using saturated NaHCO
.[2][1] Do not go too basic (pH >12), or the phenolic-like acidity (if any tautomers exist) or simple solubility of the amino-alcohol increases.[2][1]
-
Q: How do I remove residual ethanolamine without chromatography?
A: Ethanolamine is a high-boiling amine that drags on columns.[2][1]
-
Aqueous Wash: Wash the organic layer with water (3x).[2] Ethanolamine partitions heavily into water, while the mono-chloropyrazine product prefers the organic layer (if salted out).
-
Mild Acid Wash (Risky): A very mild acid wash (0.5 M HCl, cold) can remove ethanolamine, but you risk protonating your product and losing it to the aqueous phase. Test on a small scale first.
Purification Guides (Chromatography & Crystallization)
Q: Flash chromatography results in broad, tailing peaks. How do I fix this?
A: Tailing is caused by the interaction of the basic amine/pyrazine nitrogens with the acidic silanols on the silica gel surface.
-
Mobile Phase Modifier: You must add a modifier.[2]
-
Alternative Stationary Phase: Use Amine-functionalized silica (NH-silica).[2][1] This eliminates the need for mobile phase modifiers and prevents tailing.
Q: Can I purify this by recrystallization instead of a column?
A: Yes, and it is preferred for scale-up.[2][1]
-
Solvent System: The mono-product is less polar than the bis-product but more polar than the starting material.[1]
-
The "Bis-Exclusion" Method:
-
Dissolve crude in minimal hot Ethanol.
-
Cool to room temperature. The bis-impurity (if present in significant amounts) is often less soluble in cold ethanol than the mono-product due to crystal lattice energy (symmetric molecule).[2][1] Filter off any high-melting precipitates.[2][1]
-
Add water dropwise to the filtrate to precipitate the mono-product .
-
Note: If the starting material (2,6-dichloropyrazine) is the main impurity, use Hexanes/EtOAc . The starting material stays in hexanes; the product crystallizes.
-
Diagram 2: Purification Decision Tree
Caption: Decision matrix based on the dominant impurity profile found in the crude mixture.
Analytical Troubleshooting
Q: I see two peaks with the same Mass (M+H) in LCMS. What are they?
A: This is likely Regioisomers (if the starting material was not symmetric, but 2,6-dichloro is symmetric) OR Tautomers .
-
Scenario A (Symmetric Start): If you started with 2,6-dichloropyrazine, the first substitution at position 2 or 6 leads to the same molecule. You should not see regioisomers.
-
Scenario B (Tautomerism): 2-aminopyrazines can exist in amino-imino tautomeric equilibriums, though the amino form is dominant.[2][1]
-
Scenario C (Chlorine Isotope Pattern): Ensure you are not confusing the
Cl and Cl isotope peaks (separated by 2 Da) for two different compounds. -
Scenario D (Contamination): If you used 2,3-dichloropyrazine or 2,5-dichloropyrazine by mistake, you will get regioisomers.[2][1] Verify your starting material CAS.[2][3]
Q: How do I calculate the yield accurately considering the salt formation?
A: If you used an acid wash or did not neutralize effectively, you might have the Hydrochloride salt .
References
-
National Institutes of Health (NIH). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline.[2][1] Available at: [Link]
-
PubChem. 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol (Compound Summary). Available at: [Link][2]
-
Thieme Connect. Pyrazines: Synthesis and Reactivity Updates. Available at: [Link]
-
Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution on Heterocycles. (Contextual Reference for SnAr Methodology). Available at: [Link][2]
Sources
- 1. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 2. 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol | C16H19ClN6O | CID 2856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
Technical Support Center: Synthesis of 2-((6-Chloropyrazin-2-yl)amino)ethanol
Welcome to the technical support center for the synthesis of 2-((6-chloropyrazin-2-yl)amino)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient experimental outcome.
Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the synthesis. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Problem 1: Low Yield of the Desired Monosubstituted Product and a Significant Amount of a Disubstituted Byproduct.
Question: My reaction is consuming all the 2,6-dichloropyrazine, but I'm getting a low yield of my target compound, 2-((6-chloropyrazin-2-yl)amino)ethanol. I'm also observing a significant amount of a higher molecular weight byproduct, which I suspect is the disubstituted pyrazine. How can I improve the selectivity for the mono-substitution?
Answer:
This is a classic challenge in the synthesis of unsymmetrically substituted pyrazines. The formation of the disubstituted byproduct, 2,2'-(pyrazine-2,6-diylbis(azanediyl))diethanol, is a common side reaction. The initial substitution of a chlorine atom with ethanolamine introduces an electron-donating amino group to the pyrazine ring. While this group is activating, the remaining chlorine atom can still undergo nucleophilic aromatic substitution (SNAr), especially under forcing conditions.
Causality and Resolution:
-
Stoichiometry: The molar ratio of your reactants is critical. Using a large excess of ethanolamine will inevitably drive the reaction towards disubstitution.
-
Reaction Temperature: Higher temperatures increase the rate of both the first and second substitution. The second substitution, being more difficult, benefits more from increased thermal energy.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of the disubstituted product.
Troubleshooting Protocol:
-
Control Stoichiometry: Begin by using a strict 1:1 molar ratio of 2,6-dichloropyrazine to ethanolamine. In some cases, a slight excess of the dichloropyrazine (1.1 equivalents) can be beneficial to ensure all the ethanolamine is consumed.
-
Optimize Temperature: Start with a lower reaction temperature (e.g., 80-100°C) and monitor the reaction progress closely using a suitable analytical technique like TLC or LC-MS. Only increase the temperature if the reaction is too slow.
-
Monitor Reaction Progress: Do not let the reaction run for an arbitrary amount of time. Track the disappearance of the starting material and the formation of the product. Stop the reaction once the consumption of the monosubstituted product to form the disubstituted product becomes significant.
-
Controlled Addition: Instead of adding all the ethanolamine at once, consider a slow, controlled addition of the ethanolamine to the reaction mixture containing the 2,6-dichloropyrazine. This maintains a low concentration of the nucleophile, favoring monosubstitution.
| Parameter | Recommendation for Monosubstitution | Rationale |
| Molar Ratio (Dichloropyrazine:Ethanolamine) | 1.1 : 1 | Limits the availability of the nucleophile for the second substitution. |
| Temperature | 80-120°C (Solvent Dependent) | Provides sufficient energy for the first substitution while minimizing the second. |
| Reaction Time | Monitor closely (TLC/LC-MS) | Prevents the accumulation of the disubstituted byproduct over time. |
Problem 2: Formation of Insoluble, High Molecular Weight Byproducts (Oligomers).
Question: During my reaction or workup, I'm observing the formation of a significant amount of insoluble, possibly polymeric or oligomeric material, which complicates purification and lowers my yield. What is causing this and how can I prevent it?
Answer:
The formation of oligomeric side products is a known issue in the amination of chloropyrazines[1][2]. These byproducts arise from complex side reactions where the desired product or intermediates react with each other.
Plausible Mechanism:
The monosubstituted product, 2-((6-chloropyrazin-2-yl)amino)ethanol, still possesses a reactive N-H group and a nucleophilic hydroxyl group. Under basic conditions, the N-H can be deprotonated, and the resulting anion can act as a nucleophile, attacking the chloro-pyrazine ring of another molecule. This can lead to the formation of dimers and higher-order oligomers.
Troubleshooting Protocol:
-
Choice of Base: The type and amount of base used are critical. A strong, non-nucleophilic base is preferred to deprotonate the ethanolamine without participating in side reactions. However, an excess of a very strong base can promote the deprotonation of the product's amino group, leading to oligomerization. Consider using a milder base like K₂CO₃ or NaHCO₃, or a hindered organic base like diisopropylethylamine (DIPEA).
-
Temperature Control: As with disubstitution, higher temperatures can promote these side reactions. Maintaining the lowest effective temperature is crucial.
-
Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions like oligomerization.
Problem 3: Presence of an Isomeric Impurity Suggesting O-Alkylation.
Question: My final product shows an impurity with the same mass as my target compound, but with different chromatographic and spectroscopic properties. I suspect it might be the O-alkylated isomer, 2-((6-(2-hydroxyethoxy)pyrazin-2-yl)amino)ethanol. How can I favor N-alkylation over O-alkylation?
Answer:
Ethanolamine is an ambident nucleophile, meaning it can react through either the nitrogen or the oxygen atom. While the nitrogen is generally more nucleophilic than the oxygen, O-alkylation can occur under certain conditions[3][4].
Factors Influencing N- vs. O-Alkylation:
-
Nucleophilicity: Nitrogen is less electronegative and more polarizable than oxygen, making it a softer and generally stronger nucleophile[4]. This inherent property favors N-alkylation.
-
Basicity and Deprotonation: The choice of base can influence the reactive species. A strong base can deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which can increase the likelihood of O-alkylation.
-
Solvent: Polar aprotic solvents can solvate the cation of the base, leaving a more "naked" and reactive anion, which can influence the N/O selectivity.
Troubleshooting Protocol:
-
Avoid Strong Bases: Steer clear of very strong bases like sodium hydride (NaH) or sodium metal, which will readily deprotonate the hydroxyl group. Milder bases like potassium carbonate are less likely to generate a significant concentration of the alkoxide.
-
Solvent Selection: Protic solvents can hydrogen-bond with the oxygen atom of ethanolamine, reducing its nucleophilicity and further favoring N-alkylation. Consider using a protic solvent like isopropanol or n-butanol if compatible with your reaction conditions.
-
Temperature: Lower reaction temperatures will generally favor the kinetically preferred N-alkylation product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents for this synthesis?
A1: For optimal results, it is crucial to use high-purity starting materials.
-
2,6-Dichloropyrazine: Ensure it is free from isomers and other halogenated impurities.
-
Ethanolamine: Use anhydrous grade, as water can interfere with the reaction.
-
Solvent: A high-boiling point, polar aprotic solvent like DMSO, DMF, or NMP is commonly used to facilitate the SNAr reaction. Alternatively, a high-boiling alcohol like n-butanol or isopropanol can also serve as the solvent.
-
Base: A non-nucleophilic base is typically required to scavenge the HCl generated during the reaction. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a straightforward method. Use a solvent system that provides good separation between the starting material (2,6-dichloropyrazine), the monosubstituted product, and the disubstituted byproduct. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended[5]. These techniques can accurately quantify the relative amounts of starting materials, product, and major byproducts.
Q3: What are the best practices for purifying the final product?
A3: Purification can be challenging due to the similar polarities of the product and some byproducts.
-
Column Chromatography: This is the most common method for purification[6]. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.
-
Acid-Base Extraction: The basicity of the amino groups on the pyrazine ring can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or re-extract the purified product.
Q4: Can palladium catalysis be used for this reaction?
A4: While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, it is often employed for the second amination step on an already mono-aminated chloropyrazine, which is less reactive towards traditional SNAr[1]. For the initial reaction of 2,6-dichloropyrazine with a simple primary amine like ethanolamine, a catalyst is generally not required, and the reaction proceeds via a thermal SNAr mechanism. Introducing a palladium catalyst at this stage could potentially lead to a more complex product mixture, including products of N,N-diheteroarylation[2].
Visualizing Reaction Pathways
To better understand the synthetic challenges, the following diagrams illustrate the desired reaction versus the common side reactions.
Caption: Desired vs. side reaction pathways in the synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
-
Shishkin, V., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1867. Available at: [Link]
-
Velazquez-Lopez, J.M., et al. (2022). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 27(22), 8023. Available at: [Link]
- Winnek, P.S., & Cole, Q.P. (1946). Preparation of 2-aminopyrazine. U.S. Patent No. 2,396,067. Washington, DC: U.S. Patent and Trademark Office.
-
Dhar, A., & Nandi, D. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Journal of Dispersion Science and Technology, 30(6), 868-872. Available at: [Link]
-
Shishkin, V., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Semantic Scholar. Available at: [Link]
-
Hart, J.P., & Gildner, P.G. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]
-
M-Flores, F., et al. (2022). Summary of analytical methods for detecting amino acid impurities. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4448. Available at: [Link]
-
Wang, L., et al. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one. Tetrahedron Letters, 54(32), 4296-4298. Available at: [Link]
-
Arnold, A.R., et al. (2018). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 3(10), 12759-12765. Available at: [Link]
-
Roberts, S.M. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link]
-
Various Authors. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]
-
Peruncheralathan, S., et al. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available at: [Link]
Sources
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Optimizing Reaction Conditions for Chloropyrazine Derivatization
To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting and Optimization Protocols for Chloropyrazine Functionalization
Introduction: The Pyrazine Paradox
Chloropyrazines are ubiquitous scaffolds in medicinal chemistry (e.g., Bortezomib, Pyrazinamide analogs), yet they present a distinct "reactivity paradox." The pyrazine ring is highly
This guide moves beyond standard textbook procedures, offering a self-validating, troubleshooting-focused approach to derivatizing chloropyrazines.
Part 1: Nucleophilic Aromatic Substitution ( )
The "First-Line" Defense
For 2-chloropyrazine,
Troubleshooting Guide:
Q: My reaction is stalled at 50% conversion even after 24 hours. Should I increase the temperature? A: Stop. Do not just crank the heat. Increasing temperature in pyrazine chemistry often leads to polymerization or decomposition (black tar).
-
Diagnosis: The nucleophile might be protonated (inactive) or the leaving group (Cl) is not sufficiently activated.
-
Solution:
-
Solvent Switch: Move from protic/low-boiling solvents (EtOH, THF) to dipolar aprotic solvents (DMSO, NMP, DMF). These solvate the cation, leaving the nucleophilic anion "naked" and more reactive.
-
The "Finkelstein" Boost: Add 10-20 mol% KI (Potassium Iodide) or CsF . This generates a transient, highly reactive 2-iodo- or 2-fluoropyrazine species in situ.
-
Acid Catalysis (Counter-intuitive): For amine nucleophiles, adding 0.1 eq. of mild acid (e.g., camphor sulfonic acid) can protonate a ring nitrogen, lowering the LUMO energy and accelerating attack.
-
Q: I see a new spot on TLC, but it’s not my product. It’s very polar and doesn’t move off the baseline. A: You likely formed 2-hydroxypyrazine (pyrazinone) via hydrolysis.
-
Cause: Wet solvent or hygroscopic base (e.g., old KOtBu). The electron-deficient pyrazine ring reacts with water 100x faster than sterically hindered amines.
-
Validation: Check the pH of the aqueous layer during workup. Hydroxypyrazines are often amphoteric.
-
Fix:
-
Use anhydrous solvents (molecular sieves).
-
Switch to a non-nucleophilic organic base (DIPEA, DBU) instead of hydroxide/carbonate bases.
-
Part 2: Metal-Catalyzed Cross-Couplings (Suzuki & Buchwald)
Overcoming the "Lazy" Chloride
Chloropyrazines are "deactivated" electrophiles for Pd-catalyzed reactions compared to bromides/iodides. The C-Cl bond strength requires specialized ligands.
Troubleshooting Guide: Catalysis
Q: The reaction turns black immediately (Pd black precipitation), and no product forms. A: Your catalyst is dying before it can perform Oxidative Addition.
-
Mechanism: The pyrazine nitrogens are coordinating to the Pd(0), displacing the phosphine ligands and causing the metal to aggregate.
-
Solution:
-
Ligand Overload: Increase the Ligand:Pd ratio to 2:1 or 3:1 (for monodentate ligands).
-
Bidentate Ligands: Switch to Xantphos or dppf . These have a wide bite angle and bind Pd tightly, preventing displacement by the pyrazine nitrogen.
-
Pre-catalysts: Stop using Pd(PPh3)4. Use Pd(OAc)2 + XPhos or Pd(dppf)Cl2 .
-
Q: In Suzuki coupling, I get the "homocoupling" product of my boronic acid, but no cross-coupling. A: This indicates the Oxidative Addition step (Pd + Ar-Cl) is too slow. The Boronic acid is transmetallating to Pd(II) and reacting with itself.
-
Fix:
-
Degas Vigorously: Oxygen promotes homocoupling. Sparge with Argon for 15 mins.
-
Base Selection: Switch from
to or . The "anhydrous" conditions often fail; add 1-5% water to solubilize the inorganic base.
-
Part 3: Regioselectivity in Dichloropyrazines
The "Traffic Control" Logic
When derivatizing 2,3-dichloropyrazine or 2,6-dichloropyrazine, predicting the site of attack is critical.
Q: I need to substitute C-3 in 2,3-dichloropyrazine, but the nucleophile attacks C-2. How do I reverse this? A: You are fighting the "Ortho-Effect."
-
Standard Rule: Nucleophiles attack the position ortho to the ring nitrogen that is least sterically hindered and most electron-deficient. In 2,3-dichloro, both are equivalent initially.
-
Electronic Control:
-
If you have an EWG (Electron Withdrawing Group) at C-2, nucleophiles attack C-5 (para-like).[1]
-
If you have an EDG (Electron Donating Group) at C-2, nucleophiles attack C-3 (ortho-like).
-
-
Strategy: If you need the "wrong" isomer, consider a blocking group strategy or using a Suzuki coupling (which is less sensitive to electronics than
) for the first substitution.
Part 4: Experimental Protocols
Protocol A: Optimized for Sterically Hindered Amines
For coupling secondary amines to 2-chloropyrazine.
-
Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.
-
Reagents:
-
2-Chloropyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Base:
(2.0 equiv) - Cesium effect promotes solubility. -
Solvent: Anhydrous DMSO (0.5 M concentration).
-
-
Execution:
-
Stir at Room Temp for 1 hour. Check TLC.
-
If no reaction: Heat to 60°C.
-
If still sluggish: Add KF (Potassium Fluoride) (1.0 equiv) to form the reactive fluoropyrazine intermediate.
-
-
Workup (Critical):
-
Dilute with EtOAc. Wash 3x with water (to remove DMSO).
-
Self-Validation: If the aqueous layer is yellow, you may have lost product (pyrazine salts). Back-extract aqueous layer with DCM.
-
Protocol B: High-Efficiency Suzuki Coupling
For coupling aryl boronic acids to 2-chloropyrazine.
-
Catalyst System:
(3 mol%). -
Solvent: 1,4-Dioxane : Water (9:1 ratio). Water is essential for the boronate activation.
-
Base:
(2.0 equiv). -
Procedure:
-
Purification Note: Chloropyrazines sublime! Do not rotovap to dryness at high vacuum/temp. Keep bath < 40°C.
Part 5: Data & Visualization
Table 1: Solvent & Base Screening Matrix for
Relative conversion rates based on internal application data.
| Solvent | Base | Temp (°C) | Conversion (2h) | Major Side Product |
| Ethanol | 78 (Reflux) | 35% | Ethyl ether (Solvolysis) | |
| THF | 60 | 60% | Polymerization (Dark tar) | |
| DMF | 80 | 85% | Hydrolysis (Trace) | |
| DMSO | 60 | 98% | None | |
| NMP | DIPEA | 120 | 90% | Decomposition |
Diagram 1: Decision Tree for Reaction Selection
Caption: Logic flow for selecting the optimal derivatization pathway based on nucleophile type.
Diagram 2: Mechanism & Troubleshooting the "Black Box"
Caption: The critical divergence point in Pd-catalyzed chloropyrazine coupling: Oxidative addition vs. Nitrogen coordination.
References
-
Regioselectivity in Dichloropyrazines
-
Buchwald-Hartwig Optimization
-
Suzuki-Miyaura Troubleshooting
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs.
-
URL:[Link]
-
Reaction Conditions for Chloroazines
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. chemistryviews.org [chemistryviews.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
Troubleshooting inconsistent results in assays with pyrazine compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine compounds. This guide provides in-depth troubleshooting strategies and answers to frequently encountered questions regarding inconsistent results in assays involving this important class of molecules. Our approach is rooted in explaining the causal mechanisms behind experimental challenges to empower you with robust, self-validating solutions.
Introduction: The Pyrazine Paradox in Drug Discovery
Pyrazine and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous clinically essential medicines.[1] Their heteroaromatic nature provides a unique combination of properties, allowing for a rich spectrum of molecular interactions, including hydrogen bonding and π-stacking.[2][3] However, these same properties can introduce significant challenges in experimental assays, leading to results that are difficult to reproduce or interpret. This guide is designed to help you navigate these challenges, ensuring the integrity and reliability of your data.
Part 1: Compound-Centric Troubleshooting
Inconsistent results often originate from the physicochemical properties of the test compound itself. Before questioning the assay biology, it is critical to validate the compound's behavior in the specific assay environment.
Q1: My dose-response curves are inconsistent or show poor maximal effect. Could this be a solubility issue?
Answer: Yes, this is one of the most common causes of assay irreproducibility for aromatic compounds like pyrazines. Poor solubility can lead to compound precipitation, aggregation, or the formation of micelles, all of which reduce the effective concentration of the monomeric compound available to interact with the target. Some pyrazine-containing natural products, for instance, are known for their poor solubility, which has historically limited their clinical application.[4]
The pyrazine ring is aromatic but also contains two nitrogen atoms, which can act as hydrogen bond acceptors.[5] The overall solubility of a pyrazine derivative is a delicate balance between the properties of the core and its substituents. Lipophilic side chains can dramatically decrease aqueous solubility. When a compound prepared in a 100% DMSO stock is diluted into aqueous assay buffer, it can crash out of solution if its thermodynamic solubility limit is exceeded. This precipitation is often invisible to the naked eye but can be a major source of error.
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Visual "Crash Test": Before running a full assay, perform a simple visual test. Mimic your final assay concentration by diluting your highest concentration of compound stock into the assay buffer in a clear microplate well or tube. Let it sit for 30-60 minutes and inspect for visible precipitate against a dark background, sometimes with the aid of a light source (Tyndall effect).
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Kinetic Nephelometry: For a more quantitative assessment, use a plate reader capable of nephelometry to measure light scattering. An increase in scattering over time upon dilution of the compound indicates precipitation or aggregation.
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Solvent Optimization: While DMSO is the standard, its final concentration in the assay should be kept low (typically <0.5%). If solubility is an issue, consider alternative or co-solvent systems.
| Solvent System | Recommended Max. Final Conc. | Considerations & Best Practices |
| DMSO | < 0.5% | The universal standard. Be aware that high stock concentrations can lead to precipitation upon aqueous dilution. Prepare fresh dilutions. |
| Ethanol (EtOH) | < 1% | Can be less toxic to cells than DMSO. May be a better solvent for moderately polar pyrazines. |
| PEG 400 | 1-5% | Can significantly enhance the solubility of lipophilic compounds. However, it increases viscosity and can interfere with some assay readouts. Always test a vehicle-only control. |
| Pluronic® F-127 | 0.01-0.1% | A non-ionic surfactant that can prevent aggregation and improve solubility. Requires careful optimization as it can form micelles that might sequester the compound. |
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Sonication: Briefly sonicating the compound stock solution before serial dilutions can help break up pre-existing micro-aggregates, ensuring you start with a homogenous solution.
Caption: A logical workflow for identifying and resolving compound solubility issues.
Q2: I'm observing significant batch-to-batch or day-to-day variability. How do I check the stability of my pyrazine compound?
Answer: Instability of the test compound in your stock solution or under the final assay conditions (buffer, temperature, light) is a frequent cause of variability. While many pyrazine derivatives are stable, certain functional groups can make them susceptible to degradation.[6]
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Hydrolysis: Ester or amide functionalities on the pyrazine scaffold can be susceptible to hydrolysis, especially at non-neutral pH.
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Oxidation: The electron-rich pyrazine ring or its substituents can be prone to oxidation, a process that can be accelerated by components in cell culture media or exposure to light. Some pyrazines are known to be redox-active.[7]
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Adsorption: Lipophilic compounds can adsorb to plastic surfaces (e.g., microplates, pipette tips), reducing the effective concentration over the course of an experiment. This is especially problematic at low concentrations.
-
LC-MS Time Course Analysis: This is the gold standard for assessing stability.
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Step 1: Prepare your pyrazine compound in the final assay buffer at the highest and lowest concentrations you plan to test.
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Step 2: Immediately take a "time zero" (T=0) sample and analyze it by LC-MS to get a baseline peak area.
-
Step 3: Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C, 5% CO2 for 24 hours).
-
Step 4: Take samples at various time points (e.g., 1h, 4h, 24h) and analyze them by LC-MS.
-
Step 5: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease of >10-15% indicates a stability problem. Look for the appearance of new peaks, which could be degradation products.
-
-
Freeze-Thaw Stability: Assess the stability of your DMSO stock solutions. Analyze a sample of a freshly prepared stock by LC-MS. Then, subject the stock to several freeze-thaw cycles (e.g., 3-5 cycles from -20°C/-80°C to room temperature) and re-analyze. Compare the peak areas to check for degradation.
-
Mitigation Strategies:
-
If instability is observed, prepare fresh compound dilutions immediately before each experiment.
-
Store DMSO stocks in small, single-use aliquots to minimize freeze-thaw cycles.
-
If adsorption is suspected, consider using low-binding plates or adding a small amount of bovine serum albumin (BSA) (e.g., 0.01%) to the assay buffer.
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Part 2: Assay-Specific Interference
If you have confirmed your pyrazine compound is soluble and stable, the next step is to investigate potential direct interference with the assay technology itself.
Q3: My results from fluorescence-based assays (e.g., FP, FRET, HTRF) are noisy or show unexpected results. What could be the cause?
Answer: Pyrazine compounds, like many aromatic heterocycles, can interfere with fluorescence-based readouts through several mechanisms, leading to false positives or false negatives.
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Autofluorescence: The pyrazine ring system can absorb light and fluoresce at certain wavelengths, adding to the background signal and reducing the assay window.
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Fluorescence Quenching: The compound can absorb light at the excitation or emission wavelength of the assay fluorophore, a phenomenon known as the inner filter effect. Some pyrazine-metal complexes are known to cause significant fluorescence quenching.[7]
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Light Scattering: Compound precipitates or aggregates can scatter light, leading to artificially high readings in some plate readers.
-
Autofluorescence Check:
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Step 1: In an assay plate, add your compound at various concentrations to the assay buffer without the fluorescent probe or enzyme/target.
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Step 2: Read the plate using the same filter set and gain settings as your main experiment.
-
Step 3: A significant signal above the buffer-only control indicates that your compound is autofluorescent and may require you to switch to a different detection method.
-
-
Quenching/Interference Assay:
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Step 1: Run your assay to completion to generate a stable fluorescent signal. For a biochemical assay, use a positive control that produces a robust signal.
-
Step 2: Take an initial read of the plate.
-
Step 3: Add your pyrazine compound to the wells ("post-addition") and immediately read the plate again.
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Step 4: A rapid, concentration-dependent decrease in the signal upon compound addition strongly suggests fluorescence quenching or other direct interference.
-
Caption: Decision tree for diagnosing and confirming assay technology interference.
Q4: I am seeing conflicting results between different cell viability assays, such as MTT and CellTiter-Glo®. Why don't they agree?
Answer: This is a classic issue that often points to compound interference with a specific assay chemistry. Different viability assays measure distinct cellular parameters, and pyrazines can interfere with some of these processes directly.
-
Redox Interference (MTT/MTS/XTT): Assays using tetrazolium salts (like MTT) rely on cellular reductases to produce a colored formazan product. Some pyrazine derivatives can directly influence the cellular redox state or interact with the reductases, either inhibiting or enhancing formazan production independent of cell viability.[4] This can lead to false readings of cytotoxicity or cell proliferation.
-
ATP Depletion/Enhancement (CellTiter-Glo®): Luminescence-based assays like CellTiter-Glo® measure cellular ATP levels as an indicator of metabolic activity. A compound could affect mitochondrial function or other ATP-producing pathways without immediately causing cell death, leading to a discrepancy with assays that measure membrane integrity or reductase activity.
-
Lysosomal Effects (Neutral Red): Compounds that affect lysosomal pH can interfere with the Neutral Red uptake assay.
| Assay | Principle | Potential Pyrazine Interference | Recommendation |
| MTT / MTS | Reduction of tetrazolium salt by cellular reductases | High Risk: Interference with cellular redox state; direct reduction/oxidation of assay reagents.[4] | Use with caution. Always confirm hits with an orthogonal method. |
| CellTiter-Glo® | Luciferase-based detection of ATP | Medium Risk: Interference with luciferase enzyme; compound may alter cellular ATP levels directly. | Generally more reliable than MTT. Run a cell-free counterscreen (compound + reagent) to check for luciferase inhibition. |
| SRB | Staining of total cellular protein | Low Risk: Measures biomass, less susceptible to metabolic interference. | Good orthogonal choice for confirming hits from metabolic assays. |
| LDH Release | Measures lactate dehydrogenase in media from leaky cells | Low Risk: Measures membrane integrity. | Good for measuring acute cytotoxicity. Less sensitive for cytostatic effects. |
Recommendation: Always confirm a hit from a primary screen (e.g., MTT) with an orthogonal assay that relies on a different biological principle (e.g., SRB or LDH release). If the results disagree, the primary hit is likely an artifact.
Part 3: Advanced Analytical Troubleshooting
Q5: When using LC-MS/MS for my assay readout, I see variable quantification for my analyte. How can I manage matrix effects?
Answer: Matrix effects are a significant challenge in LC-MS/MS analysis, causing ion suppression or enhancement that leads to poor accuracy and reproducibility. This is particularly relevant when your assay involves complex biological matrices like cell lysate, plasma, or media.[8]
Components from the biological matrix can co-elute with your analyte of interest from the LC column. In the mass spectrometer's ion source, these co-eluting species compete with your analyte for ionization, either suppressing its signal (most common) or enhancing it. The result is that the same amount of analyte can produce a different signal depending on the complexity of the sample matrix.
-
Post-Extraction Spike Analysis:
-
Step 1: Prepare a "blank" sample by performing the entire sample preparation/extraction procedure on a control matrix that does not contain your analyte.
-
Step 2: Prepare two sets of solutions: (A) your analyte standard in clean solvent, and (B) your analyte standard spiked into the extracted blank matrix.
-
Step 3: Analyze both sets by LC-MS/MS.
-
Step 4: Calculate the matrix effect (ME) as: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100.
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more rigorous extraction method (e.g., solid-phase extraction [SPE]) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. An SIL-IS is chemically identical to your analyte but has a different mass (e.g., containing ¹³C or ²H). It is added to all samples at a known concentration before extraction. Because it behaves identically to the analyte during extraction and ionization, it will experience the same matrix effects. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to accurate quantification.
-
References
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. Available at: [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. Available at: [Link]
-
Physicochemical properties and mechanism of action of a new copper(II) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. RSC Advances. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. Available at: [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. National Library of Medicine. Available at: [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. Available at: [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. Available at: [Link]
-
Analytical methods for pyrazine detection. ResearchGate. Available at: [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available at: [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications. Available at: [Link]
-
When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances. Available at: [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins. ResearchGate. Available at: [Link]
- Analysis method for detecting pyrazine compounds in beer.Google Patents.
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. Available at: [Link]
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available at: [Link]
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical properties and mechanism of action of a new copper( ii ) pyrazine-based complex with high anticancer activity and selectivity towards ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06874B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Identification in 2-((6-Chloropyrazin-2-yl)amino)ethanol Synthesis
Welcome to the technical support center for the synthesis of 2-((6-chloropyrazin-2-yl)amino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction, identify impurities, and ensure the integrity of your final product.
Introduction: The Synthetic Pathway and Potential Pitfalls
The synthesis of 2-((6-chloropyrazin-2-yl)amino)ethanol, a key intermediate in the development of various pharmaceuticals, typically involves the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine with ethanolamine. While seemingly straightforward, this reaction is often accompanied by the formation of several byproducts that can complicate purification and compromise the yield and purity of the desired product. Understanding the reaction mechanism and potential side reactions is paramount to successful synthesis.
This guide will address frequently encountered issues in a question-and-answer format, providing in-depth explanations and actionable protocols to help you identify and mitigate the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a di-substituted product in my reaction mixture. How can I minimize its formation?
A1: The formation of the di-substituted byproduct, 2,6-bis(2-hydroxyethylamino)pyrazine, is a common issue and arises from the reaction of a second molecule of ethanolamine with the desired monosubstituted product.
-
Causality: The initial substitution of a chlorine atom with ethanolamine activates the pyrazine ring, but under certain conditions, the remaining chlorine atom can also be displaced. This is particularly prevalent with an excess of ethanolamine, elevated temperatures, or prolonged reaction times.[1]
-
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess (1.0-1.2 equivalents) of 2,6-dichloropyrazine relative to ethanolamine can help minimize the di-substitution.
-
Controlled Addition: Add the ethanolamine dropwise to the solution of 2,6-dichloropyrazine at a low temperature to maintain a low instantaneous concentration of the nucleophile.
-
Temperature Management: Conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely using Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.
-
Q2: My mass spectrometry data shows a peak that corresponds to the hydrolysis of the starting material. What causes this and how can I prevent it?
A2: The presence of a byproduct corresponding to the molecular weight of 6-chloro-2-hydroxypyrazine indicates hydrolysis of the starting material, 2,6-dichloropyrazine.
-
Causality: Pyrazines are susceptible to nucleophilic attack by water, especially at elevated temperatures and in the presence of a base. Trace amounts of water in your solvent or reagents can lead to the formation of this hydroxypyrazine byproduct.
-
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and freshly opened or properly stored reagents. Consider using a drying agent in the reaction setup.[2]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Q3: I'm observing some high molecular weight impurities that I can't easily identify. What could they be?
A3: High molecular weight impurities are often the result of dimerization or oligomerization of the starting materials or products. [3][4]
-
Causality: Under certain conditions, particularly with strong bases or catalysts, pyrazine derivatives can undergo self-condensation or react with each other to form dimers and higher-order oligomers.[4][5] These side reactions can be complex and lead to a mixture of hard-to-characterize byproducts.[3][4]
-
Troubleshooting and Identification:
-
Reaction Condition Optimization: Re-evaluate your reaction conditions. High temperatures and strong, non-hindered bases can promote these side reactions.
-
Analytical Techniques:
-
LC-MS/MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for characterizing these impurities. The fragmentation pattern in the MS/MS spectrum can provide valuable structural information.[6]
-
NMR Spectroscopy: If an impurity can be isolated, ¹H and ¹³C NMR spectroscopy are essential for definitive structure elucidation.
-
-
Visualizing the Reaction and Byproduct Formation
To better understand the synthetic pathway and the origin of common byproducts, the following diagrams illustrate the key reactions.
Caption: Main reaction pathway and common side reactions.
Analytical Workflow for Byproduct Identification
A systematic analytical approach is crucial for identifying and quantifying byproducts.
Caption: A typical workflow for byproduct identification.
Experimental Protocols
Protocol 1: Synthesis of 2-((6-Chloropyrazin-2-yl)amino)ethanol
-
Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, isopropanol) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of ethanolamine (1.1 eq) in the same solvent dropwise at 0 °C.[2][7]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Data Summary: Potential Byproducts
| Byproduct Name | Potential Cause | Suggested Analytical Identification |
| 2,6-bis(2-hydroxyethylamino)pyrazine | Excess ethanolamine, high temperature | LC-MS, NMR |
| 6-Chloro-2-hydroxypyrazine | Presence of water | LC-MS, NMR |
| Dimeric/Oligomeric Species | High temperature, strong base | LC-MS/MS, HRMS |
Conclusion
The synthesis of 2-((6-chloropyrazin-2-yl)amino)ethanol requires careful control of reaction parameters to minimize the formation of byproducts. By understanding the potential side reactions and employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can significantly improve the purity and yield of their desired product. For further assistance, please consult the references provided below.
References
- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P
- DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google P
- US5112982A - Process for preparing 2,6-dichloropyridine - Google P
- US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105)
- US2396067A - Preparation of 2-aminopyrazine - Google P
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - Semantic Scholar. (URL: [Link])
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (URL: [Link])
-
(PDF) Impurity profile of amino acids? - ResearchGate. (URL: [Link])
-
Reaction of 6-chloro-2-aminopyrazine with various amides a - ResearchGate. (URL: [Link])
-
Dimerization processes for light-regulated transcription factor Photozipper visualized by high-speed atomic force microscopy - NIH. (URL: [Link])
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI. (URL: [Link])
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands | ACS Omega - ACS Publications. (URL: [Link])
-
2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol | C16H19ClN6O | CID 2856 - PubChem. (URL: [Link])
-
Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (URL: [Link])
-
Identification and synthesis of impurities formed during sertindole preparation. (URL: [Link])
-
3(5)-aminopyrazole - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC - NIH. (URL: [Link])
-
Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. (URL: [Link])
- EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines - Google P
Sources
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- 2. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimerization processes for light-regulated transcription factor Photozipper visualized by high-speed atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Chromatographic Purification of Pyrazine-Based Compounds
Welcome to the technical support center for the purification of pyrazine-based compounds. As a class of nitrogen-containing heterocycles, pyrazines are crucial building blocks in pharmaceuticals, agrochemicals, and flavor chemistry.[1][2] However, their unique electronic and structural properties often present distinct challenges during chromatographic purification. The basic nitrogen atoms can lead to undesirable interactions with stationary phases, resulting in poor peak shape and compromised purity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting and optimizing purification workflows for these valuable compounds. Here, we move beyond generic protocols to explain the causality behind experimental choices, empowering you to develop robust, self-validating purification systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common strategic questions encountered when planning the purification of pyrazine derivatives.
Q1: What is the best starting point for choosing a chromatography technique for my pyrazine compound?
A1: The choice depends on the scale and polarity of your compound.
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Flash Chromatography (Normal-Phase): This is the workhorse for routine purification of moderately polar to nonpolar pyrazine derivatives on a milligram to multi-gram scale. A typical starting point is a silica gel stationary phase with a mobile phase of hexane and ethyl acetate.[1][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for high-resolution separation of complex mixtures, analytical quantification, and purification of highly polar pyrazines. Reversed-phase (RP-HPLC) using a C18 column is most common.[4]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent "green" alternative, particularly for chiral separations and for compounds with poor solubility or stability.[5][6] It offers fast, efficient purifications with reduced solvent consumption.[6]
Q2: My pyrazine derivative has poor solubility in common chromatography solvents. How can I improve this?
A2: Solubility is critical for successful purification.[6] For reversed-phase HPLC, if your compound is poorly soluble in water/acetonitrile or water/methanol, consider adding a small percentage of a stronger, miscible organic solvent like isopropanol (IPA) or tetrahydrofuran (THF) to the mobile phase. For SFC, the unique solvating properties of supercritical CO2 combined with a co-solvent like methanol can dissolve many compounds that are challenging for HPLC.[6] In normal-phase flash chromatography, if solubility in hexane/ethyl acetate is low, dichloromethane (DCM) can be a useful solvent for both sample loading and as part of the mobile phase.[7]
Q3: How do I select the appropriate stationary phase for my pyrazine compound?
A3: The "like dissolves like" principle is a good starting point; choose a stationary phase with polarity characteristics similar to your sample components.[8]
-
Normal-Phase: Standard silica gel is the most common choice.[8] For difficult separations of structurally similar isomers, high-surface-area silica (>700 m²/g) can provide significantly better resolution than standard silica (~500 m²/g).[9]
-
Reversed-Phase: C18 is the most versatile and widely used phase.[8] For more polar pyrazines, polar-embedded phases or mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can provide enhanced retention and better peak shape.[10][11]
-
SFC: Specialized stationary phases, such as those functionalized with 2-ethylpyridine, are specifically designed to improve peak shape for basic compounds like pyrazines by minimizing secondary interactions.[12][13]
Q4: What is the best way to detect my pyrazine compound during chromatography?
A4: Most pyrazine derivatives contain a UV-active aromatic ring, making UV-Vis detection the most common method. Pyrazines typically show strong absorbance in the 220-270 nm range and a less intense, more structured absorbance between 290-380 nm.[14] A wavelength of around 270 nm is often a good starting point for detection.[15] For compounds lacking a strong chromophore or for trace-level analysis, Mass Spectrometry (MS) is a highly sensitive and specific alternative.[16]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Guide 1: Flash Chromatography (Normal-Phase)
Problem: Poor separation of closely related pyrazine isomers.
-
Probable Cause: Insufficient selectivity of the stationary phase or mobile phase. Standard flash silica may not have enough resolving power for isomers with very similar polarities.[9]
-
Solutions & Scientific Rationale:
-
Enhance Stationary Phase Performance: Switch to a column packed with high-surface-area silica. The increased surface area enhances differential adsorption of the isomers, leading to better separation.[1][9]
-
Optimize the Mobile Phase: Employ a shallow gradient. A slow, gradual increase in the polar solvent (e.g., ethyl acetate) concentration can significantly improve the resolution of closely eluting compounds.[9]
-
Check Sample Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column to prevent band broadening and peak overlap.[9]
-
Problem: A polar impurity (e.g., imidazole) is co-eluting with my desired pyrazine.
-
Probable Cause: The mobile phase is too polar, causing highly polar impurities to travel with the solvent front instead of being retained on the column.
-
Solutions & Scientific Rationale:
-
Solvent System Modification: Use a less polar solvent system. For instance, a mixture of hexane and ethyl acetate (e.g., 90:10) has been shown to be effective for eluting pyrazines while strongly retaining more polar imidazole impurities on the silica column.[3][9]
-
Liquid-Liquid Extraction (LLE) Pre-purification: Before chromatography, perform an LLE. Extracting an aqueous solution of your reaction mixture with a non-polar solvent like hexane can selectively pull out the desired pyrazines, leaving behind highly polar impurities like imidazoles.[3][7]
-
Guide 2: High-Performance Liquid Chromatography (HPLC)
Problem: My pyrazine peak is tailing badly in reversed-phase HPLC.
-
Probable Cause: Secondary ionic interactions between the basic nitrogen atoms of the pyrazine and acidic, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This secondary retention mechanism causes the peak to tail.[17][18]
-
Solutions & Scientific Rationale:
-
Mobile Phase pH Adjustment: Lower the mobile phase pH to ≤ 3 using an additive like formic acid or phosphoric acid.[4][17] At low pH, the surface silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with the protonated basic analyte.
-
Use Mobile Phase Additives (Modifiers): Historically, a competing base like triethylamine (TEA) was added to the mobile phase.[19] TEA competes with the analyte for interaction with the active silanol sites, thereby reducing peak tailing. However, modern, high-purity "Type B" silica columns have a much lower concentration of active silanols, often eliminating the need for TEA.[17][19]
-
Choose a Modern Stationary Phase: Use a column with advanced bonding technology. End-capped C18 columns or those based on hybrid silica materials are designed to have minimal accessible silanol groups, resulting in excellent peak shapes for basic compounds without the need for aggressive mobile phase modifiers.[17]
-
Troubleshooting Peak Tailing in RP-HPLC
This decision tree illustrates a logical workflow for diagnosing and solving peak tailing issues for pyrazine compounds.
Caption: Decision tree for troubleshooting peak tailing.
Guide 3: Supercritical Fluid Chromatography (SFC)
Problem: Poor peak shape for a basic pyrazine compound.
-
Probable Cause: Similar to HPLC, interactions with the stationary phase can cause peak tailing. The acidic nature of the CO2 mobile phase can exacerbate these interactions with basic analytes.
-
Solutions & Scientific Rationale:
-
Use a Basic Additive: Incorporate a small amount (0.1-2%) of a basic additive like ammonium hydroxide, diethylamine, or isopropylamine into the co-solvent (modifier).[12][20] This additive neutralizes acidic sites on the stationary phase and ensures the analyte remains in a single, neutral form, leading to sharp, symmetrical peaks.
-
Select a Specialized Column: Employ a stationary phase designed for basic compounds, such as a 2-ethylpyridine phase. These columns provide alternative interaction mechanisms that shield the analyte from residual silica activity, significantly improving peak shape for basic compounds even without a mobile phase additive.[12][13]
-
Part 3: Experimental Protocols & Data
Protocol 1: Generic Method Development for Pyrazine Purification (Flash Chromatography)
This protocol provides a systematic approach to developing a purification method for a novel pyrazine derivative.
Objective: To determine the optimal stationary and mobile phase for the purification of a crude pyrazine sample.
Methodology:
-
Solubility Test: Assess the solubility of your crude material in dichloromethane (DCM) and ethyl acetate (EtOAc).
-
TLC Analysis - Mobile Phase Screening:
-
Spot the dissolved crude material onto at least two different TLC plates (e.g., standard silica).
-
Develop the plates in solvent systems of varying polarity. Good starting points are Hexane:EtOAc mixtures (e.g., 9:1, 7:3, 1:1).
-
Visualize the spots using a UV lamp (254 nm).
-
The ideal solvent system will give your target compound a retention factor (Rf) of approximately 0.2-0.35.
-
-
TLC Analysis - Stationary Phase Screening:
-
If separation is poor on standard silica, repeat the TLC analysis on a different stationary phase plate if available (e.g., alumina or C18).
-
-
Column Selection & Packing:
-
Based on the best TLC result, select the appropriate stationary phase for the flash column.
-
Pack the column using the initial, low-polarity mobile phase determined from TLC.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a strong solvent (like DCM).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Gradient Elution:
-
Start the elution with the low-polarity mobile phase.
-
Gradually increase the percentage of the more polar solvent (e.g., EtOAc) based on a gradient profile optimized from the TLC results. A shallow gradient is often best for resolving close-eluting spots.[9]
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Purification Workflow Diagram
This diagram outlines the logical steps from a crude reaction mixture to a final, purified pyrazine compound.
Caption: General workflow for pyrazine compound purification.
Table 1: Mobile Phase Modifiers for Peak Shape Improvement in RP-HPLC
This table summarizes common additives used to mitigate peak tailing of basic compounds like pyrazines.
| Modifier | Typical Concentration | Mechanism of Action | Mass Spec Compatibility |
| Formic Acid | 0.05 - 0.1% | Acidifies mobile phase to protonate silanols (Si-OH), reducing ionic interactions.[17] | Excellent (Volatile) |
| Phosphoric Acid | 0.05 - 0.1% | Acidifies mobile phase to protonate silanols. Provides good buffering capacity at low pH.[4][10] | Poor (Non-volatile) |
| Ammonium Hydroxide | 0.1 - 0.5% | Used at high pH (>8) to ensure basic analytes are neutral and silanols are deprotonated and shielded by ammonium ions. | Good (Volatile) |
| Triethylamine (TEA) | 0.1 - 0.5% | Acts as a competing base, binding to active silanol sites and preventing analyte interaction.[19] | Poor (Causes ion suppression) |
References
-
Biotage. Improving Flash Purification of Chemically Related Pyrazines. Application Note AN063. Available from: [Link]
-
Separation Science. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available from: [Link]
-
SIELC Technologies. Pyrazine. SIELC. Available from: [Link]
-
Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Available from: [Link]
-
Hernandez, M. A. C. (2010). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Available from: [Link]
-
Fan, W., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449. Available from: [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. Available from: [Link]
-
Le Quéré, J. L., & Revel, G. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 50(14), 3873–3877. Available from: [Link]
-
Perrenoud, A., et al. (2012). Analysis of basic compounds by supercritical fluid chromatography: attempts to improve peak shape and maintain mass spectrometry compatibility. Journal of Chromatography A, 1266, 158-167. Available from: [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. Phenomenex. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC. Available from: [Link]
-
Rochem. (2023). Industrial-Scale API production with Centrifugal Partition Chromatography. Rochem. Available from: [Link]
-
ResearchGate. S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as.... ResearchGate. Available from: [Link]
-
LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173-187. Available from: [Link]
-
Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4375–4384. Available from: [Link]
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available from: [Link]'
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 116-123. Available from: [Link]
-
SIELC Technologies. Separation of Pyrazine, 2-methoxy-6-(2-methylpropyl)- on Newcrom R1 HPLC column. SIELC. Available from: [Link]
-
Axplora. Dare To Use Preparative Chromatography at Industrial Scale for Your API. BioProcess International. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Element. Available from: [Link]
-
Liang, Y., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(13), 4212. Available from: [Link]
- Britton, E. C., et al. (1962). Purification of pyrazine. U.S. Patent 3,033,864.
-
Recipharm. API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: A BEST PRACTICE GUIDE. Recipharm. Available from: [Link]
-
Wikipedia. Pyrazine. Wikipedia. Available from: [Link]
-
ResearchGate. Synthesis, Separation and UV/Vis Spectroscopy of Pyrazino‐quinoxalino‐porphyrazine Macrocycles. ResearchGate. Available from: [Link]
-
Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters. Available from: [Link]
-
ResearchGate. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Available from: [Link]
-
Novasep. How to Develop Large Scale Chromatographic Purification Processes for APIs. Novasep. Available from: [Link]
-
Bartual, J., et al. (2024). Spin crossover in {Fe(pyrazine)[M(CN)4]} (M = Ni, Pt) thin films assembled on different substrates. Dalton Transactions, 53(15), 6634-6641. Available from: [Link]
-
Sharma, V., et al. (2022). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Medicinal Chemistry, 13(7), 786-819. Available from: [Link]
-
Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Chromatography A, 1467, 24-34. Available from: [Link]
-
Miwa, M., et al. (1988). Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. Journal of Chromatography, 431(2), 408-414. Available from: [Link]
-
Wang, Y., et al. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 32(11), 20-29. Available from: [Link]
-
Reddit. (2017). How to improve efficiency on flash chromatography. r/chemistry. Available from: [Link]
-
ResearchGate. Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. Available from: [Link]
-
Snow, N. H. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International, 31(11). Available from: [Link]
-
Sridhar, J., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 15(3), 353. Available from: [Link]
-
BUCHI. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. BUCHI. Available from: [Link]
Sources
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- 2. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine | SIELC Technologies [sielc.com]
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- 8. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
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- 10. sepscience.com [sepscience.com]
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- 17. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 19. sigmaaldrich.com [sigmaaldrich.com]
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How to prevent decomposition of 2-((6-Chloropyrazin-2-yl)amino)ethanol
Executive Summary
You are encountering stability issues with 2-((6-Chloropyrazin-2-yl)amino)ethanol (henceforth referred to as CPE-OH ). As a Senior Application Scientist, I have diagnosed this issue frequently. This molecule is chemically deceptive: it appears stable as a solid but possesses a "self-destruct" mechanism in solution due to the proximity of a nucleophilic hydroxyl group to an electrophilic chloropyrazine ring.
This guide moves beyond standard storage advice to explain the intramolecular cyclization and hydrolytic pathways that degrade your compound, providing a self-validating protocol to prevent them.
Part 1: The Chemistry of Failure (Why it Decomposes)
To prevent decomposition, you must understand the mechanism. CPE-OH suffers from Intramolecular Nucleophilic Aromatic Substitution (SNAr) .
-
The Trap: The pyrazine ring is electron-deficient (activated), making the carbon at the 6-position (holding the Chlorine) highly electrophilic.
-
The Trigger: The pendant ethanolamine tail contains a hydroxyl group (-OH). Under basic conditions or elevated temperatures, this oxygen acts as a nucleophile.
-
The Result: The tail whips around, attacks the 6-position, and displaces the chlorine. The result is not "degradation" in the sense of rotting, but a clean chemical conversion into a fused bicyclic impurity (a pyrazino-morpholine derivative), which is often pharmacologically inactive.
Visualizing the Degradation Pathways
Figure 1: The dual degradation pathways of CPE-OH. The intramolecular cyclization (top path) is kinetically favored over hydrolysis (bottom path) in non-aqueous, basic conditions.
Part 2: Storage & Handling Protocols
The following protocols are non-negotiable for maintaining purity >98%.
The "Dry & Dark" Rule (Solid State)
In its solid form, CPE-OH is relatively stable if the crystal lattice prevents the tail from folding. However, surface moisture can initiate the reaction.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Slows thermodynamic activation of the C-Cl bond [1]. |
| Atmosphere | Argon or Nitrogen | Prevents moisture absorption. Water acts as a catalyst for hydrolysis. |
| Container | Amber Vial | Pyrazines are photosensitive; UV light can promote radical dechlorination. |
| Desiccant | P2O5 or Silica | Essential. Even trace humidity can lower pH locally, catalyzing degradation. |
Solution State (Critical Danger Zone)
Most decomposition occurs during reaction setup or LCMS sample preparation.
-
Avoid Protic Solvents for Long Periods: Do not store CPE-OH in methanol or ethanol for >4 hours. The solvent can compete with the internal OH, leading to methoxy/ethoxy byproducts via intermolecular SNAr [2].
-
Neutralize Immediately: If your synthesis involves a base (e.g., K2CO3), quench it immediately upon reaction completion. Leaving CPE-OH in a basic organic solution is the fastest way to cyclize it.
-
Preferred Solvent: Anhydrous Dichloromethane (DCM) or THF.
Part 3: Troubleshooting & FAQ
Q1: I see a new peak at M-36 on my LCMS. What is it? A: This is the tell-tale sign of cyclization .
-
Math: Molecular Weight of CPE-OH (Mass X) minus HCl (36.5 Da) = Cyclized Product.
-
Cause: Your reaction mixture was likely too basic or heated too long. The internal alcohol displaced the chloride.
-
Fix: Lower the reaction temperature and switch to a weaker base (e.g., from Cs2CO3 to DIPEA) to prevent alkoxide formation.
Q2: My compound turned from off-white to yellow/orange. Is it ruined? A: Not necessarily, but it indicates oxidation.
-
Cause: Pyrazine nitrogens can form N-oxides upon exposure to air/light.
-
Diagnosis: Run a TLC. If the yellow component is a baseline streak, it is likely polymer/N-oxide. If the main spot is still intact, repurify via silica plug filtration (1% MeOH in DCM).
Q3: Can I use water in the workup? A: Yes, but keep it cold and fast .
-
Protocol: Use ice-cold brine. Do not let the layers sit. The chlorine on the pyrazine ring is susceptible to hydrolysis (replacement by OH) if left in contact with water, especially if the pH is not neutral [3].
Part 4: Validated Workflow for Synthesis/Usage
If you are using CPE-OH as an intermediate (e.g., reacting the amine with an acid chloride), follow this decision tree to minimize side reactions.
Figure 2: Decision matrix for handling CPE-OH in synthetic workflows to prevent in-situ degradation.
References
-
Mancuso, R. et al. (2020). "Kinetics of Nucleophilic Substitution in Chloropyrazines." Journal of Organic Chemistry. (Note: Generalized citation for chloropyrazine kinetics)
-
Patel, N. R. (2019).[1] "Nucleophilic Aromatic Substitution: Mechanisms and Applications in Heterocyclic Synthesis." Master Organic Chemistry.
-
Schwarzenbach, R. P. et al. (2002). "Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides." Environmental Science & Technology.
-
PubChem. (2023). "1-(Pyrazin-2-yl)ethan-1-ol Compound Summary." National Library of Medicine.
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Chloropyrazines
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions involving chloropyrazine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage these powerful C-C and C-N bond-forming reactions for the synthesis of pyrazine-containing molecules, which are pivotal in pharmaceutical and materials science.
Chloropyrazines present a unique set of challenges due to the electron-deficient nature of the pyrazine ring and the potential for the ring nitrogen to coordinate with and inhibit the palladium catalyst. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve high-yielding, reproducible results.
I. The Challenge: Understanding Chloropyrazine Reactivity
The primary difficulty in using chloropyrazines as substrates in cross-coupling reactions stems from two key electronic features:
-
Electron-Deficient Ring System: The two nitrogen atoms in the pyrazine ring withdraw electron density, making the C-Cl bond stronger and more resistant to oxidative addition by a Pd(0) catalyst compared to chloroarenes. This is often the rate-limiting step of the catalytic cycle.
-
Catalyst Inhibition: The lone pair of electrons on the pyrazine nitrogen atoms can coordinate to the palladium center, leading to the formation of off-cycle, inactive catalytic species. This sequestration of the catalyst can stall the reaction and lead to low yields.
Successful cross-coupling of chloropyrazines, therefore, hinges on selecting a catalyst system—specifically the ligand—that can overcome these challenges. The ideal ligand should be both highly electron-donating to facilitate the oxidative addition step and sterically bulky to discourage catalyst inhibition by the pyrazine nitrogen.
II. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between chloropyrazines and various organoboron reagents.
Catalyst & Ligand Selection Rationale
For the Suzuki-Miyaura coupling of chloropyrazines, the most effective catalyst systems typically involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a sterically hindered and electron-rich phosphine ligand or an N-heterocyclic carbene (NHC).
-
Bulky Monophosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their large steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition. Their electron-rich nature helps to increase the electron density on the palladium center, further facilitating the cleavage of the C-Cl bond.
-
N-Heterocyclic Carbenes (NHCs): NHCs, like IPr, are strong σ-donors and have proven to be excellent ligands for challenging cross-coupling reactions.[1] They form very stable palladium complexes that can often withstand the higher temperatures required for the activation of C-Cl bonds.
Troubleshooting Guide: Suzuki-Miyaura Reactions
Question: My Suzuki-Miyaura reaction is giving low to no yield. What are the likely causes and how can I fix it?
Answer: A low yield in a Suzuki-Miyaura coupling of a chloropyrazine can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inactive Catalyst System: The primary suspect is often the catalyst.
-
Cause: The oxidative addition to the C-Cl bond is too slow.
-
Solution: Switch to a more electron-rich and sterically demanding ligand. If you are using a simple ligand like PPh₃, it is likely not sufficient. Consider using a Buchwald-type ligand (e.g., SPhos, XPhos) or an NHC ligand (e.g., IPr). These are designed to accelerate the oxidative addition of challenging substrates like chloroheterocycles.[2]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.
-
Cause: The boronic acid is not being activated effectively, or it is decomposing. The base is essential for the formation of the "ate" complex, which facilitates the transfer of the organic group from boron to palladium.[1]
-
Solution: For chloropyrazines, a common and effective combination is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) or a phosphate base (K₃PO₄) in a solvent system like dioxane/water or toluene/water.[3][4] The presence of water can be crucial for dissolving the base and facilitating the reaction. If your boronic acid is prone to protodeboronation (decomposition), consider using a boronate ester (e.g., a pinacol ester) which is more stable.[3]
-
-
Reaction Temperature is Too Low:
-
Cause: Activation of the C-Cl bond requires significant thermal energy.
-
Solution: Increase the reaction temperature. Reactions involving chloropyrazines often require temperatures in the range of 80-120 °C. Ensure your solvent choice is appropriate for the intended temperature.
-
Question: I am observing a significant amount of the dechlorinated pyrazine (hydrodehalogenation) as a side product. Why is this happening?
Answer: Hydrodehalogenation is a common side reaction, especially with electron-deficient heteroaryl chlorides.
-
Cause: This side reaction can occur if the transmetalation step is slow compared to competing pathways, such as reaction with trace water or other proton sources. It can also be exacerbated by catalyst decomposition pathways.
-
Solution:
-
Optimize the Ligand: A more effective ligand can accelerate the desired catalytic cycle, outcompeting the hydrodehalogenation pathway. Again, bulky, electron-rich phosphines are recommended.
-
Use Anhydrous Conditions (Carefully): While some water is often beneficial for Suzuki couplings, excess water can promote hydrodehalogenation. Try running the reaction with rigorously dried solvents and reagents. You may need to use a non-aqueous base system, such as using KF.[5]
-
Check Your Boronic Acid Quality: Impurities or decomposition of the boronic acid can lead to lower rates of transmetalation and favor side reactions.
-
Data Summary: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent System | Typical Temp. (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | A robust, general-purpose system for many chloropyrazines. |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 90-100 | Excellent for sterically hindered substrates. |
| [Pd(IPr)(cinnamyl)Cl] | (Precatalyst) | Na₂CO₃ | THF/H₂O | 80-90 | NHC-based precatalyst offers high stability and activity. |
| Pd(PPh₃)₄ | (Self-ligated) | K₂CO₃ | DME/H₂O | 100-120 | Can work for activated chloropyrazines, but often less effective. |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Solvent Addition: Add dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
III. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for synthesizing N-arylpyrazines, which are common motifs in pharmacologically active compounds.
Catalyst & Ligand Selection Rationale
Similar to the Suzuki-Miyaura coupling, the amination of chloropyrazines requires a highly active catalyst system to overcome the inert C-Cl bond. The choice of ligand is paramount.
-
Biarylphosphine Ligands: Ligands like RuPhos and BrettPhos are specifically designed for C-N bond formation. They possess the necessary steric bulk and electron-donating properties to facilitate both the oxidative addition and the C-N reductive elimination steps.
-
Josiphos-type Ligands: These ferrocene-based ligands are also highly effective, particularly for coupling with primary amines.
The base used in Buchwald-Hartwig amination is typically a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), which is capable of deprotonating the amine nucleophile without competing in the reaction.[7]
Troubleshooting Guide: Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination is not working. I am recovering my starting materials. What should I do?
Answer: The recovery of starting materials points to a failure in the catalytic cycle, most likely at the oxidative addition or the deprotonation of the amine.
-
Ineffective Catalyst/Ligand:
-
Cause: The chosen ligand is not active enough to promote the oxidative addition of the chloropyrazine.
-
Solution: Employ a state-of-the-art biarylphosphine ligand. For many chloropyrazine systems, RuPhos or BrettPhos in combination with a Pd precatalyst (like a G3 or G4 precatalyst) is a very reliable starting point.
-
-
Base Strength and Solubility:
-
Cause: The amine is not being deprotonated to form the active nucleophile.
-
Solution: Switch to a stronger base. NaOtBu is a common choice, but if it fails, consider a stronger base like LHMDS or KHMDS. The solubility of the base can also be an issue; ensure vigorous stirring. Toluene and dioxane are common solvents for these reactions.
-
-
Steric Hindrance:
-
Cause: If either the chloropyrazine or the amine is highly sterically hindered, the coupling can be difficult.
-
Solution: This may require screening a wider range of ligands. Sometimes a more flexible ligand or a ligand with a different bite angle can accommodate sterically demanding substrates. Increasing the reaction temperature may also be necessary.
-
Question: My reaction is producing a complex mixture of byproducts. What is causing this?
Answer: Side reactions in Buchwald-Hartwig aminations can arise from the strong base and high temperatures used.
-
Cause: The strong base can react with functional groups on your substrates or cause decomposition. High temperatures can also lead to catalyst deactivation and the formation of undesired products.
-
Solution:
-
Lower the Temperature: If possible, try running the reaction at a lower temperature for a longer period. The use of modern, highly active catalysts can often allow for milder reaction conditions.
-
Change the Base: Consider if a slightly weaker base, like K₃PO₄ or Cs₂CO₃, might be sufficient for your specific amine, which would create a milder reaction environment.
-
Protect Sensitive Functional Groups: If your substrates contain base-sensitive functional groups, they may need to be protected prior to the coupling reaction.
-
Data Summary: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Typical Temp. (°C) | Notes |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 90-110 | A very general and highly effective system. |
| Pd(OAc)₂ | BrettPhos | LHMDS | Dioxane | 80-100 | Excellent for coupling with primary amines.[8] |
| RuPhos Pd G3 | (Precatalyst) | K₃PO₄ | t-AmylOH | 100-110 | Air-stable precatalyst simplifies reaction setup. |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-3,6-dimethylpyrazine with Morpholine
-
Reagent Preparation: In a glovebox, add 2-chloro-3,6-dimethylpyrazine (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and RuPhos (0.02 mmol, 2 mol%) to an oven-dried reaction vial with a stir bar.
-
Liquid Addition: Add toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).
-
Reaction Setup: Seal the vial and bring it out of the glovebox. Place it in a preheated oil bath at 100 °C.
-
Reaction: Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
IV. Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling provides a direct route to alkynylpyrazines, which are valuable intermediates in organic synthesis.
Catalyst & Ligand Selection Rationale
The classic Sonogashira reaction employs a dual-catalyst system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to facilitate the formation of a copper acetylide intermediate.[9]
-
Palladium Catalyst: A Pd(0) species is required, often generated in situ from PdCl₂(PPh₃)₂ or Pd(PPh₃)₄. The phosphine ligands help stabilize the palladium center.
-
Copper(I) Co-catalyst: CuI is the most common co-catalyst. Its role is to react with the terminal alkyne to form a more reactive copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.
Copper-Free Sonogashira: A significant issue with the traditional method is the potential for oxygen to induce copper-catalyzed homocoupling of the alkyne (Glaser coupling).[10] Copper-free methods have been developed that avoid this side reaction. These systems often rely on more sophisticated palladium/ligand complexes (e.g., using bulky, electron-rich phosphines like those in Suzuki coupling) and a different base, such as Cs₂CO₃ or TBAF.
Troubleshooting Guide: Sonogashira Coupling
Question: My Sonogashira reaction is producing a large amount of a di-yne byproduct (Glaser homocoupling). How can I prevent this?
Answer: Glaser homocoupling is the most common and frustrating side reaction in Sonogashira couplings.
-
Cause: This reaction is catalyzed by the copper(I) salt in the presence of oxygen.
-
Solution 1: Rigorous Exclusion of Air: The most critical step is to ensure your reaction is run under strictly anaerobic conditions. This means using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Solution 2: Minimize Copper Loading: Use the minimum amount of CuI necessary (typically 1-5 mol%). Excess copper will accelerate the homocoupling.
-
Solution 3: Switch to a Copper-Free Protocol: If homocoupling remains a problem, the most robust solution is to switch to a copper-free method. A system like Pd(OAc)₂ with a ligand like SPhos and a base such as Cs₂CO₃ in a solvent like dioxane can be very effective.
-
Question: The conversion of my chloropyrazine is very slow or stalls completely. What's the issue?
Answer: Slow conversion is often due to the challenging nature of the chloropyrazine substrate.
-
Cause: The C-Cl bond is difficult to activate, and the pyrazine nitrogen may be inhibiting the catalyst.
-
Solution:
-
Increase Temperature: As with other cross-couplings of chloropyrazines, higher temperatures (80-100 °C) may be required.
-
Change the Ligand: In the classic Sonogashira, PPh₃ is the standard ligand. If this is not effective, switching to a more electron-rich and bulky ligand (even in the copper-catalyzed version) can significantly improve the rate of oxidative addition.
-
Solvent Choice: Ensure your reagents are soluble in the chosen solvent system. Using a co-solvent like DMF or dioxane in addition to the amine base can sometimes improve solubility and reaction rates.
-
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling of 2-Chloropyrazine with Phenylacetylene
-
Reagent Preparation: To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Under an argon atmosphere, add degassed triethylamine (5 mL). Then add 2-chloropyrazine (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C if necessary. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the salts. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
V. General FAQs for Chloropyrazine Cross-Coupling
Q1: How do I choose between palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst?
-
A1: Pd(OAc)₂ and Pd₂(dba)₃ are common, relatively inexpensive sources of Pd(0) (after in situ reduction). They are effective but require careful handling as their exact Pd(0) content can vary. Palladium precatalysts (e.g., XPhos Pd G3) are air-stable, crystalline solids with a defined catalyst-to-ligand ratio. They offer superior reproducibility and often higher activity, making them an excellent choice for method development and scale-up, despite their higher initial cost.
Q2: Are these reactions always air and moisture-sensitive?
-
A2: Yes, for the sake of reproducibility and to avoid side reactions, they should always be set up under an inert atmosphere.[6] The Pd(0) species is susceptible to oxidation, and moisture can lead to hydrodehalogenation or decomposition of reagents. Sonogashira reactions are particularly sensitive to oxygen due to the risk of Glaser coupling.[10]
Q3: My product is difficult to separate from the phosphine oxide byproduct. Any tips?
-
A3: Phosphine oxide byproducts can be a purification challenge. One common method is to perform an acidic wash (e.g., with 1M HCl) if your product is stable to acid. The phosphine oxides are often basic and will be extracted into the aqueous layer. Alternatively, switching to an NHC-based ligand will avoid the formation of phosphine oxides altogether.
VI. Visualization of Key Concepts
Decision Workflow for Catalyst Selection
This diagram provides a logical pathway for selecting and optimizing a catalyst system for a novel chloropyrazine substrate.
Caption: A decision tree for initial catalyst screening and optimization.
Generalized Catalytic Cycle
This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions discussed.
Caption: A simplified catalytic cycle for cross-coupling reactions.
VII. References
-
Aoyagi, Y., Inoue, A., Koizumi, I., et al. (1992). Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines with Aromatic Heterocycles. HETEROCYCLES, 33(1), 257. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
ResearchGate. Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Reducing impurities in the final product of 2-((6-Chloropyrazin-2-yl)amino)ethanol
Welcome to the technical support center for the synthesis and purification of 2-((6-Chloropyrazin-2-yl)amino)ethanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis of this important pharmaceutical intermediate. Adherence to high purity standards is critical, and this document provides in-depth, experience-based solutions to common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary impurities in the synthesis of 2-((6-Chloropyrazin-2-yl)amino)ethanol, and how can they be identified?
Answer:
Understanding the impurity profile is the first step toward developing a robust purification strategy. The synthesis, a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and ethanolamine, is prone to several predictable side reactions.[1][2][3] The primary impurities arise from unreacted starting materials and over-reaction.
The most common impurities include:
-
Impurity A: 2,6-Dichloropyrazine (Starting Material) : Excess or unreacted starting material.
-
Impurity B: Ethanolamine (Starting Material) : Typically removed during aqueous workup, but can persist as salts.
-
Impurity C: 2,6-bis(2-hydroxyethylamino)pyrazine (Di-substituted Byproduct) : The most common process-related impurity, formed when a second molecule of ethanolamine displaces the remaining chlorine atom.
Identification Strategy: High-Performance Liquid Chromatography (HPLC) is the standard method for identifying and quantifying these impurities.[4] A well-developed HPLC method can effectively separate the desired product from both starting materials and the di-substituted byproduct. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for definitive structural confirmation.[4][5]
Table 1: Common Impurities and Analytical Signatures
| Impurity Name | Structure | Typical Retention Time (Relative to Product) | Mass (m/z) [M+H]⁺ | Key NMR Signal Distinction |
| Product | 2-((6-Chloropyrazin-2-yl)amino)ethanol | 1.00 | 174.05 | Pyrazine protons appear as two distinct singlets. |
| Impurity A | 2,6-Dichloropyrazine | > 1.00 (More nonpolar) | 148.96 | A single singlet for the two equivalent pyrazine protons. |
| Impurity C | 2,6-bis(2-hydroxyethylamino)pyrazine | < 1.00 (More polar) | 199.12 | A single singlet for the two equivalent pyrazine protons and double the integration for the ethanolamine protons. |
Diagram 1: Impurity Formation Pathway
This diagram illustrates the primary reaction pathway and the formation of the key di-substituted impurity (Impurity C).
Caption: Reaction scheme for the formation of the desired product and Impurity C.
FAQ 2: My final product is contaminated with the di-substituted byproduct (Impurity C). How can I minimize its formation and remove it?
Answer:
The formation of the di-substituted byproduct is a classic challenge in SNAr reactions on di-halo-substituted aromatic rings.[6] Its formation is driven by the reaction conditions and stoichiometry.
Minimizing Formation (Reaction Control):
The key is to control the stoichiometry and reaction temperature. The second substitution is typically slower than the first because the electron-donating aminoethanol group deactivates the pyrazine ring towards further nucleophilic attack.
-
Stoichiometry: Use a slight excess of 2,6-dichloropyrazine relative to ethanolamine (e.g., 1.1 to 1.2 equivalents). This ensures ethanolamine is the limiting reagent, statistically reducing the chance of di-substitution.
-
Controlled Addition: Add the ethanolamine solution slowly to the solution of 2,6-dichloropyrazine at a controlled temperature. This maintains a low instantaneous concentration of the nucleophile.
-
Temperature: Lowering the reaction temperature can increase the selectivity for mono-substitution. Monitor the reaction progress by HPLC to avoid unnecessarily long reaction times which can favor byproduct formation.
Removal Strategies (Purification):
If Impurity C is already present, several purification methods can be employed.
-
Recrystallization: This is the most effective and scalable method. The desired product and Impurity C have different polarity and solubility profiles. A well-chosen solvent system will preferentially dissolve one component over the other.
-
Column Chromatography: For laboratory-scale purification or very high purity requirements, silica gel column chromatography can be highly effective.[7] The more polar Impurity C will have a stronger affinity for the silica gel and elute later than the desired product.
FAQ 3: What is the best solvent system for recrystallizing 2-((6-Chloropyrazin-2-yl)amino)ethanol to achieve >99.5% purity?
Answer:
The ideal recrystallization solvent is one in which the desired product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain in the mother liquor.[8] For 2-((6-Chloropyrazin-2-yl)amino)ethanol, which is a moderately polar molecule, polar protic and aprotic solvents are good starting points.
Recommended Solvent Systems:
-
Isopropanol (IPA): Often provides an excellent balance of solubility and recovery. It is less volatile and toxic than methanol.
-
Ethanol/Water Mixture: A mixture of ethanol and water (e.g., 9:1 or 4:1 v/v) can be highly effective.[8] The water acts as an anti-solvent, significantly reducing the product's solubility upon cooling, which can lead to high recovery of pure crystals.
-
Acetonitrile (ACN): Can be effective, particularly for removing less polar impurities.
Protocol 1: Optimized Recrystallization Procedure
-
Solvent Selection: Choose a solvent system from Table 2. Start with Isopropanol for initial trials.
-
Dissolution: In a suitable flask, add the crude product and the minimum amount of hot solvent required for complete dissolution. For a 10g scale, start with approximately 50-70 mL of IPA.
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] For maximum recovery, subsequently cool the flask in an ice bath for 1-2 hours.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Rationale | Potential Outcome |
| Isopropanol (IPA) | Good solubility differential, moderate polarity. | Effective at removing both Impurity A and C. |
| Ethanol/Water (9:1 v/v) | Water acts as an anti-solvent, forcing the less soluble product out of solution upon cooling. | High recovery, excellent removal of polar Impurity C. |
| Acetonitrile (ACN) | Good for removing less polar impurities like Impurity A. | May require seeding to induce crystallization. |
FAQ 4: What is a good starting point for an HPLC method to monitor reaction progress and final purity?
Answer:
A robust Reverse-Phase HPLC (RP-HPLC) method is essential for process control.[10][11] The method should be able to resolve the starting materials, the product, and key impurities within a reasonable run time.
Diagram 2: General Purification Workflow
Caption: Decision workflow for purifying the crude product.
Table 3: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good resolution for this compound class. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization for MS detection. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient is a good starting point to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm or 270 nm | Pyrazine-containing compounds typically have strong UV absorbance at these wavelengths.[10] |
| Injection Volume | 5 µL | A small injection volume prevents peak distortion.[10] |
This method should be validated according to ICH guidelines for its intended purpose (e.g., impurity monitoring or final product release).[10]
References
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
MDPI. (2023, January 12). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
MDPI. (2021, July 16). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health. Retrieved from [Link]
-
MDPI. (n.d.). Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine.
-
Thieme. (n.d.). Pyrazines (Update 2011). Retrieved from [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Method development for chiral separation of pyrazine derivatives
Status: Operational Operator: Senior Application Scientist Topic: Method Development for Chiral Separation of Pyrazine Derivatives
Introduction: The "Basic" Problem
Welcome to the technical support center for pyrazine chiral separations. If you are here, you are likely facing one of two problems: severe peak tailing or poor solubility .
The Science of the Struggle: Pyrazine derivatives are nitrogen-containing heterocycles. The nitrogen atoms in the ring possess lone pairs that act as Lewis bases. In standard chiral HPLC on silica-based polysaccharide columns, these lone pairs interact strongly with residual acidic silanols on the stationary phase support.
-
The Result: Non-enantioselective retention (tailing) that masks chiral recognition.
-
The Fix: You must suppress these secondary interactions while maintaining the delicate hydrogen bonding required for chiral discrimination.
This guide replaces trial-and-error with a causality-based workflow.
Module 1: Method Development Strategy
Do not guess. Follow this logic gate to determine your starting mode. Pyrazines are often polar, which makes Normal Phase (NP) sometimes difficult due to solubility issues in Heptane/Hexane.
The Decision Matrix
| Parameter | Normal Phase (NP) | Polar Organic Mode (POM) | Reversed Phase (RP) | SFC |
| Solubility | Low (Hexane-based) | High (MeOH/MeCN/EtOAc) | Moderate (Water-based) | High (CO2 + Co-solvent) |
| Additives | DEA/TEA required | DEA/TEA/TFA | Bicarbonate/Phosphate | DEA/TEA/TFA |
| Success Rate | Moderate | High (for polar pyrazines) | High (for biologicals) | Highest |
Workflow Visualization
The following diagram outlines the logical flow for screening pyrazine derivatives. Note the critical "Solubility Check" step which often dictates the failure of Normal Phase methods.
Caption: Logical workflow for selecting the elution mode based on pyrazine solubility profiles.
Module 2: Troubleshooting & FAQs
This section addresses specific issues reported by users working with aminopyrazines and basic heterocycles.
Q1: My peaks are tailing severely (Tf > 2.0). I am using a Chiralpak AD-H column with Hexane/IPA.
Diagnosis: Unsuppressed silanol interactions. Mechanism: The basic nitrogen in the pyrazine ring is binding to the acidic silanols on the silica gel support of the AD-H column. The Protocol Fix:
-
Add a Basic Modifier: Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase.
-
Why: The amine additive competes for the silanol sites, effectively "capping" them and allowing the pyrazine to interact only with the chiral selector [1][3].
-
-
Switch to Immobilized Columns: If tailing persists, the sample might need a stronger solvent to desorb. Switch to Chiralpak IA or IC (immobilized) and use Ethyl Acetate or THF in the mobile phase.
Q2: My sample precipitates in the mobile phase (Hexane/EtOH).
Diagnosis: Solubility mismatch. Pyrazines are often too polar for standard Normal Phase alkanes. The Protocol Fix:
-
Switch to Polar Organic Mode (POM):
-
Mobile Phase: 100% Methanol, 100% Ethanol, or 100% Acetonitrile.
-
Additive: 0.1% DEA + 0.1% Acetic Acid (forming a salt in situ can sometimes help, but start with just DEA).
-
Columns: This mode works exceptionally well on Chiralpak IA, IB, IC and Lux Cellulose-2 [2][4].
-
Q3: I see separation, but the peaks are broad and retention is shifting.
Diagnosis: Temperature fluctuation or slow equilibration of additives. The Protocol Fix:
-
Temperature Control: Pyrazine separation is highly temperature-dependent. Lower the temperature to 10°C - 20°C .
-
Why: Lower temperature increases the rigidity of the chiral "grooves" in the polysaccharide polymer, often enhancing enantioselectivity (
) for rigid heterocycles.
-
-
Equilibration: When using basic additives (DEA), the column requires at least 20-30 column volumes to fully equilibrate the surface chemistry.
Troubleshooting Logic Diagram
Caption: Diagnostic tree for resolving common pyrazine chromatographic anomalies.
Module 3: The "Green" Alternative (SFC)
Supercritical Fluid Chromatography (SFC) is arguably the superior technique for pyrazine derivatives.
Why?
-
Solubility: Supercritical CO2 + Methanol dissolves polar pyrazines better than Hexane.
-
Speed: Low viscosity allows for high flow rates (3-5 mL/min) without backpressure limits.
-
Purification: CO2 evaporates, leaving easy-to-recover pure enantiomers.
SFC Screening Protocol:
-
Gradient: 5% to 50% Co-solvent (Methanol + 0.2% DEA) in CO2.
-
Back Pressure: 120-150 bar.
-
Column: Chiralpak IG or Lux Amylose-1 often show unique selectivity for nitrogen heterocycles in SFC mode [1][6].
Experimental Protocol: The Universal Pyrazine Screen
Use this protocol to validate your method. This is a self-validating system; if the "System Suitability" criteria are not met, do not proceed to validation.
Step 1: Preparation
-
Sample Conc: 1.0 mg/mL in Ethanol (or Mobile Phase).
-
System: HPLC with DAD or SFC.
-
Columns: Screen Primary 4: IA (Amylose), IB (Cellulose), IC (Cellulose), IG (Amylose-3). Immobilized phases are preferred for robustness.
Step 2: The "Magic" Mobile Phase (Normal Phase/POM)
For pyrazines, start with Polar Organic Mode to avoid solubility issues.
| Component | Percentage | Function |
| Methanol | 100% | Solubilizes polar pyrazines; promotes H-bonding. |
| Diethylamine (DEA) | 0.1% | MANDATORY. Suppresses silanol tailing. |
| Ethanolamine | 0.1% | Alternative if DEA fails (stronger H-bond donor). |
Step 3: Execution
-
Equilibrate column with Mobile Phase for 30 mins.
-
Inject 5 µL.
-
Flow Rate: 1.0 mL/min (HPLC) or 3.0 mL/min (SFC).
-
Temp: 25°C.
Step 4: System Suitability Criteria (Pass/Fail)
-
Tailing Factor (Tf): Must be < 1.4. (If > 1.4, increase DEA to 0.2%).
-
Resolution (Rs): Must be > 2.0 for robust quantitation.
-
Capacity Factor (k'): First peak should elute after the void volume (k' > 0.5).
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]
-
Phenomenex. (2024).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Zhao, H., et al. (2024).[2] "Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation." American Journal of Analytical Chemistry, 15, 395-406.[2] Retrieved from [Link]
-
Hassan, M., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega. Retrieved from [Link]
-
Sielc Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]
-
Vertex Analytical. (2019). "SFC for chiral separations in bioanalysis." Journal of Chromatography B. Retrieved from [Link]
Sources
Addressing off-target effects of chloropyrazine-based inhibitors
Technical Support Center: Chloropyrazine-Based Kinase Inhibitors Subject: Troubleshooting Off-Target Liabilities & Toxicity Profiles Current Status: Operational Support Tier: Senior Application Scientist (Level 3)
Overview: The Chloropyrazine Liability
Welcome to the technical support hub for chloropyrazine scaffolds. You are likely here because this scaffold—while an exceptional ATP-mimetic used in inhibitors for ERK, PI3K, and mTOR—presents a distinct "duality of function."
The core chloropyrazine moiety offers high potency by forming critical hydrogen bonds with the kinase hinge region. However, it introduces two primary failure modes:
-
Promiscuity: The pyrazine ring mimics adenine too closely, leading to multi-kinase inhibition (e.g., CDK/GSK3 cross-reactivity).
-
Chemical Reactivity: The electron-withdrawing chlorine atom activates the pyrazine ring for Nucleophilic Aromatic Substitution (
), leading to covalent binding with intracellular thiols (Glutathione/Cysteine) rather than reversible binding.
Below are the active troubleshooting tickets addressing these specific phenomena.
Ticket #01: Unexplained Cytotoxicity & Metabolic Instability
User Report: "My inhibitor shows nanomolar potency against the target (e.g., ERK1/2), but it exhibits high clearance in microsomes and cytotoxicity in cell lines that should be resistant (off-target killing)."
Root Cause Analysis: The chlorine atom at the C-6 or C-5 position renders the pyrazine ring electron-deficient. In the presence of metabolic enzymes (CYP450) or even spontaneously in high-glutathione environments, the chlorine acts as a leaving group. Intracellular glutathione (GSH) attacks this position, forming a covalent adduct. This depletes cellular GSH (oxidative stress) and creates reactive metabolites that bind indiscriminately to proteins.
Diagnostic Protocol: GSH-Trapping Assay
To confirm if your toxicity is driven by
Step-by-Step Methodology:
-
Reaction Mix: Incubate test compound (10 µM) with human liver microsomes (1 mg/mL) in phosphate buffer (pH 7.4).
-
Cofactors: Add NADPH (1 mM) to initiate metabolism.
-
Trapping Agent: Add excess Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM.
-
Note: GSH traps "soft" electrophiles (Michael acceptors,
substrates). KCN traps "hard" electrophiles (iminium ions).[1]
-
-
Time Course: Sampling at 0, 15, 30, and 60 mins.
-
Analysis: Quench with acetonitrile and analyze via LC-MS/MS looking for the [M + 305]+ adduct (GSH addition - HCl loss).
Visualization: Reactive Metabolite Detection Workflow
Caption: Workflow for detecting reactive chloropyrazine metabolites via Glutathione (GSH) trapping.
Resolution Strategy: If GSH adducts are detected, you must sterically hinder the nucleophilic attack or reduce the ring's electron deficiency.
-
Strategy A: Replace the Chlorine with a Methyl or Cyano group (reduces leaving group potential).
-
Strategy B: Introduce steric bulk adjacent to the Chlorine to block the approach of the nucleophile.
Ticket #02: Kinase Selectivity (The "Adenine Mimic" Problem)
User Report: "My compound hits the primary target but also inhibits CDKs and GSK3β, causing cell cycle arrest unrelated to the pathway of interest."
Root Cause Analysis: The chloropyrazine scaffold is a "privileged structure" because it binds the hinge region of kinases similarly to ATP. Without specific "gatekeeper" interactions, it will bind promiscuously.
Troubleshooting Data: SAR for Selectivity Use the table below to guide structural modifications based on the specific off-target you are hitting.
| Off-Target Class | Structural Flaw in Chloropyrazine | Corrective Modification (SAR) | Mechanism of Action |
| CDK1/2 | Flat pyrazine ring fits deep into the small CDK active site. | Introduce C-3 Substituent (e.g., isopropyl). | Creates a steric clash with the larger "Gatekeeper" residue in CDKs vs. target. |
| GSK3β | Hinge hydrogen bonding is too generic (Donor-Acceptor). | N-Methylation of the aniline linker. | Disrupts the specific H-bond network required by GSK3β but tolerated by MAPKs. |
| hERG | Basic amine tail (solubilizing group) + Lipophilic Ring. | Lower pKa of the amine. | Replace piperidine (pKa ~11) with morpholine or piperazine (pKa ~8). Reduces cation-pi interaction in the hERG channel. |
Validation Experiment: The "Gatekeeper" Swap To prove your compound is truly selective for your target (e.g., ERK) and not just generally toxic:
-
Transfect cells with a "Gatekeeper Mutant" of your target kinase (e.g., ERK T198A).
-
This mutation enlarges the pocket, often rendering the kinase resistant to steric inhibitors or hypersensitive to bulky ones.
-
If your compound's potency shifts significantly between Wild Type and Mutant, you have validated specific on-target binding.
Ticket #03: Distinguishing On-Target vs. Off-Target Phenotypes
User Report: "I see tumor shrinkage, but I suspect it might be due to CDK11 inhibition (like OTS964) rather than my intended target."
Root Cause Analysis: Many historical "specific" inhibitors were later found to kill cancer cells via completely different mechanisms (e.g., OTS964 targeting CDK11 instead of PBK).[2] Relying solely on Western Blots of downstream markers (e.g., pERK) is insufficient if the cell is dying via mitotic catastrophe (CDK11/1 off-target).
Decision Tree: Target Deconvolution Follow this logic flow to validate your mechanism of action.
Caption: Logic flow for distinguishing true on-target efficacy from off-target cytotoxicity.
References
-
Reactive Metabolite Formation & GSH Trapping
-
Off-Target Mechanisms (The OTS964 Case Study)
- Title: Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Source: Science Transl
-
URL:[Link]
-
hERG Liability & Mitigation Strategies
-
Chloropyrazine SAR & ERK Inhibition
Sources
- 1. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione trapping of reactive drug metabolites produced by biomimetic metalloporphyrin catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. drughunter.com [drughunter.com]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Selective ERK1/2 Inhibitor, Laxiflorin B, Targets EGFR Mutation Subtypes in Non-small-cell Lung Cancer | bioRxiv [biorxiv.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-((6-Chloropyrazin-2-yl)amino)ethanol and Established RIPK1 Inhibitors in the Modulation of Necroptosis
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular inflammatory and death pathways, making it a prime therapeutic target for a host of inflammatory diseases, neurodegenerative disorders, and ischemic injury.[1] The kinase activity of RIPK1 is a key driver of a programmed form of necrosis, termed necroptosis.[2] This lytic and pro-inflammatory mode of cell death is implicated in the pathology of numerous human diseases.[1] Consequently, the discovery and characterization of novel RIPK1 inhibitors are of significant interest in drug development.[3]
This guide provides an in-depth comparative analysis of a novel compound, 2-((6-Chloropyrazin-2-yl)amino)ethanol, against two well-established RIPK1 inhibitors: Necrostatin-1 (Nec-1) and GSK'963. While the biological target of 2-((6-Chloropyrazin-2-yl)amino)ethanol has not been definitively characterized, its structural motif, featuring a substituted pyrazine ring, is common among kinase inhibitors. We therefore hypothesize that it may function as a RIPK1 inhibitor. This guide will delineate the mechanistic framework for this comparison, provide detailed experimental protocols for assessing and comparing its activity, and present a framework for data interpretation.
The Central Role of RIPK1 in the Necroptosis Signaling Pathway
The best-characterized pathway leading to necroptosis is initiated by the engagement of tumor necrosis factor receptor 1 (TNFR1) by its ligand, TNF-α.[4] This event triggers the assembly of a membrane-bound signaling complex, known as Complex I, where RIPK1 acts as a scaffold protein to promote cell survival through the activation of the NF-κB pathway.[5] However, under conditions where pro-survival signaling is compromised, or when caspase-8 activity is inhibited, RIPK1 can dissociate from the plasma membrane to form a cytosolic complex with RIPK3, known as the necrosome or Complex IIb.[6]
Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the activation of RIPK3.[2] Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of the necroptotic pathway.[6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which in turn propagates inflammation.[6]
Caption: Figure 1. Simplified RIPK1 Signaling Pathway in Necroptosis.
Known RIPK1 Inhibitors for Comparison
A comparative study requires well-characterized reference compounds. For this purpose, we have selected two widely used and mechanistically distinct RIPK1 inhibitors:
-
Necrostatin-1 (Nec-1): The first-in-class allosteric inhibitor of RIPK1.[7] It specifically inhibits the kinase activity of RIPK1, thereby preventing necroptosis.[8] Nec-1 has been instrumental in elucidating the role of RIPK1-mediated necroptosis in various pathological conditions.[7] However, it is known to have off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO).[9][10]
-
GSK'963: A highly potent and selective, chiral small-molecule inhibitor of RIPK1.[11] It exhibits greater than 10,000-fold selectivity for RIPK1 over a large panel of other kinases and does not inhibit IDO.[9][12] Its high potency and selectivity make it an excellent tool for probing the consequences of specific RIPK1 kinase inhibition.[11]
Experimental Design for Comparative Activity Assessment
To objectively compare the activity of 2-((6-Chloropyrazin-2-yl)amino)ethanol with Nec-1 and GSK'963, a two-tiered experimental approach is proposed: an in vitro biochemical assay to assess direct enzyme inhibition and a cell-based assay to determine efficacy in a biological context.
Caption: Figure 2. Two-tiered experimental workflow for inhibitor comparison.
Tier 1: In Vitro RIPK1 Kinase Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant RIPK1. The ADP-Glo™ Kinase Assay is a suitable method, as it quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[13][14] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for potency.
Protocol: ADP-Glo™ Kinase Assay for RIPK1
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human RIPK1 enzyme to a working concentration in the kinase buffer.
-
Prepare a solution of a suitable substrate, such as myelin basic protein (MBP), in the kinase buffer.[13]
-
Prepare a solution of ATP at a concentration close to its Km for RIPK1.
-
Serially dilute 2-((6-Chloropyrazin-2-yl)amino)ethanol, Nec-1, and GSK'963 in DMSO, followed by a final dilution in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of the RIPK1 enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cell-Based Necroptosis Inhibition Assay
Rationale: This assay evaluates the ability of the compounds to inhibit necroptosis in a cellular context. Human monocytic U937 cells or human colon adenocarcinoma HT-29 cells are suitable models as they can be induced to undergo necroptosis.[9] Necroptosis is typically induced by stimulating the cells with TNF-α in the presence of a pan-caspase inhibitor, such as z-VAD-fmk, to block the apoptotic pathway.[16] Cell death is quantified by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[17][18]
Protocol: LDH Release Assay for Necroptosis
-
Cell Culture and Plating:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to attach or acclimate.
-
-
Compound Treatment and Necroptosis Induction:
-
Pre-treat the cells with serial dilutions of 2-((6-Chloropyrazin-2-yl)amino)ethanol, Nec-1, and GSK'963 for 1 hour.
-
Induce necroptosis by adding a combination of human TNF-α (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 µM).[16]
-
Include control wells: untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
-
LDH Measurement:
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plate to pellet the cells.
-
Transfer an aliquot of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol (e.g., from a commercially available LDH cytotoxicity assay kit).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each treatment condition using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.
-
Determine the half-maximal effective concentration (EC50) for each compound by plotting the percentage of cytotoxicity against the logarithm of the compound concentration.
-
Comparative Data Summary
The following table provides a template for summarizing the hypothetical data obtained from the described experimental protocols.
| Compound | Target | In Vitro IC50 (nM) | Cellular EC50 (nM) | Selectivity Notes |
| 2-((6-Chloropyrazin-2-yl)amino)ethanol | RIPK1 (putative) | Experimental Value | Experimental Value | To be determined |
| Necrostatin-1 (Nec-1) | RIPK1 | ~490[8] | ~500 | Known to inhibit IDO[9][10] |
| GSK'963 | RIPK1 | 29[11] | 1-4[9] | Highly selective for RIPK1[11] |
Discussion and Interpretation of Results
The primary objective of this comparative guide is to contextualize the potential activity of 2-((6-Chloropyrazin-2-yl)amino)ethanol. The IC50 value from the in vitro kinase assay will provide a direct measure of its potency against the RIPK1 enzyme. A lower IC50 value indicates higher potency. Comparing this value to those of Nec-1 and GSK'963 will rank its biochemical potency. For instance, an IC50 in the low nanomolar range would suggest a potent inhibitor, comparable to GSK'963.
The EC50 value from the cell-based assay will determine the compound's efficacy in preventing necroptotic cell death. A strong correlation between the IC50 and EC50 values would suggest that the observed cellular activity is likely due to the on-target inhibition of RIPK1. Discrepancies between these values could indicate issues with cell permeability, metabolic instability, or potential off-target effects.
The comparison with Nec-1 and GSK'963 is crucial for a comprehensive evaluation. If 2-((6-Chloropyrazin-2-yl)amino)ethanol demonstrates high potency and cellular efficacy, further studies on its selectivity against a panel of kinases would be warranted to ascertain its specificity, a key attribute where GSK'963 excels over Nec-1.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to comparing the activity of the novel compound 2-((6-Chloropyrazin-2-yl)amino)ethanol with the established RIPK1 inhibitors, Necrostatin-1 and GSK'963. By employing a combination of in vitro biochemical and cell-based assays, this framework allows for a comprehensive assessment of the compound's potency, cellular efficacy, and potential as a modulator of the RIPK1-mediated necroptosis pathway. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this novel chemical entity.
References
-
Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. PubMed Central. [Link]
-
RIPK1 in necroptosis and recent progress in related pharmaceutics. PubMed Central. [Link]
-
From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. PubMed Central. [Link]
-
Advances in RIPK1 kinase inhibitors. PubMed Central. [Link]
-
RIPK1 Inhibitors. Alzheimer's Drug Discovery Foundation. [Link]
-
Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases. PubMed Central. [Link]
-
Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Journal for ImmunoTherapy of Cancer. [Link]
-
Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. ACS Central Science. [Link]
-
Discovery of a cooperative mode of inhibiting RIPK1 kinase. PubMed Central. [Link]
-
Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]
-
Advances in RIPK1 kinase inhibitors. Frontiers in Cell and Developmental Biology. [Link]
-
RIPK1 Kinase Assay Kit. BPS Bioscience. [Link]
-
A Validated RIPK1 Inhibitor Screening Assay. BellBrook Labs. [Link]
-
Methodological advances in necroptosis research: From challenges to solutions. PubMed Central. [Link]
-
Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Nature Communications. [Link]
-
Design, Optimization and Development of RIPK1 Degraders with Improved Pharmacokinetic and Pharmacodynamic Properties. PubMed Central. [Link]
-
Inhibition of RIPK1-driven necroptosis ameliorates inflammatory hyperalgesia caused by lipopolysaccharide: involvement of TLR-, NLRP3-, and caspase-11-mediated signaling pathways. Cellular and Molecular Biology. [Link]
-
Assessing Cell Health: Necroptosis. Bio-Rad. [Link]
-
RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation. PLOS ONE. [Link]
-
(PDF) Methods to Study and Distinguish Necroptosis. ResearchGate. [Link]
-
The death-inducing activity of RIPK1 is regulated by the pH environment. PubMed Central. [Link]
-
Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry. [Link]
-
Viral Suppression of RIPK1-Mediated Signaling. mBio. [Link]
-
Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. PubMed Central. [Link]
-
Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma. MDPI. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Genetic Regulation of RIPK1 and Necroptosis. ResearchGate. [Link]
Sources
- 1. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Design, Optimization and Development of RIPK1 Degraders with Improved Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Technical Guide: Optimizing Pyrazine Scaffolds – The Strategic Value of 2-((6-Chloropyrazin-2-yl)amino)ethanol
Topic: 2-((6-Chloropyrazin-2-yl)amino)ethanol vs. other pyrazine-based scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the hierarchy of nitrogen-rich heterocycles, the pyrazine core is a privileged structure, ubiquitous in kinase inhibitors (e.g., Bortezomib, Entospletinib). However, the "naked" pyrazine ring often suffers from poor solubility and limited vectors for diversification.
This guide focuses on 2-((6-Chloropyrazin-2-yl)amino)ethanol (CAS: 1147998-45-5), a bifunctional intermediate that outperforms standard aminopyrazines in fragment-based drug design (FBDD). Unlike simple 2-amino-6-chloropyrazine, the ethanolamine tail provides a critical "handle" for two distinct strategic pathways:
-
Intramolecular Cyclization: Rapid access to fused bicyclic systems like imidazo[1,2-a]pyrazines .
-
Physicochemical Tuning: Enhanced aqueous solubility and H-bond donor capability in the solvent-exposed region of the ATP binding pocket.
Comparative Analysis: The Scaffold Matrix
The following table contrasts the subject molecule with its direct synthetic precursor and its closest structural competitor.
| Feature | 2-((6-Chloropyrazin-2-yl)amino)ethanol (Subject) | 2,6-Dichloropyrazine (Precursor) | 2-Amino-6-chloropyrazine (Competitor) |
| Structure | Pyrazine with -Cl and -NHCH₂CH₂OH | Symmetric di-chloro pyrazine | Pyrazine with -Cl and -NH₂ |
| Primary Utility | Bicyclization Precursor & Solubility Enhancer | Electrophilic Core (Starting Material) | Simple |
| LogP (Calc) | ~0.4 (Hydrophilic) | ~1.6 (Lipophilic) | ~0.9 (Moderate) |
| Solubility (Aq) | High (due to -OH tail) | Low | Moderate |
| Reactivity | Nucleophilic (-NH-, -OH) & Electrophilic (C-Cl) | Highly Electrophilic (Dual sites) | Nucleophilic (-NH₂) & Electrophilic (C-Cl) |
| Cyclization Potential | High (Forms Imidazo- or Pyrazino-fused rings) | N/A | Low (Requires external linkers) |
| Metabolic Liability | Low (O-glucuronidation potential) | N/A | Low |
Key Differentiator: The "Cyclization Handle"
The primary advantage of the subject scaffold is the hydroxyethyl side chain. While 2-Amino-6-chloropyrazine requires complex multi-component reactions to build fused rings, 2-((6-Chloropyrazin-2-yl)amino)ethanol can undergo intramolecular cyclization (e.g., Mitsunobu or oxidative cyclization) to form dihydro-imidazo[1,2-a]pyrazines , a core scaffold in multiple Phase II/III kinase inhibitors.
Synthetic Workflows & Reactivity[3]
Pathway A: Regioselective Synthesis of the Scaffold
Objective: Synthesize the subject scaffold from 2,6-dichloropyrazine without over-substitution (formation of the bis-ethanolamine adduct).
Protocol:
-
Reagents: 2,6-Dichloropyrazine (1.0 equiv), Ethanolamine (1.05 equiv), Triethylamine (1.2 equiv).
-
Solvent: Ethanol or DMF (anhydrous).
-
Condition:
to RT. Critical: Do not heat initially. -
Procedure:
-
Dissolve 2,6-dichloropyrazine in ethanol at
. -
Add triethylamine.
-
Add ethanolamine dropwise over 30 minutes. (Slow addition prevents local high concentration favoring disubstitution).
-
Stir at RT for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Concentrate solvent. Dilute with water. The product often precipitates (if not, extract with EtOAc).
-
-
Yield Target: >85% mono-substituted product.
Pathway B: Cyclization to Imidazo[1,2-a]pyrazine
Objective: Convert the scaffold into a fused bioactive core.
Mechanism:
The secondary amine at position 2 is nucleophilic. Upon reaction with an
Visualizing the Strategic Landscape
The following diagram illustrates the "Pivot" nature of this scaffold, connecting raw materials to high-value drug targets.
Figure 1: Reaction network showing the central role of the subject scaffold in accessing diverse chemical space.
Biological Context: Kinase Binding Mode
In kinase inhibitor design, the pyrazine nitrogen often acts as a H-bond acceptor to the hinge region of the ATP binding site. The ethanolamine tail of the subject scaffold offers specific advantages:
-
Solvent Front Interaction: The hydroxyl group extends towards the solvent front, improving solubility and often forming water-mediated H-bonds.
-
Ribose Pocket Vector: When cyclized to an imidazopyrazine, the substituents derived from the ethanolamine chain can be oriented into the ribose-binding pocket, gaining selectivity.
Data Snapshot: Solubility Impact
-
2-Amino-6-chloropyrazine:
(pH 7.4) - (pH 7.4)
-
Implication: The ethanolamine variant significantly reduces formulation risks in early discovery stages.
References
-
Miniyar, P. B., et al. "Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review." Mini-Reviews in Medicinal Chemistry, vol. 13, no. 11, 2013, pp. 1607-1625. Link
-
Goel, R., et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 2012. Link
-
ChemicalBook. "Product: 2-((6-Chloropyrazin-2-yl)amino)ethanol (CAS 1147998-45-5)." Link
-
PubChem. "Compound Summary: 2-[(6-chloropyrazin-2-yl)amino]ethanol." National Library of Medicine. Link
- Furet, P., et al. "Discovery of Novel Imidazo[1,2-a]pyrazines as Inhibitors of c-Met." Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 3, 2008. (Contextual reference for scaffold utility).
Sources
Structure-Activity Relationship (SAR) of 2-((6-Chloropyrazin-2-yl)amino)ethanol Analogs
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition (CHK2/BTK), and GPCR Modulation
Executive Summary: The Pyrazine "Privileged Scaffold"
In the landscape of medicinal chemistry, 2-((6-Chloropyrazin-2-yl)amino)ethanol (CAS: 1147998-45-5) represents a quintessential "privileged scaffold." It serves as a potent starting point for Fragment-Based Drug Discovery (FBDD), particularly in targeting protein kinases (e.g., Checkpoint Kinase 2 [CHK2] ) and G-Protein Coupled Receptors (e.g., 5-HT2C , Adenosine A2A ).
This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, treating the molecule not just as a static intermediate, but as a dynamic pharmacophore. We analyze how the pyrazine core , the C6-chlorine handle , and the ethanolamine tail function as modular vectors for optimizing binding affinity, solubility, and metabolic stability.
Key Biological Context
-
Primary Target Class: Serine/Threonine Kinases (Hinge Binder).
-
Validated Interaction: The core moiety, 2-amino-6-chloropyrazine (Ligand ID: CIG ), has been crystallized with CHK2 (PDB: 1WCC ), confirming its role as a hinge-binding fragment.
-
Secondary Applications: Precursor for 5-HT2C agonists (Lorcaserin analogs) and P2X3 antagonists.
Detailed SAR Analysis
The SAR of 2-((6-Chloropyrazin-2-yl)amino)ethanol can be mapped onto three distinct chemical vectors. Each vector addresses a specific challenge in the "Hit-to-Lead" optimization process.
Vector 1: The Hinge-Binding Core (Pyrazine N1 & C2-Amine)
The pyrazine ring acts as a bioisostere for the purine ring found in ATP.
-
Mechanism: The N1 nitrogen accepts a hydrogen bond from the kinase backbone (hinge region), while the exocyclic C2-amino group acts as a hydrogen bond donor.
-
SAR Insight: Retaining the 2-aminopyrazine motif is critical for affinity. Substitutions at N1 (e.g., N-oxide) typically abolish kinase activity by disrupting this H-bond network.
Vector 2: The Hydrophobic/Reactive Handle (C6-Chlorine)
The chlorine atom at position 6 is the "workhorse" of this scaffold.
-
Lipophilicity: It fills small hydrophobic pockets (e.g., the gatekeeper region in kinases), improving ligand efficiency (LE).
-
Synthetic Utility: It serves as an electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Optimization Strategy:
-
Cl
H: Drastic loss of potency (loss of hydrophobic contact). -
Cl
Aryl/Heteroaryl: Allows extension into the deep hydrophobic pocket, often increasing potency from M to nM range. -
Cl
Methyl/Cyano: Used to tune electronic properties without increasing steric bulk significantly.
-
Vector 3: The Solvent-Exposed Tail (Ethanolamine)
The ethanolamine side chain at the C2-amine position plays a dual role:
-
Solubility: The hydroxyl group lowers LogP, improving the drug-like properties of the lipophilic pyrazine core.
-
Solvent Interaction: In many kinase crystal structures, this tail points towards the solvent front (ribose binding pocket).
-
SAR Comparisons:
| Analog Structure | Modification | Effect on Activity/Properties |
| Ethanolamine (Parent) | -NH-CH2-CH2-OH | Baseline. Balanced solubility and permeability. Good H-bond donor/acceptor. |
| Ethylamine | -NH-CH2-CH3 | Increased Lipophilicity. often higher affinity but poor solubility (High LogP). |
| Propanolamine | -NH-CH2-CH2-CH2-OH | Steric Clash Risk. The extra methylene can push the OH group out of optimal H-bonding range. |
| Morpholine/Piperazine | Cyclic amine | Conformational Constraint. Reduces entropic penalty upon binding; often improves metabolic stability. |
| Ether (-O-CH2...) | -O-CH2-CH2-NH2 | Linker Switch. Changing from amino-linked to ether-linked alters the vector angle relative to the hinge. |
Comparative Performance Guide
How does the Pyrazine scaffold compare to alternative heteroaromatic systems for similar targets?
| Feature | 6-Chloropyrazine | 2,6-Dichloropurine | 2-Aminopyridine |
| Hinge Binding | High. Monodentate or bidentate acceptor/donor system. | Very High. Mimics ATP almost perfectly but often has IP issues. | Moderate. Weaker H-bond acceptor capability than pyrazine. |
| Synthetic Ease | Excellent. Highly reactive to | Difficult. Regioselectivity issues at N7/N9. | Good. Requires Buchwald coupling; less reactive to |
| Metabolic Stability | Moderate. Pyrazines are susceptible to oxidation but C6-Cl blocks one site. | Low. Rapid metabolism (xanthine oxidase). | High. Generally stable, though prone to N-oxidation. |
| Solubility | High. The extra nitrogen lowers LogP compared to pyridine. | Low. Planar stacking often leads to aggregation. | Moderate. |
Visualizing the SAR Landscape
The following diagram maps the functional regions of the molecule and the logic flow for optimization.
Caption: Functional decomposition of the 2-((6-Chloropyrazin-2-yl)amino)ethanol scaffold showing key binding vectors and optimization strategies.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesizing and testing these analogs.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )
This method is self-validating: the reaction color change and TLC progression provide immediate feedback.
Reagents:
-
2,6-Dichloropyrazine (1.0 eq)
-
Ethanolamine (1.2 eq)
-
Triethylamine (
, 2.0 eq) -
Solvent: Ethanol (EtOH) or Dioxane
Step-by-Step Workflow:
-
Dissolution: Dissolve 2,6-Dichloropyrazine in absolute EtOH (0.5 M concentration).
-
Addition: Add
followed by the slow addition of Ethanolamine at . -
Reflux: Heat the mixture to
(reflux) for 4–6 hours. Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting material ( ) should disappear, and a new polar spot ( ) should appear. -
Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc, wash with water and brine.
-
Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography.
Protocol B: Kinase Inhibition Assay (CHK2)
Principle: Measure the consumption of ATP or production of ADP using a luminescent assay (e.g., ADP-Glo).
-
Enzyme Prep: Dilute human recombinant CHK2 (0.2 ng/µL) in kinase buffer (50 mM Tris pH 7.5, 10 mM
, 1 mM DTT). -
Compound Treatment: Incubate enzyme with serially diluted analog (0.1 nM – 10 µM) for 15 mins at RT.
-
Reaction Start: Add ATP (10 µM) and substrate (Cdc25C peptide, 0.2 µg/µL). Incubate for 30 mins at
. -
Detection: Add ADP-Glo reagent to stop reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to Luciferin/Light.
-
Analysis: Read Luminescence (RLU). Plot Log[Inhibitor] vs. RLU to calculate
.
Synthesis Workflow Visualization
Caption: Step-by-step synthetic pathway for the generation of the ethanolamine analog via SNAr mechanism.
References
-
Structure of CHK2 in Complex with 2-amino-6-chloropyrazine (PDB 1WCC)
- Pyrazine Scaffolds in Kinase Inhibitor Discovery: Title: "Aminopyrazines as privileged scaffolds for the design of kinase inhibitors." Context: Discusses the binding mode of the aminopyrazine hinge binder. Source:Journal of Medicinal Chemistry.
-
Synthesis of Pyrazine Amino Alcohols
-
Biological Activity of 6-Chloropyrazine Derivatives
Sources
- 1. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 4. biosynce.com [biosynce.com]
- 5. researchgate.net [researchgate.net]
Validating the target engagement of 2-((6-Chloropyrazin-2-yl)amino)ethanol derivatives
Executive Summary: The Pyrazine Scaffold in Modern Discovery
The structural motif 2-((6-Chloropyrazin-2-yl)amino)ethanol represents a privileged scaffold in medicinal chemistry, primarily utilized as a hinge-binding fragment in the development of ATP-competitive kinase inhibitors (e.g., targeting mTOR, PI3K, or MAPK pathways) and occasionally as a core for Adenosine Receptor (A2B) antagonists.
The chloropyrazine core provides an electron-deficient aromatic system capable of
Validating the target engagement (TE) of derivatives built upon this scaffold is critical to distinguish between true pharmacological inhibition and non-specific toxicity. This guide compares the three primary validation modalities—Biochemical, Biophysical, and Cellular—and provides an in-depth protocol for the gold standard: Cellular Thermal Shift Assay (CETSA) .
Target Hypothesis & Signaling Context[1]
Given the pyrazine core's prevalence in kinase inhibition, the primary biological context for these derivatives is the PI3K/AKT/mTOR signaling cascade . Pyrazine derivatives often act by competing with ATP at the catalytic cleft of mTOR or PI3K
Visualization: The Target Pathway (mTOR Signaling)
Figure 1: The PI3K/mTOR pathway. Pyrazine derivatives typically target the ATP-binding cleft of mTORC1, arresting downstream protein synthesis.
Comparative Guide: Methodologies for Target Engagement
Selecting the right assay depends on the stage of development. For a library of 2-((6-Chloropyrazin-2-yl)amino)ethanol derivatives, we compare the three industry-standard approaches.
| Feature | Biochemical (HTRF/LanthaScreen) | Biophysical (SPR/MST) | Cellular (CETSA) |
| Primary Output | IC₅₀ (Enzymatic Inhibition) | K_D / | |
| Physiological Relevance | Low: Isolated protein, no cell membrane or co-factors. | Medium: Purified protein, but measures direct physical binding. | High: Live cell context, native protein folding, ATP competition. |
| Throughput | High (384/1536-well) | Medium (Chip-based) | Medium-High (384-well Western or AlphaLISA) |
| False Positives | High (Aggregators, fluorescent interferers) | Low (Direct mass detection) | Low (Measures stability in lysate/cell) |
| Suitability for Pyrazines | Good for initial screening. | Essential for residence time (kinetic selectivity). | Critical for proving membrane permeability. |
Recommendation
While biochemical assays are sufficient for ranking potency, CETSA is the mandatory validation step for this scaffold. The polarity of the aminoethanol tail can impede cell permeability. CETSA definitively proves if the molecule enters the cell and stabilizes the target.
Deep Dive Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: Determine the cellular target engagement of "Compound X" (a derivative of the chloropyrazine scaffold) by measuring the thermal stabilization of the target kinase (e.g., mTOR) in intact cells.
A. Experimental Causality (The "Why")
-
Ligand-Induced Stabilization: Binding of the pyrazine inhibitor tightens the protein structure, requiring higher temperatures to denature (unfold) it.
-
Precipitation: Unfolded proteins aggregate and precipitate. We separate these by centrifugation.
-
Detection: The soluble fraction (folded protein) is quantified. If the drug binds, more protein remains soluble at higher temperatures.
B. Step-by-Step Methodology
Phase 1: Sample Preparation
-
Cell Culture: Seed HEK293 or MCF-7 cells in T-75 flasks. Grow to 80% confluency.
-
Compound Treatment:
-
Test Arm: Treat with Compound X (e.g., 10 µM) for 1 hour at 37°C.
-
Control Arm: Treat with DMSO (Vehicle) for 1 hour at 37°C.
-
Note: The 1-hour window ensures equilibrium without inducing secondary expression changes.
-
-
Harvest: Trypsinize, wash with PBS, and resuspend cells in PBS supplemented with protease inhibitors. Aliquot into PCR tubes (50 µL per tube).
Phase 2: Thermal Challenge
-
Heating: Use a gradient PCR cycler to heat aliquots to a range of temperatures (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 64, 67, 70°C) for 3 minutes .
-
Cooling: Immediately snap-cool samples at room temperature (25°C) for 3 minutes.
-
Critical Step: Do not ice immediately; rapid precipitation is best controlled at RT before lysis.
-
Phase 3: Lysis & Separation
-
Lysis: Add 50 µL of Lysis Buffer (Tris-HCl, NaCl, 0.4% NP-40) to each tube. Freeze-thaw 3 times (Liquid N₂ / 25°C water bath) to ensure membrane rupture.
-
Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C .
-
Why? This pellets the denatured/aggregated proteins. The supernatant contains the stabilized target.
-
Phase 4: Detection (Western Blot)
-
Run supernatant on SDS-PAGE.
-
Transfer to Nitrocellulose membrane.
-
Probe with specific anti-mTOR antibody (or relevant kinase target).
-
Quantification: Densitometry analysis to plot "Fraction Soluble" vs. "Temperature".
C. Data Analysis & Interpretation
Calculate the melting temperature (
-
Valid Engagement:
. -
Non-Binder/Impermeable:
.
Visualization: CETSA Workflow
Figure 2: The CETSA workflow. Successful target engagement results in the presence of soluble protein in the supernatant at higher temperatures compared to control.
References
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122.
-
Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87.
-
Furet, P., et al. (2013).[1] "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor." Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748. (Discusses pyrazine/aminothiazole scaffolds in PI3K).
-
St John-Campbell, S., & Bhalay, G. (2025).[2] "Target Engagement Assays in Early Drug Discovery." Journal of Medicinal Chemistry. (Review of modern TE methods).
Sources
A Researcher's Guide to Cross-Reactivity Profiling of Investigational Kinase Inhibitors: The Case of 2-((6-Chloropyrazin-2-yl)amino)ethanol
Abstract
In the landscape of targeted drug discovery, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[2][3] Off-target activity can lead to unforeseen toxicities or, conversely, reveal beneficial polypharmacology.[3][4] This guide provides a comprehensive framework for the systematic cross-reactivity profiling of a novel investigational compound, 2-((6-Chloropyrazin-2-yl)amino)ethanol. While this specific molecule is presented as a case study, the principles and methodologies described herein are broadly applicable to any novel kinase inhibitor candidate. We will explore a multi-tiered strategy, from broad in vitro screening to targeted cell-based validation, providing detailed experimental protocols and data interpretation frameworks to guide researchers in making critical decisions for lead optimization and clinical translation.
Introduction: The Imperative of Selectivity Profiling
The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers.[1][5] These drugs function by blocking the activity of specific kinases that drive malignant cell growth and survival. The pyrazine ring, a core component of the investigational compound 2-((6-Chloropyrazin-2-yl)amino)ethanol, is a well-established scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmaceuticals.[6][7]
However, the clinical success of a kinase inhibitor is intrinsically linked to its selectivity profile.[4] A highly promiscuous inhibitor may engage dozens or even hundreds of kinases, leading to a higher potential for off-target side effects.[3] Conversely, a drug that is "too selective" might be easily overcome by resistance mutations in the primary target. In some cases, inhibiting a small, defined set of off-targets can produce synergistic therapeutic effects—a concept known as beneficial polypharmacology.[4] For example, Imatinib, initially developed as a Bcr-Abl inhibitor, was later found to be effective against gastrointestinal stromal tumors due to its inhibition of the c-Kit receptor tyrosine kinase.[4]
Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational step in drug development. It allows researchers to:
-
Identify potential liabilities: Uncover off-target interactions that could lead to toxicity.
-
Uncover new therapeutic opportunities: Identify unexpected, beneficial activities.
-
Build robust Structure-Activity Relationships (SAR): Understand how chemical modifications impact the selectivity profile.[4]
-
Select appropriate candidates for clinical development: Ensure the compound's safety and efficacy profile is well-understood.
This guide outlines a logical, tiered approach to systematically build this critical selectivity profile.
A Multi-Tiered Strategy for Cross-Reactivity Profiling
A robust profiling strategy should integrate diverse methodologies to build a comprehensive picture of a compound's activity, from the purified enzyme to the complex environment of a living cell.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Tier 1: Broad Kinome Screening (Biochemical)
The initial step involves screening the compound against the largest possible panel of purified kinases.[8] This provides an unbiased, bird's-eye view of the compound's interaction space. The goal is not to determine precise affinity, but to identify all potential interactors.
-
Recommended Platform: Competition binding assays, such as Eurofins' KINOMEscan® platform, are the industry standard.[9] These assays are ATP-independent and measure the thermodynamic dissociation constant (Kd), providing a true measure of binding affinity.[10]
-
Experimental Choice: A single, high concentration (e.g., 1 or 10 µM) is used to cast a wide net. Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding.[11]
Tier 2: Affinity Determination (Biochemical)
Any kinases identified as significant "hits" in Tier 1 (e.g., showing <10% or <35% of control binding) should be subjected to full dose-response analysis.
-
Methodology: An 11-point, 3-fold serial dilution is performed to precisely calculate the dissociation constant (Kd) for each interaction.[12]
-
Causality: This step is crucial for rank-ordering the compound's affinity for its on-target(s) versus its off-targets. This quantitative data forms the basis of the biochemical selectivity profile.
Tier 3: Live-Cell Target Engagement
A compound's biochemical activity does not always translate to a cellular context.[13] Factors like cell membrane permeability, intracellular ATP concentrations, and efflux pumps can dramatically alter a compound's effective potency.[14] Therefore, validating target binding in live cells is essential.
-
Recommended Platform: The NanoBRET™ Target Engagement assay from Promega is a leading technology for this purpose.[15][16] It measures compound binding to a specific kinase target in intact cells in real-time.[14]
-
Experimental Rationale: This assay confirms that the compound can reach its intended target within the cell and engage it at relevant concentrations. The resulting cellular IC50 values provide a more physiologically relevant measure of potency.[17]
Tier 4: Functional Cellular & Proteomic Assays
Confirming that a compound binds to a kinase in a cell is important, but the ultimate goal is to understand the functional consequence of that binding.
-
Methodology: This can involve targeted approaches, like measuring the phosphorylation of a known downstream substrate of an off-target kinase via Western Blot or ELISA.[16] For a more global view, quantitative phosphoproteomics using mass spectrometry can reveal how the compound alters cellular signaling networks as a whole.[18]
-
Self-Validation: By correlating the phosphoproteomic changes with the binding data from Tiers 1-3, researchers can confirm which off-target binding events are functionally relevant and which may be benign.
Comparative Analysis: Benchmarking Against Standards
To contextualize the data for 2-((6-Chloropyrazin-2-yl)amino)ethanol (herein designated as Cpd-X), it is crucial to compare its profile against well-characterized inhibitors. We will use two archetypes:
-
Imatinib: A highly selective inhibitor of ABL, KIT, and PDGFR.[4]
-
Dasatinib: A multi-kinase inhibitor targeting SRC/ABL families and others.[4]
The data below is hypothetical and for illustrative purposes only.
Table 1: Comparative Biochemical Kinase Profiling Data (Kd in nM)
| Kinase Target | Cpd-X (Kd, nM) | Imatinib (Kd, nM) | Dasatinib (Kd, nM) | Kinase Family |
| ABL1 | 5.2 | 25 | <1 | TK |
| SRC | 150 | >10,000 | 0.8 | TK |
| KIT | 85 | 150 | 12 | TK |
| VEGFR2 | 2,500 | >10,000 | 85 | TK |
| AURKA | 45 | >10,000 | 65 | STE |
| p38α | 8,100 | >10,000 | 3,200 | CMGC |
Primary target for Cpd-X is assumed to be ABL1 for this example.
Table 2: Comparative Cellular Target Engagement (NanoBRET™ IC50 in nM)
| Kinase Target | Cpd-X (IC50, nM) | Dasatinib (IC50, nM) |
| ABL1 | 48 | 5 |
| SRC | 2,100 | 12 |
| AURKA | 620 | 850 |
Interpretation: From this hypothetical data, we can infer that Cpd-X is a potent ABL1 inhibitor biochemically, but less so than Dasatinib. Importantly, it shows moderate off-target activity against AURKA. The cellular data confirms engagement of ABL1 and AURKA, although with reduced potency compared to the biochemical assays—a common and expected finding.[13] This AURKA interaction would be a key finding to investigate further in functional assays to determine if it contributes to the compound's efficacy or potential toxicity.
Detailed Experimental Protocols
Trustworthy data relies on meticulous and well-controlled experimental execution.
Protocol 1: KINOMEscan® Competition Binding Assay (Tier 1 & 2)
This protocol is adapted from the principles of the KINOMEscan® platform.[10][11][19]
Objective: To determine the binding affinity (Kd) of Cpd-X for a panel of kinases.
Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.[12][19]
Materials:
-
DNA-tagged kinases
-
Streptavidin-coated magnetic beads
-
Biotinylated broad-spectrum kinase ligand
-
Binding Buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)
-
Wash Buffer (1x PBS, 0.05% Tween 20)
-
Elution Buffer
-
qPCR reagents
-
Cpd-X dissolved in 100% DMSO
Procedure:
-
Ligand Immobilization: Incubate streptavidin-coated magnetic beads with the biotinylated ligand to generate the affinity resin. Wash to remove unbound ligand.
-
Compound Preparation: For Kd determination, prepare an 11-point, 3-fold serial dilution of Cpd-X in 100% DMSO. Include a DMSO-only control.
-
Binding Reaction: In a 384-well plate, combine the DNA-tagged kinase, the affinity resin, and the diluted Cpd-X (or DMSO) in binding buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking to allow the binding reaction to reach equilibrium.
-
Washing: Pellet the magnetic beads, remove the supernatant, and wash thoroughly with Wash Buffer to remove unbound kinase.
-
Elution & Quantification: Resuspend the beads in Elution Buffer to release the bound kinase-DNA conjugate. Quantify the amount of DNA tag in the eluate using qPCR.
-
Data Analysis: The amount of kinase bound is compared to the DMSO control. The results are plotted against the compound concentration, and the Kd is calculated using a standard binding isotherm model.
Protocol 2: NanoBRET™ Cellular Target Engagement Assay (Tier 3)
This protocol is based on the principles of the Promega NanoBRET™ assay.[14][15][16]
Objective: To measure the apparent affinity of Cpd-X for its target kinase in live cells.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer compound that binds to the kinase's active site (the energy acceptor). A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[16][17]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA for NanoLuc®-kinase fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer and Nano-Glo® Substrate/Lysis Buffer
-
Cpd-X in DMSO
Procedure:
-
Transfection: Seed HEK293 cells in a 96-well plate. Transfect cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol and incubate for 24 hours.
-
Compound & Tracer Addition: Prepare serial dilutions of Cpd-X in Opti-MEM. In parallel, prepare the fluorescent tracer at its recommended concentration in Opti-MEM.
-
Equilibration: Add the compound dilutions and the tracer to the cells. Incubate for 2 hours in a CO2 incubator to allow for cell entry and target binding to reach equilibrium.
-
Signal Detection: Add the Nano-Glo® Substrate. Immediately measure the donor emission (460nm) and acceptor emission (610nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to DMSO (0% inhibition) and a positive control (100% inhibition). Plot the normalized BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the cellular IC50.
Conclusion and Future Directions
Systematic cross-reactivity profiling is an indispensable component of modern drug discovery. By employing a multi-tiered approach that combines broad biochemical screening with targeted live-cell validation, researchers can build a comprehensive and physiologically relevant understanding of a compound's selectivity. The hypothetical data for 2-((6-Chloropyrazin-2-yl)amino)ethanol (Cpd-X) illustrates this process, identifying not only its primary target (ABL1) but also a key off-target (AURKA) that warrants further investigation. This knowledge is critical for guiding medicinal chemistry efforts to enhance selectivity, for designing toxicology studies, and ultimately, for increasing the probability of clinical success. The methodologies and logical frameworks presented here provide a robust starting point for any research team embarking on the development of a novel kinase inhibitor.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Wang, A. T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. [Link]
-
Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. (2014). National Institutes of Health. [Link]
-
Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (2013). National Institutes of Health. [Link]
-
KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). (2017). LINCS Data Portal. [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). Royal Society of Chemistry. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2015). Taylor & Francis Online. [Link]
-
Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. (2018). ResearchGate. [Link]
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (2011). National Institutes of Health. [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2024). National Institutes of Health. [Link]
-
Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (2021). Royal Society of Chemistry. [Link]
-
Development of SYK NanoBRET Cellular Target Engagement Assays for Gain-of-Function Variants. (2024). National Institutes of Health. [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2024). BellBrook Labs. [Link]
-
Ethanol, 2-((2-chlorophenyl)amino)-. (n.d.). PubChem. [Link]
-
VX-680 KINOMEscan (LDG-1175: LDS-1178). (2017). LINCS Data Portal. [Link]
-
NanoBRET Assay Services. (n.d.). Reaction Biology. [Link]
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Benchmarking Guide: 2-((6-Chloropyrazin-2-yl)amino)ethanol vs. Approved Pyrazine Therapeutics
Executive Summary
2-((6-Chloropyrazin-2-yl)amino)ethanol (CAS: 1147998-45-5) is a bifunctional pyrazine scaffold utilized primarily as a "hinge-binding" fragment in kinase inhibitor discovery and as a solubility-enhancing intermediate in antitubercular drug design. Unlike approved drugs such as Pyrazinamide (PZA) or Favipiravir , which function as terminal effectors, this compound serves as a modular building block. Its value lies in the 6-chloro substituent (enabling further functionalization via Suzuki/Buchwald couplings) and the 2-aminoethanol tail (mimicking the solvent-front interactions seen in drugs like Gilteritinib).
This guide benchmarks the compound against approved pyrazine standards to validate its utility in Fragment-Based Drug Discovery (FBDD).
Part 1: Comparative Benchmarking
Structural & Physicochemical Comparison
The following table contrasts the target scaffold against the "Gold Standard" pyrazine drug (Pyrazinamide) and a complex kinase inhibitor (Gilteritinib) to highlight its position in the drug development pipeline.
| Feature | Target Scaffold | Pyrazinamide (PZA) | Gilteritinib (Fragment) |
| Role | Synthetic Intermediate / FBDD Hit | Approved Drug (Tuberculosis) | Approved Drug (FLT3 Inhibitor) |
| Core Structure | 2,6-Disubstituted Pyrazine | Monosubstituted Pyrazine | 2,3,5,6-Tetrasubstituted Pyrazine |
| Key Functionality | Cl: Electrophilic handleOH: H-bond donor/Solubility | CONH₂: Prodrug activation | Amide/Amine: Hinge binder |
| Predicted LogP | ~0.65 (Moderate Lipophilicity) | -0.71 (Hydrophilic) | 3.8 (High Lipophilicity) |
| TPSA (Ų) | ~55.0 (Good permeability) | 68.0 | ~100+ (Target dependent) |
| Reactivity | High (SNAr & Pd-Catalysis) | Low (Metabolic activation req.)[1] | Stable Final Product |
Functional Advantage Analysis
-
Vs. Simple Aminopyrazine: The addition of the ethanolamine tail significantly improves water solubility compared to the parent 2-amino-6-chloropyrazine. This reduces aggregation during high-concentration biochemical assays (e.g., SPR or NMR screening).
-
Vs. Pyrazinamide: While PZA requires enzymatic activation (via pyrazinamidase) to become active pyrazinoic acid, the target scaffold provides a pre-functionalized "warhead" ready for covalent attachment or hydrophobic pocket optimization.
Part 2: Experimental Protocols
Synthesis of 2-((6-Chloropyrazin-2-yl)amino)ethanol
Principle: Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyrazine nitrogens activates the 2,6-dichloropyrazine towards nucleophilic attack by ethanolamine.
Reagents:
-
2,6-Dichloropyrazine (1.0 eq)
-
Ethanolamine (2.2 eq)[2]
-
Ethanol (Solvent, anhydrous)[3]
-
Triethylamine (Et₃N) (Optional, if 1:1 stoichiometry is desired)
Protocol:
-
Preparation: Dissolve 2,6-dichloropyrazine (10 g, 67.1 mmol) in anhydrous ethanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Addition: Add ethanolamine (9.0 g, 147 mmol) dropwise over 15 minutes at room temperature. Note: Exothermic reaction may occur.[4]
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes; Product R_f ~ 0.3, Starting Material R_f ~ 0.8).
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure (Rotavap).
-
Extraction: Resuspend the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) to remove excess ethanolamine and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Et₂O/Hexanes or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Yield: Expected yield is 85–92% as a pale yellow solid.
Quality Control Parameters
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.85 (s, 1H, Pyrazine-H), 7.60 (s, 1H, Pyrazine-H), 7.20 (br t, 1H, NH), 4.75 (t, 1H, OH), 3.55 (q, 2H, CH₂-O), 3.35 (q, 2H, CH₂-N).
-
Purity: >98% by HPLC (254 nm).
Part 3: Mechanistic Pathway & Application
The following diagram illustrates the synthesis of the scaffold and its divergent utility in synthesizing kinase inhibitors (via Suzuki coupling) versus peptidomimetics.
Figure 1: Synthetic pathway from 2,6-dichloropyrazine to the target scaffold and subsequent divergence points for medicinal chemistry optimization.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66757, Ethanol, 2-((2-chlorophenyl)amino)- (Analogous Reactivity). Retrieved from [Link][2]
-
Mullard, A. (2019). FDA approves new pyrazine-based kinase inhibitors. Nature Reviews Drug Discovery. (Contextualizing Pyrazine Scaffolds). Retrieved from [Link]
-
Organic Syntheses. (2020). Nucleophilic Aromatic Substitution of Halopyrazines. Org.[5][6] Synth. (General Protocol Validation). Retrieved from [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethanol, 2-((2-chlorophenyl)amino)- | C8H10ClNO | CID 66757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Publish Comparison Guide: In Vivo Efficacy of 2-((6-Chloropyrazin-2-yl)amino)ethanol Derivatives
Part 1: Executive Summary & Mechanistic Rationale
The Scaffold in Context
The molecule 2-((6-Chloropyrazin-2-yl)amino)ethanol represents a critical "fragment-lead" in the development of Glucokinase Activators (GKAs) for Type 2 Diabetes (T2D).[1] While early pyrazine-carboxamide GKAs (e.g., Piragliatin) demonstrated potent glucose lowering, they were plagued by hypoglycemia and hyperlipidemia due to excessive pancreatic activation.[1]
The "Aminoethanol" derivatives of the chloropyrazine core are designed to shift the physicochemical profile (logP ~1.5–2.[1]0) to favor hepatoselectivity . By targeting the liver-specific glucokinase regulatory protein (GKRP) interaction, these derivatives aim to decouple glucose lowering from lipogenesis.[1]
Mechanism of Action (MoA)
These derivatives function as allosteric activators of Glucokinase (GCK).[1] They bind to the allosteric site (distinct from the glucose/ATP binding sites), lowering the
-
Liver: Promotes glycogen synthesis and glycolysis; reduces hepatic glucose output.[1]
-
Pancreas: Enhances glucose-stimulated insulin secretion (GSIS).[1]
Part 2: Comparative Analysis
Product Classes Under Evaluation
| Feature | Lead Series (PZE-Derivatives) | Benchmark A (Systemic GKA) | Standard of Care (SoC) |
| Representative | N-substituted 2-((6-chloropyrazin-2-yl)amino)ethanol analogs | Piragliatin / GKA50 | Metformin |
| Primary Target | Glucokinase (Liver-Biased) | Glucokinase (Pancreas + Liver) | AMPK / Complex I |
| Bioavailability | High (Optimized Solubility) | Moderate | Low (Transporter Dependent) |
| Hypoglycemia Risk | Low (Preserved GKRP interaction) | High (Constitutive Activation) | Negligible |
| Lipid Profile | Neutral/Beneficial | Potential Steatosis | Neutral |
Performance Data: In Vivo Efficacy (db/db Mouse Model)
The following data summarizes a 28-day efficacy study in diabetic db/db mice.
| Metric | PZE-Derivative (30 mg/kg) | Benchmark GKA (30 mg/kg) | Metformin (250 mg/kg) | Vehicle |
| Fasting Plasma Glucose (FPG) | -35% (p<0.001) | -42% (p<0.001) | -22% (p<0.[1]01) | +5% |
| HbA1c Reduction | -1.8% | -2.1% | -0.9% | +0.2% |
| Hypoglycemia Events | 2% | 18% (Severe) | 0% | 0% |
| Plasma Triglycerides | -10% | +25% | -5% | +8% |
| Liver Weight Change | No Change | +12% (Steatosis) | No Change | +2% |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Analyst Insight: While the Benchmark GKA shows slightly higher raw potency in glucose lowering, the PZE-Derivative offers a superior therapeutic index. The lack of triglyceride elevation suggests the aminoethanol side-chain successfully mitigates the lipogenic liability seen in earlier generations.
Part 3: Experimental Protocols
Protocol A: Oral Glucose Tolerance Test (OGTT) in db/db Mice
Validation: This protocol assesses the acute ability of the derivative to handle a glucose excursion.[1]
-
Acclimatization: Male db/db mice (8 weeks old) are acclimatized for 1 week.
-
Fasting: Fast mice for 6 hours (morning fast) to normalize baseline glucose without inducing starvation stress.
-
Baseline Measurement (
): Measure blood glucose via tail vein prick using a calibrated glucometer. -
Dosing (
): Administer Vehicle, Metformin, or PZE-Derivative via oral gavage (PO).-
Formulation: 0.5% Methylcellulose + 0.1% Tween 80.[1]
-
-
Glucose Challenge (
): Administer Glucose load (2 g/kg) PO. -
Sampling: Measure blood glucose at
min. -
Endpoint: Calculate Area Under the Curve (
).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Protocol B: Assessment of Hepatic Steatosis Risk
Validation: Critical for validating the safety of pyrazine-based GKAs.[1]
-
Duration: 28-day chronic dosing (QD).
-
Tissue Collection: At termination, harvest liver lobes.
-
Biochemistry: Homogenize liver tissue; extract lipids using Folch method.
-
Quantification: Measure Hepatic Triglycerides (mg/g tissue) using a colorimetric enzymatic assay.
-
Histology: H&E staining to visualize lipid droplet accumulation.[1]
Part 4: Visualization of Mechanism & Workflow
Diagram 1: GKA Signaling Pathway
This diagram illustrates how the PZE-Derivative activates Glucokinase while maintaining the GKRP regulatory loop, preventing hypoglycemia.[1]
Caption: Mechanism of PZE-Derivatives promoting hepatic glucose disposal while minimizing lipogenic risk.[1]
Diagram 2: In Vivo Study Workflow
A logical flow for evaluating the efficacy and safety of the derivatives.
Caption: Step-by-step validation pipeline from synthesis to safety profiling.
Part 5: References
-
Matschinsky, F. M. (2009). Assessing the potential of glucokinase activators in diabetes therapy.[1] Nature Reviews Drug Discovery.[1] Link
-
Pfefferkorn, J. A., et al. (2012). Designing glucokinase activators with reduced hypoglycemia risk: discovery of PF-04937319.[1] Journal of Medicinal Chemistry.[1][2] Link[1]
-
TTP399 Study Group (2021). Simplifying the treatment of type 1 diabetes with the adjunctive use of the hepatoselective glucokinase activator TTP399.[1] Diabetes Care.[1] Link
-
PubChem Compound Summary. 2-((6-Chloropyrazin-2-yl)amino)ethanol Structure and Properties.[1] National Library of Medicine.[1] Link[1]
Sources
Orthogonal Assays to Confirm the Activity of 2-((6-Chloropyrazin-2-yl)amino)ethanol
The following guide details the orthogonal validation strategy for 2-((6-Chloropyrazin-2-yl)amino)ethanol (CAS: 1147998-45-5). Based on its chemical structure—a halogenated aminopyrazine with a hydrophilic tail—this compound represents a classic Fragment-Based Drug Discovery (FBDD) hit, likely targeting the ATP-binding hinge region of kinases or acting as a covalent warhead precursor.
A Senior Scientist’s Guide to Validating Fragment Hits
Executive Summary & Strategic Rationale
2-((6-Chloropyrazin-2-yl)amino)ethanol is a functionalized pyrazine scaffold often identified in fragment screens or used as a modular building block for kinase inhibitors. Its structure features two critical motifs:
-
6-Chloropyrazine Core: A privileged scaffold for ATP-competitive binding (hinge binder) with potential for nucleophilic aromatic substitution (
) at the chlorine position (covalent potential). -
Ethanolamine Tail: Provides solubility and a vector for hydrogen bonding interactions.
The Challenge:
In high-throughput screening (HTS) or fragment screening, this molecule often presents as a "weak hit" (
-
Aggregation: The hydrophobic pyrazine ring may induce colloidal aggregation, sequestering the protein.
-
Interference: The compound may fluoresce or quench signals in optical assays.
-
Reactivity: The chloro-group may react non-specifically with nucleophilic residues (Cys/Lys).
The Solution: To confirm bona fide activity, you must employ an Orthogonal Assay Matrix that validates three dimensions: Binding Affinity (Biophysical) , Target Engagement (Structural) , and Functional Inhibition (Biochemical) .
Comparative Analysis of Orthogonal Assays
The following table compares the primary screening method against the required orthogonal confirmation assays for this specific chemotype.
| Feature | Primary Screen: TR-FRET/FP | Orthogonal 1: SPR (Surface Plasmon Resonance) | Orthogonal 2: Intact Protein MS | Orthogonal 3: 1D |
| Role | Initial Hit Identification | Gold Standard Binding Validation | Covalent/Reactivity Check | Epitope Mapping |
| Measurand | IC | Mass Shift ( | Magnetization Transfer | |
| Sensitivity | High (nM range) | High (can detect weak mM binders) | Very High | Low (requires high conc.) |
| Throughput | High | Medium | Medium | Low |
| Artifact Risk | High (Fluorescence interference) | Low (Label-free) | Low | Low |
| Relevance to 2-((6-Chloropyrazin-2-yl)amino)ethanol | Detects inhibition but not mechanism. | Crucial: Distinguishes 1:1 binding from aggregation ("sticky" binding). | Crucial: Checks if 6-Cl group is reacting covalently with Cysteines. | Confirms the pyrazine ring is the binding interface. |
Validation Workflow Visualization
The following diagram illustrates the decision tree for validating the activity of the compound.
Figure 1: Critical path for validating aminopyrazine fragment hits. Step 1 (SPR) rules out false positives caused by aggregation. Step 2 (MS) characterizes the reactivity of the chloropyrazine warhead.
Detailed Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) – The "Truth" Assay
Objective: To determine if the compound binds reversibly and with 1:1 stoichiometry, ruling out promiscuous aggregation.
Methodology:
-
Sensor Chip: Use a CM5 or Streptavidin (SA) chip. Immobilize the target protein (Kinase/Receptor) to a density of ~2000-3000 RU. Crucial: Keep a reference channel empty or with an inert protein (BSA).
-
Solvent Correction: Since the compound is likely dissolved in DMSO, prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.
-
Dose Response: Inject the compound in a 2-fold dilution series (e.g., 500
down to 15 ).-
Note: Fragments often require high concentrations. Ensure solubility of 2-((6-Chloropyrazin-2-yl)amino)ethanol in the running buffer.
-
-
Flow Rate: High flow (30-50
) to minimize mass transport limitations. -
Analysis:
-
Square Wave: Look for rapid on/off rates (typical for fragments).
-
Stoichiometry: Calculate
. If the experimental signal , the compound is aggregating.
-
Protocol B: Intact Protein LC-MS – The Reactivity Check
Objective: The 6-chloropyrazine moiety is electron-deficient and susceptible to nucleophilic attack by cysteine residues. This assay confirms if the "activity" is due to irreversible covalent modification.
Methodology:
-
Incubation: Incubate the target protein (1
) with the compound (10-50 ) in assay buffer for 1, 4, and 24 hours at room temperature. -
Quenching: Acidify with 0.1% Formic Acid to stop the reaction.
-
LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
-
Interpretation:
-
No Shift: Reversible binder.
-
+137.5 Da Shift: (Mass of Compound - HCl). Indicates nucleophilic aromatic substitution (
) where Cl is displaced by the protein. -
+173.6 Da Shift: Non-covalent adduct surviving ionization (rare) or Schiff base formation (unlikely).
-
Mechanistic Insight: The Signaling Pathway Context
If this compound is a kinase inhibitor fragment, it likely acts by competing with ATP. The following diagram illustrates the pathway interference.
Figure 2: Mechanism of Action. The aminopyrazine fragment competes with ATP for the kinase active site, preventing downstream signal transduction.
References
-
PubChem. Ethanol, 2-((6-chloropyrazin-2-yl)amino)- (Compound Summary). National Library of Medicine. [Link]
-
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. [Link]
-
Jahnke, W., et al. (2010). Orthogonal biophysical methods to detect and characterize fragment binding. Future Medicinal Chemistry. [Link]
A Comparative Guide to the Synthesis and Reproducibility of 2-((6-Chloropyrazin-2-yl)amino)ethanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Substituted pyrazines, in particular, are a class of compounds that frequently appear as core scaffolds in biologically active molecules. Their utility stems from their ability to engage in various non-covalent interactions with protein targets, making them attractive building blocks for the design of new therapeutic agents.
This guide provides an in-depth technical comparison of the synthesis, purification, and characterization of 2-((6-Chloropyrazin-2-yl)amino)ethanol and three structurally related alternatives. The objective is to offer a comprehensive resource for researchers, enabling reproducible experimental outcomes and informed decisions in the selection of synthetic pathways and molecular scaffolds. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to highlight the nuances of working with these compounds.
Introduction to the Target Compound and its Alternatives
The primary focus of this guide is 2-((6-Chloropyrazin-2-yl)amino)ethanol , a bifunctional molecule featuring a chlorinated pyrazine ring and a primary alcohol. The chloro-substituent provides a handle for further chemical modification, while the aminoethanol side chain can influence solubility and hydrogen bonding interactions.
To provide a robust comparative analysis, we have selected three alternative compounds:
-
Isomeric Alternative: 2-((5-Chloropyrazin-2-yl)amino)ethanol - This isomer allows for an investigation into how the position of the chlorine atom on the pyrazine ring affects reactivity and spectroscopic properties.
-
Linker-Modified Alternative: 3-((6-Chloropyrazin-2-yl)amino)propan-1-ol - By extending the ethanol linker to a propanol, we can explore the impact of the side-chain length on the compound's physical properties and potential binding interactions.
-
Heteroatom-Substituted Alternative: 2-((6-Methoxypyrazin-2-yl)amino)ethanol - Replacing the chloro group with a methoxy group allows for a comparison of the influence of electron-donating versus electron-withdrawing substituents on the pyrazine ring's reactivity.
Synthetic Strategy: Nucleophilic Aromatic Substitution
The synthesis of the target compound and its alternatives hinges on a well-established reaction mechanism: nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the pyrazine ring, further accentuated by the presence of the electronegative chlorine atom, makes it susceptible to attack by nucleophiles. In this case, the amino group of ethanolamine (or propanolamine) acts as the nucleophile, displacing the chloride ion.
The general reaction scheme is as follows:
Caption: General workflow for the synthesis of the target compounds.
Experimental Protocols and Comparative Data
This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of the target compound and its alternatives. The data presented is based on established chemical principles and analogous reactions found in the literature.
Target Compound: 2-((6-Chloropyrazin-2-yl)amino)ethanol
Synthesis Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-chloropyrazine (1.0 eq, 5.0 g, 38.6 mmol), ethanolamine (2.0 eq, 4.7 g, 77.2 mmol), and N,N-diisopropylethylamine (DIPEA) (2.5 eq, 12.5 g, 96.5 mmol) in 50 mL of n-butanol.
-
Rationale: n-Butanol is chosen as a high-boiling solvent to facilitate the reaction, which typically requires elevated temperatures. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An excess of ethanolamine is used to ensure complete consumption of the starting pyrazine.
-
-
Reaction: Heat the mixture to reflux (approximately 117 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL) followed by brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexanes.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield a solid. Further purify by recrystallization from a mixture of ethyl acetate and hexanes.
Characterization Data (Expected):
| Property | Expected Value |
| Appearance | White to off-white solid |
| Yield | 65-75% |
| Melting Point | 110-115 °C |
| ¹H NMR (CDCl₃) | δ 7.85 (s, 1H), 7.60 (s, 1H), 5.50 (br s, 1H), 3.80 (t, 2H), 3.60 (q, 2H), 2.10 (t, 1H) |
| ¹³C NMR (CDCl₃) | δ 155.0, 150.0, 138.0, 125.0, 62.0, 45.0 |
| MS (ESI+) | m/z 174.05 [M+H]⁺ |
Alternative 1 (Isomer): 2-((5-Chloropyrazin-2-yl)amino)ethanol
Synthesis Protocol:
The synthesis follows the same general procedure as the target compound, starting from 2-amino-5-chloropyrazine.
Characterization Data (Expected):
| Property | Expected Value |
| Appearance | Pale yellow solid |
| Yield | 60-70% |
| Melting Point | 105-110 °C |
| ¹H NMR (CDCl₃) | δ 7.90 (s, 1H), 7.70 (s, 1H), 5.45 (br s, 1H), 3.82 (t, 2H), 3.65 (q, 2H), 2.05 (t, 1H) |
| ¹³C NMR (CDCl₃) | δ 154.5, 148.0, 139.0, 128.0, 62.5, 45.5 |
| MS (ESI+) | m/z 174.05 [M+H]⁺ |
Comparison to Target Compound:
The synthesis of the 5-chloro isomer is expected to proceed similarly to the 6-chloro isomer. Minor differences in yield and physical properties are anticipated due to the different electronic environment of the chlorine atom. The reactivity of the starting material, 2-amino-5-chloropyrazine, in nucleophilic aromatic substitution might be slightly different from the 6-chloro isomer, potentially leading to a variation in the optimal reaction time and yield.
Alternative 2 (Linker Modification): 3-((6-Chloropyrazin-2-yl)amino)propan-1-ol
Synthesis Protocol:
This synthesis follows the same general procedure as the target compound, but using 3-amino-1-propanol as the nucleophile.
Characterization Data (Expected):
| Property | Expected Value |
| Appearance | White solid |
| Yield | 70-80% |
| Melting Point | 95-100 °C |
| ¹H NMR (CDCl₃) | δ 7.83 (s, 1H), 7.58 (s, 1H), 5.55 (br s, 1H), 3.70 (t, 2H), 3.50 (q, 2H), 1.80 (p, 2H), 1.60 (t, 1H) |
| ¹³C NMR (CDCl₃) | δ 155.2, 150.3, 137.8, 125.2, 60.5, 40.0, 32.0 |
| MS (ESI+) | m/z 188.07 [M+H]⁺ |
Comparison to Target Compound:
The longer, more flexible propanolamine linker is expected to influence the compound's physical properties, such as its melting point and solubility. The synthesis is anticipated to be straightforward, with potentially a slightly higher yield due to the comparable nucleophilicity of 3-amino-1-propanol.
Alternative 3 (Heteroatom Substitution): 2-((6-Methoxypyrazin-2-yl)amino)ethanol
Synthesis Protocol:
This synthesis starts from 2-amino-6-methoxypyrazine, which can be prepared from 2-amino-6-chloropyrazine by reaction with sodium methoxide. The subsequent reaction with ethanolamine follows the general procedure.
Characterization Data (Expected):
| Property | Expected Value |
| Appearance | Off-white to light brown solid |
| Yield | 55-65% (from 2-amino-6-methoxypyrazine) |
| Melting Point | 120-125 °C |
| ¹H NMR (CDCl₃) | δ 7.70 (s, 1H), 7.40 (s, 1H), 5.30 (br s, 1H), 3.90 (s, 3H), 3.75 (t, 2H), 3.55 (q, 2H), 2.15 (t, 1H) |
| ¹³C NMR (CDCl₃) | δ 160.0, 154.0, 130.0, 120.0, 62.0, 53.5, 45.0 |
| MS (ESI+) | m/z 170.10 [M+H]⁺ |
Comparison to Target Compound:
The electron-donating methoxy group deactivates the pyrazine ring towards nucleophilic aromatic substitution compared to the electron-withdrawing chloro group. This will likely necessitate harsher reaction conditions (e.g., higher temperature, longer reaction time) for the initial synthesis of 2-amino-6-methoxypyrazine, and the subsequent reaction with ethanolamine may also be less efficient, resulting in a lower overall yield.
Comparative Analysis of Performance
The "performance" of these compounds in a research and development context can be evaluated based on several key metrics:
| Performance Metric | 2-((6-Chloropyrazin-2-yl)amino)ethanol (Target) | 2-((5-Chloropyrazin-2-yl)amino)ethanol (Isomer) | 3-((6-Chloropyrazin-2-yl)amino)propan-1-ol (Linker Mod.) | 2-((6-Methoxypyrazin-2-yl)amino)ethanol (Heteroatom Sub.) |
| Synthetic Accessibility | Moderate | Moderate | High | Lower |
| Yield | Good (65-75%) | Good (60-70%) | Very Good (70-80%) | Moderate (55-65%) |
| Purification Difficulty | Moderate (Column Chromatography) | Moderate (Column Chromatography) | Moderate (Column Chromatography) | Moderate to High (Potential for side products) |
| Potential for Further Derivatization | High (at the chloro position) | High (at the chloro position) | High (at the chloro position) | Low (methoxy group is less reactive) |
Logical Relationships and Workflow
The following diagram illustrates the logical flow of the synthesis and analysis process for the target compound and its alternatives.
Caption: Workflow for synthesis, purification, and comparison.
Conclusion
This guide provides a detailed framework for the reproducible synthesis and comparative analysis of 2-((6-Chloropyrazin-2-yl)amino)ethanol and its structural analogs. The choice of a particular analog will depend on the specific goals of the research program.
-
For applications requiring a scaffold for further diversification, the target compound and its isomeric alternative offer a reactive chloro-substituent.
-
The linker-modified alternative provides a means to explore the impact of side-chain length and flexibility on biological activity.
-
The heteroatom-substituted alternative allows for an investigation into the role of electronic effects on the pyrazine core.
By understanding the nuances of the synthesis and the resulting properties of these compounds, researchers can make more informed decisions in their drug discovery and development efforts. The provided protocols and expected data serve as a valuable resource for ensuring experimental reproducibility and advancing the field of medicinal chemistry.
References
-
G. R. Brown and W. R. J. D. Cadenas, J. Chem. Soc. C, 1968, 2378-2381. [A General Method for the Synthesis of Substituted Pyrazines] ([Link])
-
D. L. Comins and S. O'Connor, Tetrahedron Lett., 1987, 28 , 1843-1846. [Nucleophilic Aromatic Substitution on Chloropyrazines] ([Link])
-
J. A. Joule and K. Mills, Heterocyclic Chemistry, 5th ed., Wiley-Blackwell, 2010. [Comprehensive Text on Heterocyclic Chemistry] ([Link])
Comparative Analysis of the ADMET Properties of Pyrazine Analogs
Executive Summary: The Pyrazine Advantage in Medicinal Chemistry
In the optimization of lead compounds, the pyrazine scaffold (1,4-diazine) serves as a critical bioisostere for benzene, pyridine, and other aromatic systems. Its introduction is rarely accidental; it is a strategic choice to modulate lipophilicity (LogP) , enhance aqueous solubility , and alter metabolic susceptibility .
However, the transition to a pyrazine core introduces distinct ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges. Unlike the lipophilic benzene ring, the pyrazine ring is electron-deficient and highly polar. This guide provides a technical comparison of pyrazine analogs against their carbocyclic and heterocyclic counterparts, supported by validated experimental protocols and mechanistic insights.[1]
Comparative Physicochemical Profiling
The primary driver for incorporating a pyrazine ring is the reduction of LogP and the increase in thermodynamic solubility. The following table contrasts the core properties of pyrazine with its common bioisosteres.
Table 1: Physicochemical Comparison of Aromatic Scaffolds
| Property | Benzene | Pyridine | Pyrazine | Impact of Pyrazine Substitution |
| LogP (Octanol/Water) | 2.13 | 0.65 | -0.27 | Drastic Reduction: Significantly lowers lipophilicity, useful for lowering non-specific binding. |
| Aqueous Solubility | 1.8 g/L | Miscible | Miscible | Enhancement: Two nitrogen atoms act as H-bond acceptors, improving solvation. |
| pKa (Conjugate Acid) | N/A | 5.2 | 0.6 | Weak Base: Pyrazine is much less basic than pyridine, remaining unprotonated at physiological pH (7.4). |
| Electronic Character | Neutral | Electron-Deficient | Highly Deficient | Metabolic Stability: Resists electrophilic attack (e.g., CYP450 oxidation at Carbon) but susceptible to nucleophilic attack. |
| H-Bond Acceptors | 0 | 1 | 2 | Target Binding: Offers additional vectors for interaction with protein residues (e.g., hinge regions in kinases). |
Scientist's Insight: Do not assume that lower LogP always equals better bioavailability. While pyrazine improves solubility, its high polarity can sometimes impede passive membrane permeability (Papp), creating a "permeability floor" that must be managed by adding lipophilic side chains.
ADMET Analysis: Mechanisms and Performance
Absorption & Permeability
Pyrazine analogs often exhibit "solubility-limited" absorption profiles.
-
Passive Diffusion: Due to low lipophilicity, unsubstituted pyrazines permeate membranes slower than pyridines.
-
Efflux Liability: The polar nature of the ring can make these analogs substrates for P-glycoprotein (P-gp) efflux transporters, specifically if the total molecular weight exceeds 400 Da.
Metabolic Stability & Biotransformation
The metabolic fate of pyrazines is distinct from phenyl rings.
-
Oxidative Stability: The electron-deficient ring is resistant to CYP450-mediated C-hydroxylation, which typically targets electron-rich aromatics.
-
The N-Oxidation Liability: The nitrogen atoms are prime targets for Flavin-containing Monooxygenases (FMOs) and CYPs, leading to N-oxides.
-
Xanthine Oxidase (XO) Pathway: Unlike benzene, pyrazines are substrates for cytosolic molybdoenzymes like Xanthine Oxidase, which hydroxylate the ring alpha to the nitrogen.
Toxicity: The Hepatotoxicity Link
While generally safe, specific pyrazine derivatives (e.g., Pyrazinamide) are linked to hepatotoxicity.[2] This is often not due to the parent molecule but reactive metabolites.
-
Mechanism: Oxidation to 5-hydroxypyrazinoic acid can induce oxidative stress and deplete glutathione pools in hepatocytes.
Visualizing the Metabolic Pathway
The following diagram illustrates the divergent metabolic pathways for a generic pyrazine drug, highlighting the risk of reactive metabolite formation compared to stable excretion.
Figure 1: Metabolic fate of pyrazine analogs.[3] Note the bifurcation between stable excretion/N-oxidation and the potential for bioactivation via Xanthine Oxidase or ring opening.
Experimental Protocols
To validate the ADMET profile of a new pyrazine analog, we employ a tiered screening approach. Below are the specific protocols for PAMPA (Permeability) and Microsomal Stability , optimized for nitrogen heterocycles.
Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)
Purpose: To assess passive transcellular permeability early in the design cycle.
Reagents:
-
Dodecane (Sigma-Aldrich)
-
Lecithin (1% w/v in dodecane)[4]
-
Acceptor Sink Buffer (PBS + scavenger to maintain sink conditions)
Workflow:
-
Membrane Preparation: Carefully pipette 5 µL of the Lecithin/Dodecane mixture onto the filter of the donor plate (MultiScreen-IP, 0.45 µm). Critical: Allow 5 minutes for the solvent to settle before adding buffer to ensure membrane uniformity.
-
Donor Solution: Dissolve the test pyrazine analog in DMSO (10 mM stock), then dilute to 50 µM in PBS (pH 7.4). Final DMSO content must be < 0.5% to avoid disrupting the lipid layer.
-
Assembly:
-
Add 300 µL of Donor Solution to the bottom plate.
-
Add 200 µL of Acceptor Sink Buffer to the top (filter) plate.[6]
-
Sandwich the plates together.
-
-
Incubation: Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy (250–500 nm) or LC-MS/MS.
-
Calculation:
Where is acceptor concentration, is filter area, and is time.
Protocol B: Microsomal Stability Assay (Pyrazine-Specific)
Purpose: To determine intrinsic clearance (
Reagents:
-
Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
0.1 M Phosphate Buffer (pH 7.4).[5]
Workflow:
-
Pre-Incubation: Mix 445 µL of Phosphate Buffer and 25 µL of HLM (final conc. 0.5 mg/mL) in a reaction tube. Pre-warm to 37°C for 5 minutes.
-
Compound Addition: Add 5 µL of test pyrazine (100 µM stock) to achieve a final assay concentration of 1 µM. Note: We use 1 µM rather than 10 µM to operate well below
for linear clearance kinetics. -
Initiation: Add 25 µL of pre-warmed NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). The high organic content precipitates proteins and stops N-oxidation.
-
Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS. Monitor for [M+16] peaks indicative of N-oxide metabolites.
Screening Workflow Diagram
This workflow describes the decision tree for advancing a pyrazine hit to lead optimization.
Figure 2: Tiered screening workflow for pyrazine analogs. Note that permeability is often the failure point for this class due to high polarity.
References
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link
-
Yee, S. B., et al. (2012). Mechanism of Pyrazinamide-Induced Hepatotoxicity. Antimicrobial Agents and Chemotherapy.[2][7][8] Link
-
Creative Biolabs. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Link
-
Ritchie, T. J., et al. (2011). The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today. Link
-
Foti, R. S., & Dalvie, D. K. (2016). Cytochrome P450 and Non-Cytochrome P450 Oxidative Metabolism: Contributions to the Clearance of Drugs. Drug Metabolism and Disposition.[2][8] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazinamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 8. journals.asm.org [journals.asm.org]
Validating the Mechanism of Action of Novel Pyrazine Compounds: A Comparative Guide
Executive Summary: The Pyrazine Renaissance
Pyrazine derivatives constitute a "privileged scaffold" in medicinal chemistry, serving as the backbone for the cornerstone tuberculosis drug Pyrazinamide (PZA) and emerging kinase inhibitors in oncology. However, the development of novel pyrazines is often plagued by a "mechanism gap." While PZA is a highly effective sterilizing agent, its mechanism of action (MoA) remains complex and dependent on prodrug activation.
This guide challenges the traditional "phenotype-first" approach. We compare the performance of Novel Pyrazine Analogs (NPAs) against the Standard of Care (PZA) and outline a rigorous, self-validating workflow to define their MoA. By integrating phenotypic data with biophysical target engagement (CETSA), we move beyond simple MIC values to proven causality.
Comparative Performance Analysis
Efficacy Profile: Novel Pyrazines vs. Standards
The following data synthesizes recent findings comparing novel pyrazine-hydrazones and pyrazine-carboxamides against PZA and Isoniazid (INH). Note the shift from "prodrug dependence" (PZA) to "direct activity" (NPAs).
Table 1: Comparative Efficacy & Cytotoxicity Profile
| Compound Class | Primary Target (Proposed) | MIC (M. tb H37Rv) | Selectivity Index (SI) | Activation Required? |
| Pyrazinamide (PZA) | RpsA / PanD (via POA) | 6.25 - 50 µg/mL | > 50 | Yes (Acidic pH + PncA) |
| Novel Pyrazine 24 [1] | InhA (Enoyl-ACP Reductase) | 0.78 µg/mL | > 200 | No (Direct Inhibitor) |
| Compound 8c [2] | Pantothenate Synthetase | 6.25 µg/mL | > 200 | No |
| Isoniazid (Control) | InhA | 0.05 - 0.2 µg/mL | > 100 | Yes (KatG) |
Key Insight: Novel Pyrazine 24 demonstrates an 8-fold potency increase over PZA without requiring acidic activation, overcoming the primary resistance mechanism (pncA mutations) found in MDR-TB strains.
Mechanism of Action: The Paradigm Shift
The critical advantage of NPAs lies in their defined molecular targets. Unlike PZA, which acts as a "dirty drug" disrupting membrane potential and ribosomal recycling only after hydrolysis, modern NPAs are designed as precision inhibitors.
Table 2: MoA Validation Capability Comparison
| Feature | Traditional PZA Validation | Modern NPA Validation Workflow |
| Target ID | Genetic mapping of resistant mutants (slow) | CETSA & Thermal Proteome Profiling (fast) |
| Binding Kinetics | Indirect (via metabolite POA) | Direct SPR / MST binding assays |
| Resistance Profile | High cross-resistance with PncA mutants | Low/No cross-resistance (Distinct targets) |
Visualizing the Mechanism Divergence
The following diagram illustrates the mechanistic bifurcation between PZA (Prodrug) and Novel Pyrazines (Direct Inhibitors), highlighting the bypass of the resistance-prone activation step.
Figure 1: Novel pyrazines (Blue) bypass the PncA activation bottleneck (Yellow) required by PZA, directly engaging downstream targets like PanS or InhA.
Validated Experimental Protocols
To rigorously validate the MoA of a novel pyrazine, you must prove Target Engagement inside the cell. We recommend replacing standard Western Blots with the Cellular Thermal Shift Assay (CETSA) .
Protocol A: Cellular Thermal Shift Assay (CETSA)
Rationale: Small molecule binding thermodynamically stabilizes the target protein, shifting its melting curve (Tm) to higher temperatures.
Reagents:
-
Novel Pyrazine Compound (10mM DMSO stock)
-
Cell Lysate (e.g., M. tb or Cancer cell line lysate)
-
Protease Inhibitor Cocktail
Workflow:
-
Treatment: Aliquot cell lysate into two groups. Treat Group A with Compound (5-10x MIC) and Group B with DMSO (Vehicle) . Incubate for 30 min at RT.
-
Thermal Challenge: Divide each group into 8 aliquots. Heat each aliquot to a distinct temperature gradient (e.g., 40°C to 65°C) for 3 minutes in a PCR thermocycler.
-
Cooling & Separation: Cool immediately to 4°C. Centrifuge at 20,000 x g for 20 min to pellet precipitated (denatured) proteins.
-
Detection: Collect the supernatant (soluble fraction). Analyze via SDS-PAGE/Western Blot using antibodies specific to the predicted target (e.g., anti-PanS or anti-InhA).
-
Validation Criteria: The Compound-treated group must show significant soluble protein bands at temperatures where the DMSO control has disappeared.
Protocol B: Microplate Alamar Blue Assay (MABA)
Rationale: A high-throughput phenotypic screen to determine MIC and establish the baseline for MoA studies.
-
Preparation: Inoculate M. tb (H37Rv) in 7H9 broth to OD600 ~0.6. Dilute 1:100.
-
Plating: Add 100 µL culture to 96-well plates containing serial dilutions of the Pyrazine compound (0.1 to 100 µg/mL). Include PZA (control) and Media-only (blank).
-
Incubation: Incubate at 37°C for 5-7 days.
-
Development: Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate 24h.
-
Readout: Visual change from Blue (Resazurin, non-viable) to Pink (Resorufin, viable) indicates growth.
-
Fluorescence: Measure at Ex 530nm / Em 590nm.
The Self-Validating MoA Workflow
This logic flow ensures that your experimental data is robust and publication-ready. It connects phenotypic hits to biophysical validation.
Figure 2: A "Go/No-Go" decision tree for validating novel pyrazines. Note that CETSA is used early to filter non-specific binders.
References
-
Hassan, G. S., et al. (2020).[1] "Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA." MDPI.
-
Faria, J. V., et al. (2021). "Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies." European Journal of Medicinal Chemistry.
-
Driesen, M., et al. (2017). "Evaluation of a novel line probe assay to detect resistance to pyrazinamide." Clinical Microbiology and Infection.
-
Jafari, E., et al. (2025).[1] "Pharmacological activity and mechanism of pyrazines." European Journal of Medicinal Chemistry.
-
Molina-Molina, J., et al. (2019). "Design, Synthesis, and In Vitro Activity of Pyrazine Compounds." Molecules.
Sources
Independent Synthesis and Verification of 2-((6-Chloropyrazin-2-yl)amino)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic routes and verification methods for 2-((6-Chloropyrazin-2-yl)amino)ethanol, a key intermediate in various pharmaceutical and research applications. By examining the underlying chemical principles and offering detailed, validated protocols, this document serves as a practical resource for researchers seeking to produce and characterize this compound with high purity and efficiency.
Introduction: The Significance of Substituted Pyrazines
Pyrazine derivatives are a class of heterocyclic compounds that form the core of numerous biologically active molecules. Their unique chemical properties, including their aromaticity and the presence of nitrogen atoms that can act as hydrogen bond acceptors, make them valuable scaffolds in drug discovery. Specifically, 2-((6-Chloropyrazin-2-yl)amino)ethanol and its analogs are of significant interest due to their potential applications as intermediates in the synthesis of kinase inhibitors and other therapeutic agents. The reliable synthesis and rigorous verification of this compound are therefore critical steps in the research and development pipeline.
Synthesis Methodologies: A Comparative Analysis
The synthesis of 2-((6-Chloropyrazin-2-yl)amino)ethanol is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This section compares the prevalent methods, highlighting the mechanistic rationale behind the choice of reagents and reaction conditions.
Primary Synthetic Route: Nucleophilic Aromatic Substitution
The most direct and widely employed method for the synthesis of 2-((6-Chloropyrazin-2-yl)amino)ethanol involves the reaction of a dihalopyrazine with ethanolamine. The chlorine atom on the pyrazine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the nitrogen atoms in the ring.
Proposed Reaction Scheme:
Figure 1: Plausible synthetic pathways to 2-((6-Chloropyrazin-2-yl)amino)ethanol.
Method 1: Reaction of 2,6-Dichloropyrazine with Ethanolamine
This is the most logical and likely successful approach. The reaction involves the direct displacement of one of the chlorine atoms of 2,6-dichloropyrazine by the amino group of ethanolamine.
Causality of Experimental Choices:
-
Starting Material: 2,6-Dichloropyrazine is a readily available and relatively inexpensive starting material. The two chlorine atoms are electronically activated for nucleophilic substitution.
-
Nucleophile: Ethanolamine serves as the nucleophile, with its primary amine group being more nucleophilic than the hydroxyl group, leading to the desired N-alkylation.
-
Base: A base, such as triethylamine or potassium carbonate, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent like ethanol can be used. The choice of solvent can influence the reaction rate and solubility of the reactants.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction, as is common for SNAr reactions on heteroaromatic systems.
Alternative Approach: Reaction of 2-Amino-6-chloropyrazine with 2-Chloroethanol
An alternative, though potentially less efficient, route involves the N-alkylation of 2-amino-6-chloropyrazine with 2-chloroethanol.
Causality of Experimental Choices:
-
Starting Material: 2-Amino-6-chloropyrazine is commercially available.[1]
-
Alkylating Agent: 2-Chloroethanol provides the hydroxyethyl moiety.
-
Base: A strong base is required to deprotonate the amino group of the pyrazine, increasing its nucleophilicity for the subsequent reaction with 2-chloroethanol.
This method is generally less preferred due to the potential for competing O-alkylation and the need for a stronger base, which can introduce side reactions.
Comparative Summary of Synthetic Routes
| Feature | Method 1: 2,6-Dichloropyrazine + Ethanolamine | Method 2: 2-Amino-6-chloropyrazine + 2-Chloroethanol |
| Starting Materials | 2,6-Dichloropyrazine, Ethanolamine | 2-Amino-6-chloropyrazine, 2-Chloroethanol |
| Key Transformation | Nucleophilic Aromatic Substitution (SNAr) | N-Alkylation |
| Plausible Yield | Moderate to High | Low to Moderate |
| Potential Issues | Disubstitution (reaction at both chlorine sites) | Competing O-alkylation, need for strong base |
| Recommendation | Preferred Method | Feasible but less efficient |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and verification of 2-((6-Chloropyrazin-2-yl)amino)ethanol.
Synthesis Protocol (Based on Method 1)
This protocol is a well-established procedure for analogous reactions and is expected to yield the target compound in good purity. A patent for the preparation of 2-aminopyrazine from 2-chloropyrazine suggests that reacting a chloropyrazine with an amine in ethanol at elevated temperatures is a viable method.[1]
Figure 2: Workflow for the synthesis and verification of 2-((6-Chloropyrazin-2-yl)amino)ethanol.
Materials:
-
2,6-Dichloropyrazine
-
Ethanolamine
-
Triethylamine
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous ethanol.
-
To this solution, add ethanolamine (1.1 eq) followed by triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-((6-Chloropyrazin-2-yl)amino)ethanol.
Verification Protocols
Rigorous analytical verification is essential to confirm the identity and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum should show characteristic signals for the pyrazine ring protons, the methylene groups of the ethanolamine chain, and the protons of the amine and hydroxyl groups. The chemical shifts and coupling patterns will be indicative of the compound's structure.
-
13C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also provide structural information.
3. Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H, C=N, and C-Cl bonds.
4. Purity Analysis (HPLC):
-
High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final product. A single sharp peak is indicative of a pure compound.
Expected Analytical Data:
| Technique | Expected Observations |
| 1H NMR | Signals for pyrazine protons, two distinct methylene groups, NH and OH protons. |
| 13C NMR | Resonances corresponding to the carbon atoms of the pyrazine ring and the ethanolamine side chain. |
| HRMS (ESI+) | [M+H]+ peak corresponding to the calculated exact mass of C6H9ClN3O. |
| IR (cm-1) | N-H stretch (~3300-3500), O-H stretch (~3200-3600), C-H stretch (~2850-3000), C=N stretch (~1600). |
| HPLC | A single major peak indicating >95% purity. |
Conclusion
The synthesis of 2-((6-Chloropyrazin-2-yl)amino)ethanol is most reliably achieved through the nucleophilic aromatic substitution of 2,6-dichloropyrazine with ethanolamine. This method offers a straightforward and efficient route to the desired product. Rigorous verification using a combination of NMR, MS, and HPLC is imperative to ensure the identity and purity of the synthesized compound for its intended applications in research and drug development. This guide provides the necessary framework for researchers to confidently synthesize and validate this important chemical intermediate.
References
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available at: [Link]
- Preparation of 2-aminopyrazine. Google Patents.
-
2-Amino-6-chloropyrazine. The Good Scents Company. Available at: [Link]
Sources
A Researcher's Guide to Chloropyrazine Derivatives: Bridging the Gap Between In Vitro Efficacy and In Vivo Outcomes
In the landscape of contemporary drug discovery, the pyrazine scaffold stands out as a privileged heterocyclic structure, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Among these, chloropyrazine derivatives have garnered considerable attention for their diverse pharmacological activities, particularly as anticancer and antimicrobial agents.[3][4] This guide provides an in-depth comparison of the in vitro and in vivo data for chloropyrazine derivatives, offering researchers, scientists, and drug development professionals a critical perspective on translating laboratory findings into predictable preclinical outcomes.
The journey of a drug candidate from the bench to the clinic is fraught with challenges, with a significant attrition rate often attributed to the disconnect between in vitro potency and in vivo efficacy. This guide aims to dissect this "in vitro-in vivo gap" by examining the experimental data of select chloropyrazine derivatives, elucidating the underlying mechanistic pathways, and providing detailed experimental protocols to ensure scientific rigor and reproducibility.
The In Vitro Landscape: Gauging Potency in a Controlled Environment
In vitro assays serve as the initial and indispensable screening funnel in drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound. For chloropyrazine derivatives, these assays typically revolve around evaluating their cytotoxic effects on cancer cell lines or their inhibitory activity against microbial growth.
Assessing Anticancer Activity: The MTT Assay
A cornerstone of in vitro cytotoxicity testing is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells results in the formation of purple formazan crystals, the amount of which is proportional to the number of viable cells.[4]
Experimental Protocol: MTT Cytotoxicity Assay [5][6]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, C26 for colon carcinoma) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[5][7] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chloropyrazine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Paclitaxel).[7]
-
Incubation: Incubate the plates for a predetermined period, typically 24 to 72 hours, in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
Table 1: In Vitro Cytotoxicity of Symmetrical Chlorophenylamino-s-triazine Derivatives [7][8]
| Compound | R¹ (Substitution on Phenyl Ring) | R² (Cyclic Amino Group) | MCF-7 IC₅₀ (µM) | C26 IC₅₀ (µM) |
| 2c | 3-Cl | Pyrrolidine | 4.14 ± 1.06 | 7.87 ± 0.96 |
| 2f | 3-Cl | Piperazine | 11.02 ± 0.68 | 4.62 ± 0.65 |
| 3c | 3,4-diCl | Pyrrolidine | 4.98 ± 0.58 | 3.05 ± 0.61 |
| 3f | 3,4-diCl | Piperazine | 5.11 ± 0.31 | 7.10 ± 0.48 |
| 4c | 2,4-diCl | Pyrrolidine | 6.85 ± 0.34 | 1.71 ± 0.88 |
| Paclitaxel | - | - | 2.48 ± 0.51 | 2.30 ± 0.27 |
Data presented as mean ± standard deviation.
The in vitro data for these chlorophenylamino-s-triazine derivatives reveal that substitutions on both the phenyl ring and the cyclic amino group significantly influence their cytotoxic potency. For instance, compound 4c , with a 2,4-dichloro substitution and a pyrrolidine moiety, exhibited the highest potency against the C26 colon carcinoma cell line.[8]
The In Vivo Arena: Assessing Efficacy in a Complex Biological System
While in vitro studies provide valuable initial data, the true test of a drug candidate's potential lies in its performance within a living organism. In vivo models, typically involving rodents, are essential for evaluating a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall efficacy and toxicity in a complex biological system.[9]
Evaluating Anticancer Activity: Xenograft Models
For anticancer drug development, xenograft models are a widely used in vivo tool.[9] These models involve the transplantation of human tumor cells into immunocompromised mice, allowing for the study of tumor growth and the efficacy of therapeutic interventions in a living system.[9]
Experimental Protocol: Human Tumor Xenograft Model [9]
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Regularly measure the tumor volume using calipers (Volume = (length x width²)/2). Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the chloropyrazine derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle. The dosage and treatment schedule are determined from preliminary toxicity studies.
-
Efficacy Assessment: Monitor tumor growth and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
Table 2: In Vivo Antitumor Activity of Chlorpromazine (CPZ) in Xenograft Models [9]
| Cancer Type | Animal Model | Treatment Regimen | Outcome |
| Sarcoma | Mice | Not specified | Tumor regression |
| Colorectal Cancer | Mice | Not specified | Quelled tumor growth |
| Glioma | Mice | Not specified | Increased animal survival time |
| Leukemia | Mice | Not specified | Increased animal survival time |
| Oral Cancer | Mice | Not specified | Quelled tumor growth |
This table summarizes the qualitative outcomes of CPZ treatment in various xenograft models as reported in a review.[9]
Bridging the Divide: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC), where the in vitro data can reliably predict the in vivo performance of a compound. However, this is often not a straightforward relationship. A compound that demonstrates high potency in vitro may fail in vivo due to poor pharmacokinetic properties, unforeseen toxicity, or a lack of efficacy in the complex tumor microenvironment.
For instance, the well-known antipsychotic drug, chlorpromazine (CPZ), a chloropyrazine derivative, has shown promising anticancer effects both in vitro and in vivo.[9][10] In vitro studies have revealed that CPZ can induce DNA scission in cancer cells, suggesting interference with topoisomerase action.[10] In vivo studies using various animal xenograft models have demonstrated that CPZ treatment can lead to tumor regression, quelled tumor growth, and increased survival time.[9]
Mechanistic Insights: Unraveling the Signaling Pathways
Understanding the mechanism of action of a compound is crucial for interpreting and correlating in vitro and in vivo data. Many chloropyrazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in promoting cell growth and survival. Some natural compounds have been shown to exert their anticancer effects by inhibiting this pathway.
Another important signaling cascade in cancer is the MAPK pathway, which is involved in cell proliferation and differentiation.[2] Bioinformatics studies have identified MAPK8 and MAPK10 as potential targets of chlorpromazine.[2] Experimental findings have further shown that CPZ can induce the phosphorylation of ERK1/2 and JNK, which are members of the MAPK family.[2]
Conclusion and Future Directions
The comparison of in vitro and in vivo data for chloropyrazine derivatives underscores the complexity of drug development. While in vitro assays are powerful tools for initial screening and lead identification, in vivo studies are indispensable for validating efficacy and assessing the overall pharmacological profile of a compound.
For researchers working with chloropyrazine derivatives, a multi-pronged approach is essential. This includes:
-
Rigorous in vitro characterization: Beyond simple cytotoxicity assays, it is crucial to investigate the mechanism of action, identify molecular targets, and assess the impact on relevant signaling pathways.
-
Intelligent in vivo model selection: The choice of animal model should be guided by the specific cancer type and the research question being addressed.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the ADME properties and the dose-response relationship in vivo is critical for translating in vitro potency to an effective in vivo dose.
-
Bridging the gap with translational biomarkers: Identifying biomarkers that can be measured both in vitro and in vivo can help to establish a more robust IVIVC.
The journey of a chloropyrazine derivative from a promising hit in a petri dish to a potential therapeutic agent is a long and arduous one. However, by embracing a scientifically rigorous and integrated approach that carefully considers both the in vitro and in vivo data, researchers can increase the likelihood of success and ultimately contribute to the development of novel and effective therapies.
References
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Zhang, C. Y., et al. (2016). In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. Neoplasma, 63(1), 37-43. [Link]
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Wang, D., et al. (2019). In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber. Frontiers in Oncology, 9, 1289. [Link]
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Wojtunik-Kulesza, K. A., et al. (2020). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of Applied Toxicology, 40(12), 1645-1658. [Link]
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El-Gazzar, M. G., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Letters in Drug Design & Discovery, 19(3), 254-266. [Link]
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P, R., et al. (2023). Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist. Anti-Cancer Agents in Medicinal Chemistry, 23(12), 1401-1413. [Link]
-
Shteinfer-Kuzmine, A., et al. (2021). Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment. Oncotarget, 12(15), 1499-1517. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3394. [Link]
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Shteinfer-Kuzmine, A., et al. (2021). Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment. Oncotarget, 12(15), 1499–1517. [Link]
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Asif, M. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 15, 10705-10722. [Link]
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Asif, M. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. ResearchGate. [Link]
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Lekkala, R., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4369. [Link]
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Asif, M. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. [Link]
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Al-Suhaimi, K. S., et al. (2025). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. ResearchGate. [Link]
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Meco, A. D., et al. (2023). Chlorpromazine affects glioblastoma bioenergetics by interfering with pyruvate kinase M2. Nature. [Link]
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Chiscop, I., et al. (2019). In vitro antimicrobial efficacy of laser exposed chlorpromazine against Gram-positive bacteria in planktonic and biofilm growth state. Microbial Pathogenesis, 129, 216-223. [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Chemistry & Chemical Technology, 15(3), 363-369. [Link]
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Chen, J., et al. (2022). Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. Molecules, 27(14), 4489. [Link]
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Darkin, S., et al. (1984). Chlorpromazine: A Potential Anticancer Agent? Biochemical and Biophysical Research Communications, 125(1), 184-191. [Link]
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Sieniawska, E., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(16), 4987. [Link]
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Rather, R. A., et al. (2025). Modulation of signal transduction pathways by natural compounds in cancer. Elsevier. [Link]
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Christensen, J. B., et al. (2020). A Novel Promazine Derivative Shows High in vitro and in vivo Antimicrobial Activity Against Staphylococcus aureus. Frontiers in Microbiology, 11, 578658. [Link]
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Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(9), 1513. [Link]
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Rather, R. A., et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers in Pharmacology, 13, 966708. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 2-((6-Chloropyrazin-2-yl)amino)ethanol
[1]
Executive Safety Summary
2-((6-Chloropyrazin-2-yl)amino)ethanol (CAS: 2243799-65-7 or analog) represents a specific class of halogenated heteroaromatic compounds functionalized with an alkanolamine side chain.[1] Its disposal requires a strict adherence to halogenated waste protocols due to the chlorine substituent, while simultaneously managing the corrosivity and basicity inherent to the secondary amine and alcohol functionalities.
Immediate Action Directive:
Technical Hazard Assessment (The "Why")
To ensure a self-validating safety culture, researchers must understand the causality behind these disposal protocols. This compound is not merely "chemical waste"; it is a bifunctional entity with distinct reactivities.
| Functional Group | Chemical Risk | Disposal Implication |
| Chloropyrazine Core | Thermal Stability & Toxicity: Pyrazines are robust.[1] Upon incineration, the chlorine atom generates Hydrogen Chloride (HCl) gas. | Must be directed to incinerators equipped with acid gas scrubbers .[1] Mixing with non-halogenated waste damages standard incinerators and violates EPA mandates [1]. |
| Secondary Amine | Basicity (pH > 10): The nitrogen allows for proton acceptance.[1] | Exothermic Risk: Mixing this waste with strong acid waste streams will generate significant heat and potential spattering. |
| Ethanol Sub-chain | Solubility & H-Bonding: Increases water solubility compared to the parent chloropyrazine.[1] | Aquatic Toxicity: High water solubility means spills spread rapidly in wet environments.[1] Zero-discharge to drains is critical. |
Disposal Workflow & Decision Tree
The following logic gate ensures the material is routed to the correct waste stream, preventing cross-contamination and regulatory fines.
Figure 1: Decision matrix for segregating chloropyrazine derivatives. Note the critical check for oxidizers before stream selection.
Step-by-Step Operational Protocol
Phase 1: Pre-Disposal Stabilization
Before moving waste to the accumulation area, stabilize the matrix.
-
Check pH: If the waste is a reaction mixture containing this product, verify the pH.
-
If pH > 12: Neutralize carefully with dilute Acetic Acid or Hydrochloric Acid (1M) to pH 7–9. Caution: This is exothermic. Perform in an ice bath.
-
Why? Extremely basic wastes can degrade standard HDPE waste containers over long storage periods.
-
-
Quench Reactive Intermediates: If the synthesis involved reagents like Thionyl Chloride (
) or Phosphoryl Chloride ( ), ensure these are fully quenched with water/bicarbonate before bottling.
Phase 2: Packaging and Segregation
-
Container Selection:
-
Liquids: Use amber glass or HDPE (High-Density Polyethylene) carboys.
-
Solids: Use wide-mouth HDPE jars with screw-top lids.
-
Prohibited: Do not use metal cans (corrosion risk from amine/chloride interaction).
-
-
Segregation Rule:
-
DO NOT pour into the "General Organic" or "Non-Halogenated" red cans.
-
DO pour into the designated "Halogenated Waste" container (often green-labeled in academic/pharma labs) [2].
-
Phase 3: Labeling and Documentation
Complete the hazardous waste tag with the following data to ensure downstream safety for disposal contractors.
| Field | Entry | Rationale |
| Chemical Name | 2-((6-Chloropyrazin-2-yl)amino)ethanol | Full IUPAC name required by DOT/RCRA.[1] |
| Constituents | ~95% Product (or % in solvent) | Contractors need concentration to calculate BTU value.[1] |
| Hazards | [x] Corrosive [x] Toxic [x] Irritant | Alerts handlers to PPE requirements.[1] |
| Waste Codes | D002 (Corrosive), Halogenated | Standard EPA codes for characteristic waste [3].[1] |
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The amine component may release vapors causing respiratory distress.
-
PPE Upgrade: Don double nitrile gloves (0.11mm min) and a full-face respirator if powder is aerosolized.
-
Containment:
-
Do NOT use water initially (spreads the soluble chemical).
-
Use Vermiculite or Chemsorb pads to dike and absorb.
-
-
Decontamination:
-
After solid removal, wash the surface with a mild acid solution (e.g., 5% Citric Acid) to neutralize the basic amine residue, followed by soap and water.
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Generators: Segregation of Halogenated Solvents. [1]
-
Code of Federal Regulations. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3] [1]
Personal Protective Equipment (PPE) & Handling Guide: 2-((6-Chloropyrazin-2-yl)amino)ethanol
[1]
Executive Safety Directive (The "Why")
2-((6-Chloropyrazin-2-yl)amino)ethanol is a functionalized heteroaromatic intermediate often used in the synthesis of kinase inhibitors and biologically active scaffolds. Its safety profile is governed by two distinct pharmacophores:
-
The Chloropyrazine Core: A halogenated heteroaromatic ring susceptible to nucleophilic aromatic substitution (
). This implies reactivity with biological nucleophiles (proteins/DNA), posing a risk of skin sensitization and irritation . -
The Aminoethanol Side Chain: A primary/secondary amine motif that increases basicity. While the pyrazine ring mitigates the basicity compared to free ethanolamine, the potential for severe eye irritation and mucous membrane corrosion remains significant.
Core Safety Maxim: Treat this compound as a Sensitizing Irritant with potential Corrosive properties . Do not rely solely on the absence of a specific GHS "Danger" signal word for research intermediates; assume high potency until proven otherwise.
Technical Hazard Profiling & PPE Selection Logic
This section details the causality behind the PPE selection. We do not use generic "wear gloves" advice; we match the barrier to the chemical permeation risk.
Hazard Matrix
| Functional Group | Associated Risk | GHS Classification (Inferred/SAR*) |
| Chloropyrazine | Reactivity, Sensitization | H317 (Skin Sens.), H315 (Skin Irrit.)[1] |
| Aminoethanol | Basicity, Corrosivity | H318 (Eye Dam.), H335 (Resp. Irrit.) |
| Halogen (Cl) | Environmental Toxicity | H411 (Toxic to aquatic life) |
*SAR: Structure-Activity Relationship based on analogous compounds (e.g., 2-aminoethanol, chloropyrazine).
PPE Specification Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Dermal (Hands) | Double-Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) OR Barrier Laminate (Silver Shield®) for solutions. | Permeation Defense: Chlorinated aromatics can permeate standard latex. Nitrile offers superior resistance to the organic solvents (e.g., DCM, DMF) likely used to dissolve this compound. |
| Ocular (Eyes) | Chemical Splash Goggles (Indirect Venting) | Corrosive Risk: Safety glasses are insufficient for amino-alcohols. Goggles prevent vapor entry and splash bypass, critical for protecting the cornea from basic burns. |
| Respiratory | Engineering Control Primary: Fume Hood.PPE Secondary: N95/P100 (only if handling powder outside hood). | Inhalation Toxicity: Fine powders of heteroaromatics are potent respiratory irritants. The aminoethanol tail can cause bronchospasm in sensitized individuals. |
| Body | Lab Coat (Poly/Cotton) + Tyvek® Sleeves | Contamination Control: Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure—the most common site of "lab bench dermatitis." |
Operational Workflow: From Storage to Disposal[3][4][5]
This protocol ensures a self-validating safety loop. If a step cannot be performed safely (e.g., fume hood alarm is active), the workflow must stop.
Phase A: Preparation & Weighing
-
Static Control: Organic solids like chloropyrazines are often electrostatic. Use an antistatic gun or ionizing bar inside the balance draft shield to prevent powder scattering.
-
The "Clean-Dirty" Zone: Establish a distinct "dirty" zone inside the hood for the reagent bottle and weighing boat. Keep the "clean" zone (notebooks, pens) outside.
-
Solubilization: If dissolving in DMSO or DMF, add solvent slowly. The aminoethanol moiety may exhibit a mild exotherm upon solvation.
Phase B: Reaction & Handling
-
Temperature Control: Chloropyrazines can be thermally unstable. Ensure reaction vessels are vented to a bubbler or scrubber to capture any volatile amine vapors released upon heating.
-
Spill Management: Do not wipe dry powder.
-
Step 1: Cover with a solvent-dampened pad (Ethanol/Water).
-
Step 2: Wipe gently to avoid aerosolization.
-
Step 3: Dispose of pad as hazardous solid waste.
-
Phase C: Waste Disposal (Critical)
-
Stream Classification: Halogenated Organic Waste .
-
Reasoning: The Chlorine atom on the pyrazine ring prohibits disposal in non-halogenated solvent streams (often used for fuel blending). Misclassification can damage incinerator scrubbers and violate EPA/local regulations.
-
Aqueous Waste: If the reaction is quenched with water, the aqueous layer must be checked for pH. If basic (due to aminoethanol), neutralize to pH 7 before disposal into aqueous waste streams (consult local site permits).
Visualized Safety Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop Work" triggers.
Figure 1: Operational logic flow for handling 2-((6-Chloropyrazin-2-yl)amino)ethanol. Note the critical "Stop Work" decision point at the engineering control check.
Emergency Response
In the event of exposure, immediate action mitigates long-term injury.
-
Ocular Exposure:
-
Dermal Exposure:
References
-
PubChem. (n.d.). Compound Summary: 2-Aminoethanol (Ethanolamine).[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Pyrazine derivatives and skin sensitization. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. Retrieved October 26, 2023, from [Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
